5alpha-Androstane
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYKIGBANMMBK-UGCZWRCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CCCCC4(C3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036532 | |
| Record name | 5alpha-Androstane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Androstane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11912 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
438-22-2 | |
| Record name | Androstane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5alpha-Androstane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etioallocholane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5alpha-Androstane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α).-androstane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT649U81FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5α-Androstane: A Comprehensive Technical Guide to its Stereochemistry, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-Androstane is a fundamental C19 steroidal hydrocarbon that serves as the backbone for a wide array of biologically active androgens. Its stereochemistry, particularly at the C5 position, dictates its three-dimensional structure and, consequently, its interaction with physiological targets. This technical guide provides an in-depth exploration of 5α-androstane, contrasting it with its 5β-isomer, and delves into its synthesis, metabolic pathways, and diverse physiological roles. The document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes.
Introduction: The Significance of Stereoisomerism in Androstanes
The androstane (B1237026) molecule, a saturated tetracyclic hydrocarbon, exists as two primary stereoisomers: 5α-androstane and 5β-androstane (also known as etiocholane).[1] The stereochemical distinction arises from the configuration of the hydrogen atom at the C5 position, which determines the fusion of the A and B rings of the steroid nucleus. In 5α-androstane, the A/B ring junction is in a trans configuration, resulting in a relatively planar and linear molecular structure.[2] Conversely, 5β-androstane possesses a cis A/B ring fusion, leading to a bent or V-shaped molecule.[2] This seemingly subtle structural variance has profound implications for the biological activity of androstane derivatives. The planar geometry of 5α-steroids allows for effective binding to and activation of the androgen receptor (AR), conferring androgenic properties.[2] In contrast, the bent structure of 5β-isomers generally hinders this interaction, rendering them non-androgenic.[2]
Physicochemical Properties
The fundamental physicochemical characteristics of 5α-androstane and its key derivative, 5α-androstane-3,17-dione, are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.
| Property | 5α-Androstane | 5α-Androstane-3,17-dione | Source |
| Molecular Formula | C₁₉H₃₂ | C₁₉H₂₈O₂ | [3][4] |
| Molecular Weight | 260.5 g/mol | 288.43 g/mol | [3][4] |
| Physical State | Solid | Solid | [4][5] |
| Melting Point | 50-50.5 °C | 133.5 - 134.0 °C | [4][5] |
| Boiling Point | 336.0 ± 9.0 °C (Predicted) | 411.2 ± 38.0 °C (Predicted for 5β-isomer) | [4][5] |
| Solubility | Not specified | Poorly soluble in water; Soluble in ethanol, chloroform | [4] |
| logP (Predicted) | 7.6 | 3.64 (for 5β-isomer) | [3][4] |
| CAS Number | 438-22-2 | 846-46-8 | [1][6] |
Synthesis of 5α-Androstane and its Derivatives
The synthesis of 5α-androstane and its derivatives is a cornerstone of medicinal chemistry research in the field of androgens. Various synthetic routes have been developed, often starting from readily available steroid precursors.
General Synthetic Strategies
A common approach to synthesizing 5α-androstane derivatives involves the catalytic hydrogenation of a precursor with a double bond at the C4-C5 or C5-C6 position.[7][8] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the A/B ring fusion.
Experimental Protocol: Synthesis of 5α-Androstane-3α,16α,17β-triol from 3β-Hydroxy-5-androsten-17-one
This protocol outlines a multi-step synthesis to produce a specific 5α-androstane derivative.[8]
Step 1: Catalytic Hydrogenation
-
Starting Material: 3β-hydroxy-5-androsten-17-one
-
Procedure: The starting material is subjected to catalytic hydrogenation to reduce the C5-C6 double bond, yielding 3β-hydroxy-5α-androstan-17-one.[8]
Step 2: Mitsunobu Reaction
-
Objective: Inversion of the stereochemistry at the C3 position.
-
Procedure: The 3β-hydroxy group is converted to a 3α-benzoyloxy group using the Mitsunobu reaction.[8]
Step 3: Enol Acetate (B1210297) Formation
-
Procedure: Treatment with isopropenyl acetate yields 5α-androsten-16-ene-3α,17-diol 3-benzoate 17-acetate.[8]
Step 4: Epoxidation
-
Procedure: The enol acetate is treated with m-chloroperoxybenzoic acid (m-CPBA) to form an unstable epoxide intermediate, which rearranges to 3α,17-dihydroxy-5α-androstan-16-one 3-benzoate 17-acetate.[8]
Step 5: Reduction
-
Procedure: Lithium aluminum hydride (LiAlH₄) reduction of the 16-keto and 17-acetate groups yields the final product, 5α-androstane-3α,16α,17β-triol.[8]
Biological Activity and Physiological Roles
The biological functions of 5α-androstane derivatives are diverse and extend beyond simple androgenicity.
Androgenic Activity
5α-Androstane itself, despite lacking oxygen-containing functional groups, has been reported to possess androgenic activity.[1] However, its oxygenated metabolites are more potent and physiologically relevant. 5α-Androstanedione, for instance, is a metabolite of androstenedione (B190577) and exhibits androgenic effects.[6] The most potent endogenous androgen, dihydrotestosterone (B1667394) (DHT), is a 5α-reduced metabolite of testosterone.[9] The formation of DHT from testosterone, catalyzed by the enzyme 5α-reductase, is a critical step in amplifying the androgenic signal in many target tissues.[9]
Metabolic Pathways
5α-Androstane-3,17-dione is a central intermediate in androgen metabolism.[4] It is formed from androstenedione via the action of 5α-reductase and can be interconverted with DHT by 17β-hydroxysteroid dehydrogenase.[4]
Caption: Metabolic conversion of androstenedione to 5α-androstane-3,17-dione and its interconversion with DHT.
Non-Androgenic Roles and Signaling
Interestingly, some metabolites of 5α-androstane exhibit biological activities that are independent of the androgen receptor. For example, 5α-androstane-3β,17β-diol, a reduced form of 5α-androstane-3,17-dione, does not bind to the AR but has a high affinity for the estrogen receptor beta (ERβ).[4] This interaction can modulate gene expression and has been implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress reactivity.[10][11][12]
Caption: Signaling pathway of 5α-androstane-3β,17β-diol via Estrogen Receptor Beta (ERβ).
Experimental Workflows
The study of 5α-androstane and its derivatives often involves a series of interconnected experimental procedures, from synthesis to biological evaluation.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of 5α-androstane derivatives.
Conclusion
5α-Androstane represents a critical scaffold in steroid biochemistry and medicinal chemistry. Its planar stereochemistry is a key determinant of androgenic activity, and its metabolites play multifaceted roles in human physiology. A thorough understanding of the synthesis, metabolism, and signaling pathways of 5α-androstane derivatives is essential for the development of novel therapeutics targeting androgen-related pathologies and other endocrine-mediated conditions. This guide has provided a foundational overview of these aspects, intended to support the ongoing research and development efforts in this important field.
References
- 1. Androstane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C19H32 | CID 94144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Androstanedione - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role for the androgen metabolite, this compound-3beta,17beta-diol, in modulating oestrogen receptor beta-mediated regulation of hormonal stress reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]
A Technical Guide to 5α-Androstane in Steroid Hormone Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the 5α-Androstane Skeleton
The 5α-androstane steroid nucleus is the foundational structure for the most potent androgens in human physiology. Unlike their Δ⁴-unsaturated precursors, 5α-reduced steroids exhibit a planar A/B ring fusion, a conformational change that significantly impacts their binding affinity and biological activity.[1] The enzymatic conversion of testosterone (B1683101) to 5α-dihydrotestosterone (DHT) is a critical amplification step in androgen signaling, essential for the development and function of many androgen-dependent tissues.[1] This guide provides an in-depth examination of the synthesis pathways, key metabolites, physiological significance, and analytical methodologies related to 5α-androstane steroids. We will explore both the classical and "backdoor" synthesis pathways, the enzymology of 5α-reductases, the functional roles of key metabolites like DHT and androstanediol, and the pharmacological implications for drug development.
The 5α-Reductase Enzyme System
The synthesis of 5α-androstane steroids is catalyzed by the 5α-reductase (SRD5A) family of enzymes.[2] These enzymes catalyze the irreversible reduction of the Δ⁴,⁵ double bond of various steroid substrates, including testosterone, progesterone (B1679170), and corticosterone, using NADPH as a cofactor.[1][2][3] There are three known isoenzymes in humans, each with distinct tissue distribution, biochemical properties, and physiological roles.[2]
Table 1: Characteristics of Human 5α-Reductase Isozymes
| Feature | SRD5A1 (Type 1) | SRD5A2 (Type 2) | SRD5A3 (Type 3) |
| Gene Location | Chromosome 5p15[4] | Chromosome 2p23[5] | Chromosome 4q12 |
| Primary Tissues | Skin (sebaceous glands), liver, brain, prostate (low level).[4][6] | Prostate, seminal vesicles, epididymis, hair follicles, fetal genital tissue.[2][6] | Ubiquitously expressed; high in prostate, liver, skin, brain.[2] |
| Optimal pH | 6.0 - 8.5 (Broad) | ~5.5 (Narrow, acidic)[5] | ~7.0 |
| Apparent K_m_ (Testosterone) | 1-5 µM[4] | 3-10 nM | Not primarily a testosterone reductase; involved in N-glycosylation.[3] |
| Physiological Role | Post-pubertal androgen effects, neurosteroid synthesis.[4] | Male sexual differentiation in utero, prostate development.[5][7] | Protein N-glycosylation, potential role in steroid metabolism.[3] |
Steroid Hormone Synthesis Pathways Involving 5α-Androstane
Two primary pathways lead to the formation of the potent androgen DHT: the classical (or canonical) pathway and the backdoor pathway. The key distinction is the timing of the 5α-reduction step.[8]
The Classical Androgen Pathway
In the classical pathway, 5α-reduction is the final activation step. It is the primary source of DHT in tissues like the prostate gland. The pathway proceeds from cholesterol through a series of enzymatic steps to produce testosterone, which is then locally converted to DHT by 5α-reductase (predominantly SRD5A2).[9]
The Androgen Backdoor Pathway
The backdoor pathway allows for the synthesis of DHT from earlier C21 precursors like progesterone and 17α-hydroxyprogesterone (17OHP), bypassing testosterone and androstenedione (B190577) as intermediates.[8] In this route, 5α-reduction occurs before the C17,20-lyase cleavage step.[8][10] This pathway is crucial during fetal development for male sexual differentiation and can become reactivated in certain pathological states, such as castration-resistant prostate cancer.[8][9]
Key 5α-Androstane Metabolites and Their Functions
5α-Dihydrotestosterone (DHT)
DHT is the most potent endogenous androgen, with an affinity for the androgen receptor (AR) that is 3 to 4 times higher than that of testosterone.[1][5] Its effects are primarily intracrine and paracrine within the tissues where it is produced.[9]
-
Genomic Signaling: Upon binding to the AR in the cytoplasm, the DHT-AR complex translocates to the nucleus, where it dimerizes and binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes. This pathway is critical for prostate growth and male pattern hair changes.[11]
-
Non-Genomic Signaling: DHT can also elicit rapid cellular responses through membrane-associated ARs, activating signaling cascades like the MAPK and PI3K/Akt pathways, which are involved in processes like neuroprotection.[11][12]
Androstanediols (3α-Adiol and 3β-Adiol)
DHT can be further metabolized by 3α-hydroxysteroid dehydrogenases (3α-HSD) and 3β-HSD into 5α-androstane-3α,17β-diol (3α-Adiol) and 5α-androstane-3β,17β-diol (3β-Adiol), respectively.
-
3α-Androstanediol (3α-Adiol): This metabolite is a potent positive allosteric modulator of the GABA-A receptor, classifying it as a neurosteroid.[13][14][15] It contributes to sedative, anxiolytic, and anti-seizure effects in the brain.[13] Peripherally, its glucuronidated form, 3α-androstanediol glucuronide (3α-ADG), is used as a clinical marker for peripheral androgen metabolism and 5α-reductase activity, particularly in the skin.[16][17][18]
-
3β-Androstanediol (3β-Adiol): This isomer has been shown to act as a potent agonist for estrogen receptor beta (ERβ), not the androgen receptor.[19][20] Through this mechanism, it plays a role in modulating the hypothalamic-pituitary-adrenal (HPA) axis and regulating stress responses.[19][20]
Androsterone
Androsterone is another metabolite in the backdoor pathway, formed from 5α-pregnane-3α,17α-diol-20-one.[8][9] Like 3α-Adiol, androsterone is also a positive modulator of the GABA-A receptor and is considered an inhibitory neurosteroid.[15][21] Its glucuronidated form is also a biomarker for androgen activity.[16]
Pharmacological Inhibition of 5α-Reductase
Given the central role of DHT in the pathophysiology of benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia, 5α-reductase has become a key drug target.[2][22][23][24]
Table 2: Comparative Efficacy of Common 5α-Reductase Inhibitors
| Inhibitor | Target Isozymes | IC_50_ (SRD5A1) | IC_50_ (SRD5A2) | Serum DHT Reduction |
| Finasteride | SRD5A2 and SRD5A3[2] | 360 nM[2] | 69 nM[2] | ~71%[2] |
| Dutasteride | SRD5A1, SRD5A2, and SRD5A3[2] | Potent inhibitor | Potent inhibitor | >94%[2] |
Dutasteride's ability to inhibit all three isozymes leads to a more profound and consistent reduction in both serum and intraprostatic DHT levels compared to finasteride.[2] However, this broad inhibition also raises questions about potential side effects related to the disruption of neurosteroid synthesis and other metabolic pathways.[2][3]
Experimental Protocols for 5α-Androstane Steroid Analysis
Accurate quantification of 5α-androstane steroids in biological matrices is critical for research and clinical diagnostics. While immunoassays are widely available, they can suffer from cross-reactivity.[25] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method, offering high specificity and sensitivity for simultaneous quantification of multiple steroids.[26][27][28]
General Protocol for Steroid Quantification in Tissue by LC-MS/MS
This protocol provides a generalized workflow for the extraction and analysis of 5α-androstane steroids from tissue samples.
-
Tissue Homogenization:
-
Add an appropriate volume of ice-cold homogenization buffer and a cocktail of internal standards (deuterated analogs of the target steroids).
-
Homogenize the tissue using a bead beater or ultrasonic probe until completely dissociated. Keep samples on ice to prevent degradation.
-
Extraction (Liquid-Liquid Extraction - LLE):
-
To the homogenate, add an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer, containing the steroids, to a new tube. Repeat the extraction on the aqueous layer to maximize recovery.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Dry the pooled organic extracts under a gentle stream of nitrogen.
-
Reconstitute the residue in a minimal volume of a suitable solvent.
-
Apply the sample to a conditioned SPE cartridge (e.g., C18 or a specialized steroid-analysis column).[28][31]
-
Wash the cartridge with a low-polarity solvent to remove interfering lipids.
-
Elute the steroids with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile). For some complex samples, further purification using chromatography (e.g., Sephadex LH-20) may be necessary.[29][30]
-
-
LC-MS/MS Analysis:
-
Dry the eluate and reconstitute in the initial mobile phase.
-
Inject the sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use a C18 column to separate the different steroid isomers. Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.[28]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[26][28] This involves monitoring specific precursor-to-product ion transitions for each target analyte and internal standard, ensuring high specificity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of each steroid analyte.
-
Quantify the steroid concentration in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.
-
Normalize the final concentration to the initial tissue weight (e.g., pg/mg tissue).
-
Quantitative Data Summary
The concentration of 5α-androstane metabolites varies significantly between tissues, reflecting local synthesis and metabolism.
Table 3: Representative Concentrations of DHT in Male Rat Tissues
| Tissue | DHT Concentration (pmol/g tissue) |
| Prostate | ~10.0 - 12.0 |
| Adrenal Gland | ~4.0 - 6.0 |
| Testicles | ~4.0 - 6.0 |
| Serum | Not typically reported per gram; circulating levels are much lower than tissue levels.[9] |
| Data synthesized from semi-quantitative analysis in Wistar rats.[27] |
The liver is the principal site for the glucuronidation of androgens, a key step in their inactivation and excretion.
Table 4: Glucuronyl Transferase Activity for Androstanediol
| Tissue | Conversion to Adiol G |
| Liver | 5.8 - 13.2% per 0.5 mg tissue / 30 min |
| Prostate | 0.04 - 4.6% per 50 mg tissue / 120 min |
| Scalp Skin | 0.2 - 0.4% per 50 mg tissue / 120 min |
| Abdominal Skin | 0.07 - 0.14% per 50 mg tissue / 120 min |
| Data from in vitro assays using human tissue homogenates.[32] These results demonstrate that while DHT is formed in peripheral tissues like the skin and prostate, the subsequent glucuronidation step predominantly occurs in the liver.[32] |
Conclusion
The 5α-androstane steroid family, particularly DHT, represents a critical node in androgen physiology. The conversion from testosterone via 5α-reductase acts as a powerful signal amplification mechanism in target tissues. The existence of multiple synthesis pathways, including the classical and backdoor routes, highlights the robust and complex nature of androgen production, with significant implications for both normal development and disease states like prostate cancer. Furthermore, the downstream metabolism of DHT into neuroactive steroids such as 3α-androstanediol underscores the diverse biological roles of this steroid class, extending beyond traditional androgenic functions to include modulation of neuronal activity. For researchers and drug developers, a thorough understanding of these pathways, the specific roles of 5α-reductase isozymes, and the appropriate analytical methods for their quantification is essential for developing next-generation therapeutics that can precisely target these potent signaling molecules.
References
- 1. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. 5α-reductases in human physiology: an unfolding story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-alpha-Reductase [flipper.diff.org]
- 5. [5-alpha-reductases: physiology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 9. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 10. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dihydrotestosterone differentially modulates the mitogen-activated protein kinase and the phosphoinositide 3-kinase/Akt pathways through the nuclear and novel membrane androgen receptor in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. List of neurosteroids - Wikipedia [en.wikipedia.org]
- 16. 3-Alpha Androstanediol-G | Rupa Health [rupahealth.com]
- 17. Androstanediol glucuronide - Wikipedia [en.wikipedia.org]
- 18. immunotech.cz [immunotech.cz]
- 19. A role for the androgen metabolite, 5alpha-androstane-3beta,17beta-diol, in modulating oestrogen receptor beta-mediated regulation of hormonal stress reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 23. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 24. How Do 5-Alpha Reductase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 25. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Androstanediol glucuronide production in human liver, prostate, and skin. Evidence for the importance of the liver in 5 alpha-reduced androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of 5α-Androstane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstane is a foundational C19 steroid that serves as the parent hydrocarbon for a class of potent androgens, most notably 5α-dihydrotestosterone (DHT). The stereochemistry of 5α-androstane, characterized by the A/B rings in a trans configuration, results in a relatively planar molecule, a feature critical for its biological activity. This technical guide provides a comprehensive overview of the core biochemical properties of 5α-androstane and its key derivatives, with a focus on their synthesis, metabolism, receptor interactions, and the experimental methodologies used for their characterization. This document is intended to be a valuable resource for researchers and professionals involved in endocrinology, steroid biochemistry, and the development of therapeutics targeting androgen-dependent pathways.
Physicochemical Properties
The fundamental structure of 5α-androstane dictates the physicochemical properties of its derivatives. The addition of functional groups at various positions, primarily at C3 and C17, significantly alters their polarity, solubility, and receptor binding affinity.
| Property | 5α-Androstane | 5α-Androstane-3,17-dione |
| Molecular Formula | C₁₉H₃₂ | C₁₉H₂₈O₂ |
| Molecular Weight | 260.48 g/mol | 288.43 g/mol |
| Physical State | Solid | Solid |
| Melting Point | 48-50 °C | 133-134 °C |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Poorly soluble in water; Soluble in ethanol, chloroform |
Biosynthesis and Metabolism of 5α-Androstane Derivatives
The biosynthesis of active 5α-androstane derivatives primarily originates from androstenedione (B190577) and testosterone (B1683101) through the action of the enzyme 5α-reductase. The subsequent metabolism of these compounds involves a series of oxidation and reduction reactions catalyzed by hydroxysteroid dehydrogenases (HSDs), leading to a variety of steroids with distinct biological activities.
A critical metabolic route is the "5α-dione pathway" (also known as the "backdoor pathway"), which has gained significant attention, particularly in the context of castration-resistant prostate cancer (CRPC). In this pathway, androstenedione is first converted to 5α-androstane-3,17-dione, which is then further metabolized to the potent androgen DHT, bypassing testosterone as an intermediate.[1]
Key Enzymatic Conversions:
-
5α-Reductase (SRD5A): Catalyzes the irreversible conversion of C19 steroids with a Δ⁴⁻³-keto structure to their 5α-reduced metabolites. There are three known isoenzymes: SRD5A1, SRD5A2, and SRD5A3.[1]
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): A family of enzymes that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. For example, it converts 5α-androstane-3,17-dione to DHT.
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD) and 3β-Hydroxysteroid Dehydrogenase (3β-HSD): These enzymes catalyze the reversible interconversion of 3-keto and 3-hydroxy steroids. They are crucial for the synthesis and inactivation of potent androgens.
References
5alpha-Androstane and its Role in Androgen Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5alpha-androstane steroid nucleus is fundamental to androgen physiology, serving as the backbone for potent androgens and their metabolites which exert a wide range of biological effects. This technical guide provides a comprehensive overview of the synthesis, metabolism, and signaling pathways of this compound derivatives, with a particular focus on the androgen receptor (AR)-dependent and -independent actions of its key metabolites: This compound-3alpha,17beta-diol (B1664111) (3α-diol) and this compound-3beta,17beta-diol (3β-diol). Quantitative data on receptor binding affinities, physiological concentrations, and metabolic clearance are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and methodologies are provided to facilitate further research and drug development in this area. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of the complex molecular interactions.
Introduction
Androgens are critical for the development and maintenance of male secondary sexual characteristics and play a significant role in various physiological processes in both sexes, including muscle and bone metabolism. The biological activity of androgens is primarily mediated by the androgen receptor (AR), a member of the nuclear receptor superfamily.[1] The conversion of testosterone (B1683101) to 5alpha-dihydrotestosterone (DHT) by 5alpha-reductase is a key step in androgen action, as DHT is a more potent AR agonist.[2][3] Further metabolism of DHT leads to the formation of this compound derivatives, including 3α-diol and 3β-diol, which have been shown to possess unique biological activities, often independent of the androgen receptor.[4] This guide delves into the intricate role of the this compound core in androgen physiology, highlighting the emerging importance of its metabolites in health and disease.
Synthesis and Metabolism of this compound Derivatives
The synthesis of this compound derivatives originates from cholesterol through a series of enzymatic reactions. A crucial pathway involves the conversion of testosterone to DHT by 5alpha-reductase. DHT is then further metabolized to 3α-diol and 3β-diol. An alternative route, known as the "backdoor pathway," allows for the synthesis of DHT from 17α-hydroxyprogesterone, bypassing testosterone.
The metabolism of this compound derivatives is complex, with tissues like the prostate and liver playing key roles in their interconversion and clearance.[5] The metabolic clearance rate of these steroids varies between sexes, with men generally exhibiting a higher clearance rate for DHT and its metabolites.[6]
Quantitative Data on this compound and its Metabolites
The following tables summarize key quantitative parameters for this compound and its principal metabolites.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Relative to DHT/E2) | Ki (nM) |
| 5α-Dihydrotestosterone (DHT) | AR | 100% | ~0.53 |
| 5α-Androstane-3α,17β-diol (3α-diol) | AR | Low/No significant binding[7] | - |
| ERα | ~0.07% (of Estradiol)[8] | - | |
| ERβ | ~0.3% (of Estradiol)[8] | - | |
| 5α-Androstane-3β,17β-diol (3β-diol) | AR | No significant binding[7] | - |
| ERα | ~3% (of Estradiol)[9] | - | |
| ERβ | ~7% (of Estradiol)[9] | ~12[10] |
Table 2: Physiological Concentrations and Metabolic Parameters
| Compound | Sex | Serum Concentration | Metabolic Clearance Rate (L/day) | Production Rate (µ g/day ) |
| 5α-Androstane-3α,17β-diol (3α-diol) | Male | 857.3 ± 36.3 pmol/L (20-40 years)[11] | 1,776 ± 492[12] | 208 ± 26[12] |
| Female | - | 1,297 ± 219[12] | 35 ± 11[12] | |
| 5α-Androstane-3β,17β-diol (3β-diol) | Male | 239 ± 76 pg/mL[9] | - | - |
| Female | 82 ± 45 pg/mL[9] | - | - |
Signaling Pathways
The biological effects of this compound derivatives are mediated through both androgen receptor-dependent and -independent signaling pathways.
Androgen Receptor-Dependent Signaling
DHT is the most potent natural ligand for the AR. Upon binding, the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes involved in male sexual development and function.
Androgen Receptor-Independent Signaling
Recent research has highlighted the significant biological activities of this compound metabolites that are independent of the AR.
5α-androstane-3β,17β-diol (3β-diol) is a potent agonist for the estrogen receptor beta (ERβ).[4][13] This interaction has been shown to inhibit the migration of prostate cancer cells, suggesting a protective role against cancer progression.[4]
5α-androstane-3α,17β-diol (3α-diol) has been shown to activate the PI3K/Akt signaling pathway in prostate cancer cells, promoting cell survival and proliferation. This pathway is often dysregulated in cancer and represents a key therapeutic target.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound physiology.
Androgen Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the ability of a test compound to bind to the androgen receptor.
Materials:
-
Radiolabeled androgen (e.g., [³H]R1881)
-
Unlabeled androgen (e.g., Dihydrotestosterone)
-
Androgen receptor source (e.g., rat prostate cytosol)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Wash buffer
-
Scintillation cocktail
-
96-well filter plates
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled androgen.
-
In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.
-
Add the assay buffer, radiolabeled androgen, and androgen receptor preparation to all wells.
-
Add the unlabeled androgen to the non-specific binding wells and the test compound to the competitive binding wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding and determine the IC50 of the test compound.
Western Blot Analysis of p-Akt
This protocol outlines the steps for detecting the phosphorylation of Akt (a key component of the PI3K/Akt pathway) in response to treatment with a this compound metabolite.
Materials:
-
Cell culture reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-Akt (e.g., Ser473)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Culture cells and treat with the desired concentrations of the test compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.[14][15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[14][15]
-
Wash the membrane again and detect the chemiluminescent signal using an ECL reagent and an imaging system.[14][15]
-
Normalize the p-Akt signal to total Akt and a loading control (e.g., β-actin).
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The androgen derivative this compound-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and binding in vitro of 5 alpha-androstane-3 beta, 17 beta-diol and of 5 alpha-androstane-3 alpha, 17 beta-diol in cell fractions of rat ventral prostate and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic clearance rate and origin of plasma dihydrotestosterone in man and its conversion to the 5-alpha-androstanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 3α-Androstanediol - Wikipedia [en.wikipedia.org]
- 9. 3β-Androstanediol - Wikipedia [en.wikipedia.org]
- 10. Studies on the interaction of 5 alpha-androstane-3 beta, 17 beta-diol with the testicular estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Age-related changes of serum this compound-3alpha, 17beta-diol in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3α-Androstanediol Kinetics in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of 5α-Androstane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstane is a C19 steroid that forms the structural backbone of all androgenic hormones. Its discovery and the elucidation of its stereochemistry were pivotal moments in the fields of organic chemistry and endocrinology, paving the way for the synthesis of a wide array of therapeutic steroids. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 5α-androstane, tailored for professionals in research and drug development.
The Dawn of Steroid Chemistry: Isolation and Structural Elucidation
The story of 5α-androstane is intrinsically linked to the pioneering work on sex hormones in the early 20th century. The initial focus was not on the parent hydrocarbon itself, but on its biologically active oxygenated derivatives.
The Landmark Isolation of Androsterone (B159326)
In 1931, the German chemist Adolf Butenandt achieved the first isolation of a crystalline male sex hormone from a vast quantity of male urine.[1][2] This compound was named androsterone, a portmanteau of "andros" (man) and "sterone" (steroid ketone). Butenandt's work was a monumental feat of natural product chemistry, requiring the processing of thousands of liters of urine to obtain mere milligrams of the pure substance.
Experimental Protocol: Isolation of Androsterone from Urine (General Steps)
-
Acid Hydrolysis: The urine was first treated with strong acid to hydrolyze the conjugated forms of the steroids (sulfates and glucuronides), rendering them soluble in organic solvents.
-
Solvent Extraction: The acidified urine was then exhaustively extracted with an immiscible organic solvent, such as chloroform (B151607) or benzene, to separate the lipophilic steroids from the aqueous phase.
-
Fractionation: The crude extract was subjected to a series of chemical fractionations. This likely involved separating acidic, basic, and neutral components. The neutral fraction, containing the steroid ketones, was of primary interest.
-
Digitonin Precipitation: To separate the 3-hydroxy steroids, the neutral fraction was treated with digitonin, a plant glycoside that selectively precipitates 3β-hydroxy steroids. Androsterone, being a 3α-hydroxy steroid, would have remained in the filtrate.
-
Crystallization: The final purification was achieved through repeated crystallizations from various solvents, a common and essential technique of the era for obtaining pure compounds.
The Race to Synthesize Androgens
Following the isolation of androsterone, the focus shifted to its chemical synthesis and the synthesis of the more potent male sex hormone, testosterone (B1683101). This is where the contributions of the Croatian-Swiss chemist Leopold Ružička became paramount. Ružička's work on the structure of terpenes and his "isoprene rule" provided a theoretical framework for understanding the structure of steroids.[3]
In 1934, Ružička achieved the first synthesis of androsterone from cholesterol, a readily available steroid.[3] This was a landmark achievement that confirmed the structural relationship between cholesterol and the sex hormones. The general approach involved the oxidative degradation of the cholesterol side chain.
Simultaneously, the American chemist Russell Earl Marker was developing a more efficient method for degrading plant-based steroids, known as sapogenins, into key steroid hormone intermediates.[4][5] His work on diosgenin, isolated from Mexican yams, led to the famous "Marker degradation," a three-step process that revolutionized the production of steroid hormones.[4]
Experimental Protocol: The Marker Degradation (Conceptual Steps)
-
Acetolysis of the Spiroketal: The sapogenin (e.g., diosgenin) is treated with acetic anhydride (B1165640) at high temperatures. This opens the spiroketal side chain to form a pseudodiosgenin diacetate.
-
Chromic Acid Oxidation: The pseudodiosgenin diacetate is then oxidized with chromic acid. This cleaves the side chain, yielding a 16-dehydropregnenolone (B108158) acetate (B1210297).
-
Hydrogenation and Hydrolysis: The double bond at the 16-position is selectively hydrogenated, and the acetate group is hydrolyzed to yield pregnenolone. Pregnenolone could then be converted to other steroid hormones, including androstane (B1237026) derivatives.
The Emergence of 5α-Androstane: The Parent Hydrocarbon
While the initial focus was on the functionalized derivatives, the parent hydrocarbon, 5α-androstane, was also a subject of investigation. Its synthesis was crucial for confirming the fundamental carbon skeleton of the androgens and for studying the properties of the saturated steroid nucleus.
One of the early methods for the preparation of 5α-androstane involved the complete reduction of androsterone or other androstane derivatives.
Experimental Protocol: Synthesis of 5α-Androstane from Androsterone (Conceptual)
-
Wolff-Kishner or Clemmensen Reduction of the Ketone: The 17-keto group of androsterone would be reduced to a methylene (B1212753) group. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) were common methods for this transformation.
-
Deoxygenation of the Hydroxyl Group: The 3α-hydroxy group would then be removed. This could be achieved by first converting the alcohol to a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride.
A more direct route to 5α-androstane derivatives is the catalytic hydrogenation of unsaturated precursors, such as testosterone.
Experimental Protocol: Catalytic Hydrogenation of Testosterone to 5α-Dihydrotestosterone
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[6]
-
Solvent: A variety of solvents can be used, including ethanol, ethyl acetate, or acetic acid.
-
Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas, typically at pressures ranging from atmospheric to several atmospheres.
-
Procedure: Testosterone is dissolved in the chosen solvent, the catalyst is added, and the mixture is subjected to hydrogenation until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the product, 5α-dihydrotestosterone, is isolated and purified, usually by crystallization. The stereoselectivity of this reaction, favoring the formation of the 5α-isomer, is a key aspect.
The Criticality of Stereochemistry: The 5α-Configuration
The "5α" designation in 5α-androstane refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus. In the 5α-configuration, the hydrogen atom at carbon-5 is on the opposite side of the molecule from the methyl group at carbon-10, resulting in a relatively flat, trans-fused A/B ring system.[7] This is in contrast to the 5β-configuration, where the hydrogen at C-5 is on the same side as the C-10 methyl group, leading to a bent, cis-fused A/B ring junction.
The determination of the precise stereochemistry of steroids was a major challenge for early chemists and was crucial for understanding their biological activity. The development of X-ray crystallography was instrumental in confirming the three-dimensional structures of these molecules. Dorothy Hodgkin's pioneering work in the 1930s and 1940s on the X-ray crystal structures of cholesterol and other steroids provided definitive proof of their stereochemistry.[8]
The stereochemistry at the 5-position has a profound impact on the biological activity of androgens. For instance, 5α-dihydrotestosterone (DHT) binds to the androgen receptor with higher affinity and is a more potent androgen than testosterone.[9]
Quantitative Data
The physical and chemical properties of 5α-androstane and its key derivatives are summarized in the table below.
| Property | 5α-Androstane | Androsterone | 5α-Dihydrotestosterone (DHT) |
| Molecular Formula | C₁₉H₃₂ | C₁₉H₃₀O₂ | C₁₉H₃₀O₂ |
| Molecular Weight | 260.46 g/mol [10] | 290.44 g/mol [11] | 290.44 g/mol |
| Melting Point | 48-50 °C[12] | 185-186 °C | 180-181 °C |
| Boiling Point | Not available | Not available | Not available |
| Specific Rotation [α]D | +2° (c=1.2 in chloroform)[10] | +94.6° (in ethanol) | +33° (in chloroform) |
| Appearance | Crystalline solid | Crystalline solid | White crystalline powder |
| CAS Number | 438-22-2[13] | 53-41-8[11] | 521-18-6 |
Signaling and Metabolic Pathways
5α-Androstane derivatives are central to androgen signaling. The conversion of testosterone to the more potent 5α-dihydrotestosterone is a critical step in many androgen-sensitive tissues.
Biosynthesis of Androgens from Cholesterol
The biosynthesis of all steroid hormones begins with cholesterol. A series of enzymatic reactions in the adrenal glands and gonads convert cholesterol into various steroid intermediates, ultimately leading to the production of androgens like testosterone.
Caption: Biosynthesis of Testosterone from Cholesterol.
Conversion of Testosterone to 5α-Dihydrotestosterone (DHT)
In target tissues, testosterone can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.[9][14]
Caption: Conversion of Testosterone to DHT and Androgen Receptor Activation.
Conclusion
The discovery and history of 5α-androstane and its derivatives represent a fascinating chapter in the annals of science. The relentless efforts of pioneers like Butenandt, Ružička, and Marker not only unraveled the complex structures of these vital molecules but also laid the groundwork for the modern pharmaceutical industry. For today's researchers, scientists, and drug development professionals, a deep understanding of this history and the fundamental experimental techniques employed provides a valuable context for ongoing innovation in the field of steroid chemistry and medicine.
References
- 1. acs.org [acs.org]
- 2. Russell Earl Marker - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Marker degradation - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 10. chemwhat.com [chemwhat.com]
- 11. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5α-ANDROSTANE: CAS 438-22-2 | Steraloids Inc. [steraloids.com]
- 13. 5alpha-Androstane | C19H32 | CID 94144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
5α-Androstane: A Pivotal Intermediate in Steroid Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstane is a C19 steroid that serves as a fundamental molecular scaffold in the biosynthesis of androgens, the male sex hormones. Its derivatives are crucial intermediates in the production of potent androgens such as dihydrotestosterone (B1667394) (DHT). The stereochemistry of the A/B ring junction, designated as "5α," confers a planar structure to the molecule, which is a key determinant of its biological activity and that of its metabolites. This technical guide provides a comprehensive overview of the role of 5α-androstane as a key intermediate in steroid synthesis, with a focus on its involvement in alternative androgen production pathways, its potential as a therapeutic target, and the experimental methodologies used to study its metabolism.
The Central Role of 5α-Androstane in Androgen Biosynthesis
The classical pathway of androgen synthesis involves the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (DHT) by the action of 5α-reductase enzymes (SRD5A).[1][2] However, an alternative route, often termed the "backdoor" or "5α-dione" pathway, has gained significant attention, particularly in the context of castration-resistant prostate cancer (CRPC).[3][4] In this pathway, 5α-androstane-3,17-dione (also known as androstanedione) serves as a key intermediate.
This pathway bypasses testosterone and allows for the production of DHT from adrenal precursors like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577).[4] 5α-Androstane-3,17-dione is formed from androstenedione through the action of 5α-reductase and is subsequently converted to DHT by 17β-hydroxysteroid dehydrogenase (17β-HSD).[5] The significance of this pathway is particularly pronounced in environments with low testosterone levels, such as in patients undergoing androgen deprivation therapy.[4]
Signaling Pathways and Metabolic Conversions
The metabolic fate of 5α-androstane and its derivatives is complex and tissue-specific, involving a series of enzymatic conversions that ultimately dictate the local androgenic activity.
Figure 1: Key metabolic pathways involving 5α-androstane intermediates.
Quantitative Data on 5α-Androstane Metabolism
The metabolic flux through the 5α-androstane pathways can be quantified by measuring the concentrations of key steroids and the activity of the involved enzymes. The following tables summarize relevant quantitative data from various studies.
| Steroid Metabolite | Tissue/Fluid | Concentration Range | Reference |
| 5α-Androstane-3,17-dione | Human Lung Tissue | 0.8 - 30.3 pmol/100mg tissue/h | [6] |
| 5α-Androstane-3α,17β-diol | Human Lung Tissue | 0.1 - 2.2 pmol/100mg tissue/h | [6] |
| Dihydrotestosterone (DHT) | Human Lung Tissue | 0.1 - 8.8 pmol/100mg tissue/h | [6] |
Table 1: Metabolic conversion rates of 5α-androstane derivatives in human lung tissue.
| Compound | IC50 (5α-Reductase Isoform 2) | Reference |
| Androstane-N-cyclohexyl-17-carboxamide | Not specified, but inhibitory activity established | [7] |
| Finasteride | Comparison standard | [7] |
Table 2: Inhibitory activity of synthetic androstane (B1237026) derivatives on 5α-reductase.
Experimental Protocols
In Vitro Metabolism of 5α-Androstane-3,17-dione in Cell Culture
This protocol outlines a general method for studying the metabolism of 5α-androstane-3,17-dione in a cell line of interest.[8]
Materials:
-
Selected cell line (e.g., LNCaP prostate cancer cells)
-
Appropriate cell culture medium and supplements
-
5α-Androstane-3,17-dione
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Internal standard for quantification (e.g., deuterated androgen)
-
Analytical instrumentation (LC-MS or GC-MS)
Procedure:
-
Cell Culture: Culture the chosen cell line to 70-80% confluency. For hormone-related studies, switch to a medium with charcoal-stripped serum for 24-48 hours prior to the experiment to minimize background steroid levels.
-
Metabolism Assay:
-
Prepare a stock solution of 5α-androstane-3,17-dione in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
On the day of the experiment, replace the culture medium with fresh medium containing 5α-androstane-3,17-dione at the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells for a specified time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, collect the culture medium.
-
Add an internal standard to each sample for accurate quantification.
-
Perform a liquid-liquid extraction of the steroids from the medium using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Analyze the samples using LC-MS or GC-MS to identify and quantify the parent compound and its metabolites.
-
Figure 2: General workflow for in vitro steroid metabolism assay.
Chemical Synthesis of 5α-Androstane Derivatives
The synthesis of novel 5α-androstane derivatives is crucial for developing new therapeutic agents. The following is a generalized example of a synthetic step often employed.
Example: Reduction of a 17-keto group [9]
This procedure describes the reduction of a ketone at the C-17 position, a common step in the synthesis of biologically active androstanes.
Materials:
-
Starting material: 5α-androstan-3β-acetoxy-17-one
-
Reducing agent: Sodium borohydride (B1222165) (NaBH₄)
-
Solvent: Methanol (B129727)
Procedure:
-
Dissolve the starting steroid (e.g., 5α-androstan-3β-acetoxy-17-one) in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions over a period of 30 minutes.
-
Continue stirring the reaction mixture for an additional hour.
-
Neutralize the reaction with dilute hydrochloric acid.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Add water to the residue, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to yield the purified 3β-acetoxy-5α-androstan-17β-ol.
5α-Androstane Derivatives in Drug Development
The unique structural features and metabolic stability of the 5α-androstane scaffold make it an attractive template for the design of novel therapeutic agents. Researchers have synthesized and evaluated a wide range of 5α-androstane derivatives for various biological activities, including:
-
Antiandrogens: Derivatives of 5α-androstane-3α,17β-diol have been synthesized and shown to possess antiproliferative activity on androgen-sensitive cancer cells, suggesting their potential as antiandrogens for the treatment of prostate cancer.[10]
-
17β-Hydroxysteroid Dehydrogenase Inhibitors: Spiro-lactone derivatives of 5α-androstane have been developed as inhibitors of 17β-HSD enzymes, which are involved in the synthesis of active androgens and estrogens.[11]
-
Antimicrobial Agents: Nitrogen-containing derivatives of 5α-androstane have demonstrated significant antibacterial and antifungal activity, in some cases exceeding the potency of existing drugs.[12]
Conclusion
5α-Androstane and its metabolites are central players in androgen biosynthesis, with the 5α-dione pathway representing a critical route for the production of the potent androgen DHT, especially in pathological conditions like castration-resistant prostate cancer. A thorough understanding of the enzymatic conversions involving 5α-androstane intermediates is essential for the development of novel therapeutic strategies targeting androgen receptor signaling. The 5α-androstane nucleus also serves as a versatile scaffold for the synthesis of new drug candidates with a broad spectrum of biological activities. Continued research into the synthesis, metabolism, and biological effects of 5α-androstane derivatives holds significant promise for advancing the fields of endocrinology and drug discovery.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Activity of Nitrogen-Containing 5-α-Androstane Derivatives: In Silico and Experimental Studies [mdpi.com]
An In-depth Technical Guide to the Core Structural Differences Between 5α-Androstane and 5β-Androstane
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the fundamental structural distinctions between the 5α and 5β stereoisomers of androstane (B1237026). A thorough understanding of these differences is critical, as the stereochemistry at the C5 position dictates the molecule's three-dimensional shape, which in turn profoundly influences its biological activity, receptor interaction, and metabolic fate.
Core Structural Distinction: The A/B Ring Fusion
Androstane is a saturated tetracyclic hydrocarbon that forms the backbone of all androgenic steroids.[1][2] The critical difference between its 5α and 5β isomers lies in the stereochemical configuration at the junction of the A and B rings.[3][4][5][6]
-
5α-Androstane: In this isomer, the hydrogen atom at carbon 5 (C5) is oriented on the opposite side of the steroid nucleus relative to the methyl group at carbon 10 (C10). This is known as a trans-fusion . This configuration results in a relatively flat, linear, and rigid molecular structure.[7][8]
-
5β-Androstane: Conversely, in the 5β isomer, the hydrogen atom at C5 is on the same side as the C10 methyl group. This arrangement is termed a cis-fusion .[3][4][5][6][9] The cis-fusion forces the A ring to be sharply angled with respect to the other rings, resulting in a significantly bent or V-shaped molecular structure.[7]
This fundamental difference in the A/B ring junction is the primary determinant of the distinct physicochemical and biological properties of the two isomers.
Quantitative Structural Data
| Parameter | 5α-Androstane Derivatives | 5β-Androstane Derivatives | Significance |
| A/B Ring Fusion | Trans | Cis | Defines the core structural difference. |
| Molecular Shape | Relatively Planar / Linear | Bent / V-Shaped | Impacts receptor binding and enzyme interaction. |
| C5-H Orientation | Axial (α) | Equatorial (β) | Key determinant of cis/trans fusion. |
| Dihedral Angle (C1-C10-C5-C4) | Approx. 175-180° | Approx. 50-60° | Quantifies the planarity (trans) vs. bend (cis). |
Note: Dihedral angles are approximate values derived from computational models and crystallographic data of representative steroid structures.
Experimental Protocols for Structural Elucidation
The definitive assignment of the 5α or 5β configuration relies on a combination of spectroscopic and crystallographic techniques.
NMR is a powerful non-destructive technique for determining the stereochemistry of androstane isomers.
-
Methodology:
-
Sample Preparation: A sample of the purified steroid (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). 2D NMR experiments such as COSY, HSQC, and NOESY are often employed for unambiguous signal assignment.
-
Spectral Analysis:
-
¹H NMR: The chemical shift and coupling constants of the C5 hydrogen are diagnostic. In 5β-isomers, the C5-H often appears at a different chemical shift and exhibits distinct coupling patterns with neighboring protons compared to the 5α-isomer. The signals for the angular methyl groups (C18 and C19) are also sensitive to the overall molecular geometry and provide crucial information.
-
¹³C NMR: The chemical shifts of carbons in the A and B rings, particularly C3, C4, C5, C6, and C10, are highly dependent on the stereochemistry of the ring junction. Databases of steroid ¹³C NMR chemical shifts are used for comparison and confirmation.[10][11][12]
-
-
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
-
Methodology:
-
Crystallization: High-quality single crystals of the androstane derivative are grown by slow evaporation from a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The electron density map is calculated from the diffraction data, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to yield precise bond lengths, bond angles, and torsional angles, unambiguously confirming the cis or trans A/B ring fusion.
-
Impact on Biological Activity and Signaling
The profound difference in molecular shape between 5α and 5β isomers is the primary reason for their divergent biological roles.
The androgen receptor's ligand-binding pocket is sterically constrained. The planar geometry of 5α-androstane derivatives, such as the potent androgen dihydrotestosterone (B1667394) (DHT), allows for effective binding to and activation of the androgen receptor.[7] In stark contrast, the bent structure of 5β-androstane derivatives prevents them from fitting correctly into the AR ligand-binding pocket.[7] Consequently, 5β-androstanes are generally considered non-androgenic .[7]
The lack of androgenic activity does not render 5β-androstanes biologically inert. The two isomers are often involved in distinct metabolic pathways and can elicit different physiological responses.
-
5α-Androstanes: These are central to androgenic signaling. Testosterone is converted by the enzyme 5α-reductase to the more potent DHT, which is critical for the development and maintenance of male secondary sex characteristics.[13] Derivatives of 5α-androstane are primarily associated with androgenic and anabolic effects.[1]
-
5β-Androstanes: These compounds are metabolites of other steroid hormones. For example, 5β-androstane-3,17-dione (etiocholanedione) has been investigated for unique biological activities independent of the androgen receptor, including stimulating the formation of blood cells (hematopoiesis) and potential effects on metabolic regulation.[7]
Conclusion
The stereochemistry at the C5 position of the androstane nucleus is a critical structural feature that defines two distinct classes of steroids. The trans-fusion of the A/B rings in 5α-androstane results in a planar molecule capable of binding to and activating the androgen receptor, thus mediating androgenic effects. In contrast, the cis-fusion in 5β-androstane creates a bent, V-shaped structure that is unable to bind to the androgen receptor and is therefore non-androgenic, though it may possess other unique biological activities. For researchers in steroid chemistry and drug development, a precise understanding and characterization of this isomeric difference are paramount for predicting molecular behavior, designing targeted therapies, and interpreting biological data.
References
- 1. Androstane - Wikipedia [en.wikipedia.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Androstane | chemistry | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 27.6 Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5beta-Androstane | C19H32 | CID 6857462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 1a [gfmer.ch]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5alpha-Androstane and its Endogenous Derivatives
Introduction
The 5α-androstane scaffold is the parent steroid skeleton for all androgens. While the core hydrocarbon, 5α-androstane, is not naturally occurring, its derivatives are critical endogenous metabolites in steroidogenic pathways.[1][2] These compounds are formed through the irreversible action of 5α-reductase enzymes on Δ4,3-keto steroids, a process that is fundamental to androgen physiology.[3] The primary substrate for this reaction is testosterone (B1683101), which is converted to the potent androgen 5α-dihydrotestosterone (DHT). DHT and its subsequent metabolites, including 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), play crucial roles in a wide range of physiological and pathological processes, from sexual development to prostate cancer.[4][5]
This technical guide provides a comprehensive overview of the natural sources, endogenous levels, and key signaling pathways of the most significant 5α-androstane derivatives. It also details common experimental protocols for their quantification in biological matrices.
Biosynthesis and Signaling Pathways
The production of 5α-androstane steroids occurs in various androgen-sensitive tissues, including the prostate, testes, skin, liver, and brain.[6] The biosynthesis is not limited to a single linear path; several routes from adrenal precursors and gonadal testosterone converge on the formation of DHT and other 5α-reduced steroids.
Key Biosynthetic Pathways
Two primary pathways lead to the formation of DHT:
-
The Conventional Pathway: Testosterone, produced primarily in the testes, circulates to target tissues where it is converted to DHT by the enzyme 5α-reductase (SRD5A).[7]
-
The 5α-Androstanedione Pathway (or "Backdoor Pathway"): In this route, androstenedione (B190577) is first 5α-reduced to 5α-androstanedione, which is then converted to DHT.[7] This pathway is particularly relevant in castration-resistant prostate cancer (CRPC), where it allows for intratumoral androgen synthesis, bypassing testosterone as an intermediate.[7]
DHT can be further metabolized to less potent androgens, such as 3α-diol and 3β-diol, by hydroxysteroid dehydrogenases (HSDs).[4] These metabolites are not merely inactive end-products; for instance, 3β-diol is an endogenous agonist for the estrogen receptor β (ERβ), modulating hormonal stress reactivity and inhibiting prostate cancer cell migration.[5][8][9]
Endogenous Levels of 5α-Androstane Derivatives
The concentrations of 5α-androstane metabolites vary significantly based on age, sex, and the specific biological matrix being analyzed. The following tables summarize representative endogenous levels reported in the literature.
Table 1: Endogenous Levels in Human Serum/Plasma
| Compound | Population | Concentration (mean ± SD/SEM) | Reference |
| 5α-Androstane-3β,17β-diol (3β-Adiol) | Young Adult Men (n=25) | 0.38 ± 0.17 ng/mL | [10] |
| Young Adult Women (n=23, follicular phase) | 0.11 ± 0.05 ng/mL | [10] | |
| Young Adult Women (n=23, ovulatory phase) | 0.13 ± 0.06 ng/mL | [10] | |
| Young Adult Women (n=23, luteal phase) | 0.12 ± 0.05 ng/mL | [10] | |
| 5α-Androstane-3α,17β-diol (3α-Adiol) | Men (60-80 years, n=60) | 645.6 ± 26.6 pmol/L | [11] |
| Men (40-60 years, n=60) | 878.1 ± 33.8 pmol/L | [11] | |
| Men (20-40 years, n=60) | 857.3 ± 36.3 pmol/L | [11] | |
| Dihydrotestosterone (B1667394) (DHT) | Adult Men | ~70% of circulating DHT is from peripheral conversion of testosterone | [12] |
Table 2: Endogenous Levels in Human Prostate Tissue
| Compound | Tissue Type | Concentration (mean ± SEM) | Reference |
| Dihydrotestosterone (DHT) | Normal Adult (n=18) | 1.22 ± 0.14 ng/g | [13] |
| Benign Prostatic Hyperplasia (BPH) | 5.33 ± 0.46 ng/g | [13] | |
| 5α-Androstanedione | Normal Adult (n=18) | 1.31 ± 0.30 ng/g | [13] |
| Benign Prostatic Hyperplasia (BPH) | Similar to normal adult tissue | [13] | |
| 5α-Androstane-3α,17β-diol (3α-Adiol) | Normal Adult (n=18) | 4.32 ± 0.49 ng/g | [13] |
| Benign Prostatic Hyperplasia (BPH) | 1.40 ± 0.12 ng/g | [13] |
Experimental Protocols
The accurate quantification of 5α-androstane derivatives in biological matrices is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology due to its high sensitivity and specificity.[10][14]
General Protocol for LC-MS/MS Quantification in Serum
This protocol outlines a typical workflow for the analysis of 5α-androstane steroids.
1. Sample Preparation:
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., d3-DHT) to a serum sample (typically 100-500 µL). This corrects for variations during sample processing and analysis.
-
Hydrolysis (for conjugated steroids): For the analysis of glucuronidated or sulfated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to release the free steroid.[15]
-
Extraction: Perform liquid-liquid extraction (LLE) with an organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether, or use solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) to isolate the steroids from the complex matrix and remove interfering substances.[15]
-
Derivatization (Optional but common for GC-MS): To improve chromatographic properties and ionization efficiency, especially for GC-MS, samples can be derivatized (e.g., silylation with MSTFA).[15] For LC-MS/MS, this step is often omitted.
-
Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.
2. Chromatographic Separation (LC):
-
Column: Use a reverse-phase C18 column for separation.
-
Mobile Phase: Employ a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape and ionization.[16]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
3. Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, typically in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte of interest in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This provides high specificity.
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Conclusion
The 5α-androstane family of steroids, particularly DHT and its metabolites, are central players in androgen biology. Their synthesis via conventional and alternative pathways highlights the complexity and adaptability of steroidogenesis, especially in disease states like CRPC. Understanding the endogenous levels and biological roles of these compounds is critical for diagnosing and treating androgen-dependent conditions. The robust analytical methodologies now available, such as LC-MS/MS, provide the necessary tools for researchers and drug developers to further explore the intricate functions of the 5α-androstane signaling axis.
References
- 1. 5α-Androstane 438-22-2 [sigmaaldrich.com]
- 2. This compound | C19H32 | CID 94144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen biosynthetic pathways in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The androgen derivative this compound-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5a-Androstanediol | Rupa Health [rupahealth.com]
- 7. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for the androgen metabolite, this compound-3beta,17beta-diol, in modulating oestrogen receptor beta-mediated regulation of hormonal stress reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 13. Endogenous steroid levels in the human prostate from birth to old age: a comparison of normal and diseased tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 5alpha-Dihydrotestosterone | SIELC Technologies [sielc.com]
5α-Androstane Derivatives: A Technical Guide to Their Biological Significance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstane is a saturated steroid hydrocarbon that forms the core chemical structure for a class of potent androgens. Its derivatives, most notably 5α-Dihydrotestosterone (DHT), are critical mediators of androgenic signaling in various target tissues. Unlike testosterone (B1683101), which can be aromatized to estrogens, 5α-androstane derivatives are committed androgens, playing indispensable roles in male sexual development and physiology. Their significance extends to pathological conditions, making them key targets in drug discovery and development for diseases such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia. This guide provides an in-depth overview of the biosynthesis, mechanism of action, biological roles, and experimental analysis of 5α-androstane derivatives.
Biosynthesis of 5α-Androstane Derivatives
The primary pathway for the synthesis of 5α-androstane derivatives involves the irreversible conversion of testosterone to DHT. This reaction is catalyzed by the enzyme 5α-reductase, which exists as three isoenzymes (type I, II, and III) with distinct tissue distributions and physiological roles. DHT is considered the most potent endogenous androgen, exhibiting a higher binding affinity for the androgen receptor than testosterone.[1][2]
Caption: Biosynthesis of 5α-Dihydrotestosterone (DHT) from Testosterone.
Mechanism of Action: Androgen Receptor Signaling
5α-Androstane derivatives exert their biological effects primarily through binding to and activating the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon ligand binding in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the physiological and pathological effects associated with androgens.
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
Biological Significance
The biological roles of 5α-androstane derivatives are extensive, ranging from essential physiological functions to driving disease progression.
Physiological Roles
-
Male Sexual Development: DHT is crucial for the development of the male external genitalia, prostate gland, and seminal vesicles during embryogenesis.[3]
-
Puberty: At puberty, DHT is responsible for the growth of facial and body hair, deepening of the voice, and maturation of the prostate.[3]
-
Adult Physiology: In adults, DHT continues to play a role in maintaining prostate function, libido, and muscle mass.
Pathological Roles
-
Benign Prostatic Hyperplasia (BPH): An overabundance of DHT is a key factor in the non-cancerous enlargement of the prostate gland, a common condition in aging men.[4]
-
Prostate Cancer: Androgen receptor signaling, driven by androgens like DHT, is a critical pathway for the growth and survival of prostate cancer cells.[5]
-
Androgenic Alopecia: DHT is a primary contributor to male pattern baldness by causing the miniaturization of hair follicles.[4]
-
Hirsutism: In women, excess production of androgens, including those derived from the 5α-androstane pathway, can lead to excessive hair growth in a male-like pattern.
Quantitative Data
The following tables summarize key quantitative data for prominent 5α-androstane derivatives and related compounds.
Table 1: Binding Affinities of Androgens to the Human Androgen Receptor (AR)
| Compound | Binding Affinity (Kd, nM) | Relative Binding Affinity (%) |
| 5α-Dihydrotestosterone (DHT) | 0.25 - 0.5[1] | 100 |
| Testosterone | 0.4 - 1.0[1] | ~50 |
| Methyltrienolone (R1881) | ~0.2 | >100 |
| 19-Nortestosterone | Higher than Testosterone[5] | Varies |
| 5α-Dihydro-19-nortestosterone | Similar to Testosterone[5] | Varies |
Table 2: Inhibitory Constants (Ki) of 5α-Reductase Inhibitors
| Inhibitor | 5α-Reductase Type I (Ki, nM) | 5α-Reductase Type II (Ki, nM) |
| Finasteride | ~380 | ~1 |
| Dutasteride | ~0.05 | ~0.01 |
Note: Ki values can vary depending on the experimental conditions.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Methodology:
-
Preparation of Cytosol: Prepare cytosol containing the androgen receptor from rat prostate tissue.
-
Ligand Preparation: Prepare serial dilutions of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) and the unlabeled test compound.
-
Incubation: Incubate the cytosol with the radiolabeled ligand and varying concentrations of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).
-
Separation: Separate the bound from unbound ligand using a method such as hydroxyapatite (B223615) precipitation or size-exclusion chromatography.[6]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for an Androgen Receptor Competitive Binding Assay.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the AR in response to a test compound.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., PC-3, LNCaP, or a transiently transfected cell line) that expresses the AR and contains a reporter gene (e.g., luciferase) under the control of an ARE-driven promoter.[7]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. Include a vehicle control and a positive control (e.g., DHT).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to cell viability and plot the response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Quantification of Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones in biological samples.
Methodology:
-
Sample Preparation: Extract the steroid hormones from the biological matrix (e.g., serum, plasma, tissue homogenate) using liquid-liquid extraction or solid-phase extraction.[3][8]
-
Derivatization (Optional): For some steroids, derivatization may be necessary to improve ionization efficiency and chromatographic separation.
-
Chromatographic Separation: Separate the extracted steroids using a liquid chromatography system, typically with a reversed-phase column.
-
Mass Spectrometric Detection: Introduce the separated steroids into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to selectively detect and quantify each steroid based on its specific precursor-to-product ion transition.
-
Quantification: Generate a standard curve using known concentrations of the steroid hormones and their corresponding stable isotope-labeled internal standards to accurately quantify the steroids in the unknown samples.
Conclusion
5α-Androstane derivatives are potent androgens with profound biological significance in both health and disease. Their synthesis, primarily through the action of 5α-reductase, and their mechanism of action via the androgen receptor, make this pathway a critical area of research and a valuable target for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for the continued investigation of these important molecules and the development of novel therapeutics for androgen-related conditions.
References
- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 2. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of 5α-Androstane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstane is a foundational C19 steroid and the parent compound of the 5α-reduced androgenic steroids. While not biologically active itself, its metabolic conversion gives rise to a spectrum of potent androgens and their subsequent metabolites, playing a crucial role in various physiological and pathophysiological processes. Understanding the metabolic fate of 5α-androstane and its derivatives is paramount for research in endocrinology, oncology (particularly prostate cancer), and the development of therapeutics targeting androgen signaling pathways. This technical guide provides an in-depth exploration of the metabolic pathways of 5α-androstane, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Metabolic Pathways
The metabolism of 5α-androstane derivatives is characterized by a series of enzymatic reactions primarily involving reduction, hydroxylation, and conjugation (glucuronidation). These transformations modulate the biological activity of the steroids and facilitate their elimination.
Reductive Metabolism: The 5α-Dione Pathway
A significant pathway in peripheral androgen synthesis is the "5α-dione pathway," which can lead to the formation of the potent androgen dihydrotestosterone (B1667394) (DHT) from precursors like androstenedione, bypassing testosterone (B1683101). 5α-Androstane-3,17-dione is a key intermediate in this pathway.[1][2] The primary enzymes governing these reductive steps are 5α-reductases (SRD5A) and various hydroxysteroid dehydrogenases (HSDs), including aldo-keto reductases (AKRs).[3]
The metabolic cascade can be summarized as follows:
-
Androstenedione is converted to 5α-androstane-3,17-dione by 5α-reductase .
-
5α-Androstane-3,17-dione can then be metabolized to:
-
Androsterone (B159326) by 3α-HSD .
-
Dihydrotestosterone (DHT) by 17β-HSD (e.g., AKR1C3).
-
-
DHT is further metabolized to 5α-androstane-3α,17β-diol (3α-Adiol) by 3α-HSD .[1]
This pathway is particularly significant in conditions like castration-resistant prostate cancer (CRPC), where it contributes to sustained androgen receptor signaling.[1]
Hydroxylation
Hydroxylation of the 5α-androstane nucleus is a critical step in the further metabolism and detoxification of these steroids. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The position of hydroxylation can vary, leading to a diverse array of metabolites. For instance, in rat prostate microsomes, 5α-androstane-3β,17β-diol undergoes hydroxylation at the 6α, 7α, and 7β positions, a reaction catalyzed by a high-affinity P450 enzyme.
Glucuronidation
Glucuronidation is a major phase II conjugation reaction that increases the water solubility of steroids, facilitating their excretion in urine and bile. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). 5α-Androstane metabolites, such as 5α-androstane-3α,17β-diol (androstanediol), are substrates for UGTs. The liver is the principal site for the glucuronidation of 5α-reduced androgens.[4] Different UGT isoforms exhibit stereo- and regioselectivity. For example, UGT2B7 conjugates the 3-OH position of androsterone and 5α-diol, while UGT2B17 shows a preference for the 17-OH position in diols.[1] UGT2B15 also conjugates the 17-OH position of diols, with a preference for 5α-diol.[1]
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of 5α-androstane derivatives.
Table 1: Enzyme Kinetic Parameters for Glucuronyl Transferase in Human Liver
| Substrate | Apparent Km (µM) | Vmax (pmol/mg/30 min) |
| Dihydrotestosterone | 5.6 | 140 |
| Androstanediol | 8.9 | 1300 |
| Androsterone | 3.1 | 46 |
| Data from Rittmaster et al. (1993)[4] |
Table 2: Glucuronidation of 5α-Androstane Derivatives by Human UGT Isoforms
| UGT Isoform | Substrate | Glucuronidation Position | Relative Activity |
| UGT2B7 | Androsterone | 3-OH | High |
| 5α-diol | 3-OH | High | |
| UGT2B17 | Androsterone | 3-OH | Moderate |
| Etiocholanolone | 3-OH | High | |
| 5α-diol | 17-OH | High | |
| 5β-diol | 17-OH | High | |
| UGT2B15 | 5α-diol | 17-OH | High |
| 5β-diol | 17-OH | Moderate | |
| UGT1A4 | Androsterone | 3-OH | Low |
| 5α-diol | 3-OH | Low | |
| Data compiled from Sten et al. (2009)[1] |
Table 3: Conversion Rates of Androstanediol to Androstanediol Glucuronide (Adiol G) in Human Tissues
| Tissue | Conversion Rate | Incubation Time |
| Liver | 5.8 - 13.2% / 0.5 mg tissue | 30 min |
| Prostate | 0.04 - 4.6% / 50 mg tissue | 120 min |
| Scalp Skin | 0.2 - 0.4% / 50 mg tissue | 120 min |
| Abdominal Skin | 0.07 - 0.14% / 50 mg tissue | 120 min |
| Data from Rittmaster et al. (1993)[4] |
Experimental Protocols
Protocol 1: In Vitro Steroid Metabolism Assay in Cell Culture
This protocol provides a general framework for assessing the metabolism of a 5α-androstane derivative in a selected cell line.
Materials:
-
Chosen cell line (e.g., LNCaP for prostate cancer studies)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS) or charcoal-stripped FBS
-
Phosphate-Buffered Saline (PBS)
-
5α-androstane substrate (e.g., 5α-androstane-3,17-dione)
-
Internal standard (e.g., deuterated androgen)
-
Organic solvents (e.g., ethyl acetate, methanol)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Culture the chosen cell line in standard growth medium to 70-80% confluency. Trypsinize and seed the cells into 6-well plates at a predetermined density. Allow cells to adhere for 24 hours.[3]
-
Metabolism Assay:
-
Prepare a stock solution of the 5α-androstane substrate in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
On the day of the experiment, remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free or charcoal-stripped serum-containing medium with the 5α-androstane substrate at the desired final concentration (e.g., 1-10 µM).[3]
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, collect the culture medium.
-
Add an internal standard to each sample for quantification.
-
Extract the steroids from the medium using liquid-liquid extraction with an organic solvent like ethyl acetate.[3]
-
-
Analysis:
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the metabolites.
-
Protocol 2: 5α-Reductase Enzymatic Assay
This protocol is designed to measure the activity of 5α-reductase using a substrate like testosterone or androstenedione.
Materials:
-
Source of 5α-reductase (e.g., rat liver microsomes, cell lysate from LNCaP cells)
-
Tris-HCl buffer (pH 7.0)
-
NADPH
-
Substrate (e.g., [3H]-Testosterone)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plate and developing solvent
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction or cell lysate containing 5α-reductase. Determine the protein concentration.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, Tris-HCl buffer, and NADPH.
-
Reaction Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate) to extract the steroids. Vortex and centrifuge to separate the phases.
-
Separation and Quantification:
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the substrate from the 5α-reduced metabolites.
-
Scrape the corresponding spots for the substrate and metabolites and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the conversion of substrate to product.
-
Protocol 3: Steroid Extraction from Plasma/Serum for LC-MS/MS Analysis
Materials:
-
Plasma or serum sample
-
Internal standard solution (containing deuterated steroids)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add the plasma/serum sample.
-
Addition of Internal Standard: Add the internal standard solution to the sample.
-
Extraction:
-
Add MTBE to the sample, vortex vigorously for 1 minute.
-
Centrifuge at high speed to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
-
Washing: Add water to the collected organic phase, vortex, and centrifuge. This step helps to remove polar interferences.
-
Drying: Transfer the final organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
Conclusion
The metabolic fate of 5α-androstane is a complex and highly regulated process involving a series of enzymatic conversions. The resulting metabolites have diverse biological activities, and their dysregulation is implicated in various pathologies. The technical guide presented here provides a comprehensive overview of the key metabolic pathways, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals. A thorough understanding of these metabolic processes is essential for advancing our knowledge of androgen action and for the development of novel therapeutic strategies targeting the androgen signaling axis.
References
- 1. UDP-glucuronosyltransferases in conjugation of 5alpha- and 5beta-androstane steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Androstanediol glucuronide production in human liver, prostate, and skin. Evidence for the importance of the liver in 5 alpha-reduced androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigations into the Biological Activity of 5α-Androstane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into the biological activity of 5α-androstane and its key metabolites. It covers the metabolic pathways, receptor interactions, and downstream signaling effects that define the physiological and pathophysiological roles of these steroids. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, oncology, and related disciplines.
Introduction to 5α-Androstane
5α-Androstane is the core steroid nucleus for a class of androgens characterized by the A/B rings being in a trans configuration. Unlike testosterone (B1683101), which possesses a double bond in the A ring, 5α-androstane steroids are saturated, a feature conferred by the action of 5α-reductase enzymes. The most prominent and potent endogenous androgen, dihydrotestosterone (B1667394) (DHT), is a 5α-androstane derivative. The biological activity of the 5α-androstane family extends beyond direct androgen receptor agonism, with its metabolites exhibiting a range of effects, including androgen receptor-independent signaling.
Metabolic Pathways of 5α-Androstane
The central precursor in the 5α-androstane metabolic pathway is 5α-androstane-3,17-dione. This steroid is primarily synthesized from androstenedione (B190577) through the action of 5α-reductase enzymes.[1] 5α-androstane-3,17-dione is a critical intermediate, particularly in the "5α-dione pathway" or "backdoor pathway" of androgen synthesis, which can lead to the production of dihydrotestosterone (DHT) without testosterone as an intermediate.[1] This pathway is of significant interest in the context of castration-resistant prostate cancer, where it can contribute to sustained androgen receptor signaling.[1]
Key metabolic conversions involving 5α-androstane-3,17-dione include its reduction to the more potent androgen, androsterone, by 3α-hydroxysteroid dehydrogenase (3α-HSD), and its conversion to DHT by 17β-hydroxysteroid dehydrogenase (17β-HSD). Furthermore, 5α-androstane-3,17-dione can be metabolized into 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol) by 3α-HSD and 3β-hydroxysteroid dehydrogenase (3β-HSD) respectively.[2] These downstream metabolites possess their own distinct biological activities, often independent of the androgen receptor.[2]
Biological Activity and Signaling Pathways
The biological effects of 5α-androstane and its metabolites are mediated through both androgen receptor (AR)-dependent and AR-independent mechanisms.
Androgen Receptor (AR)-Dependent Signaling
5α-Androstane-3,17-dione exhibits androgenic activity by binding to and activating the androgen receptor.[3] This ligand-receptor interaction initiates a signaling cascade that culminates in the regulation of target gene expression. Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is fundamental to the development and maintenance of male secondary sexual characteristics and is implicated in the pathophysiology of androgen-dependent diseases such as prostate cancer.
Androgen Receptor (AR)-Independent Signaling
Emerging evidence highlights the significant biological activities of 5α-androstane metabolites that are independent of the androgen receptor.[2] These pathways are of particular interest for their potential roles in hormone-refractory conditions.
-
5α-Androstane-3α,17β-diol (3α-diol): This metabolite has been shown to promote cell survival and proliferation in AR-negative prostate cancer cells through the activation of the PI3K/Akt signaling pathway.[4] This suggests a potential mechanism for continued cancer progression in an androgen-depleted environment.
-
5α-Androstane-3β,17β-diol (3β-diol): In contrast to its 3α-isomer, 3β-diol does not bind to the androgen receptor but acts as an agonist for the estrogen receptor-β (ERβ).[5][6][7][8][9] This interaction has been shown to inhibit prostate cancer cell migration, in part by upregulating E-cadherin.[6] These findings suggest a potentially protective role for 3β-diol in prostate cancer progression.
Quantitative Data on Receptor Binding
The interaction of 5α-androstane metabolites with steroid receptors is a key determinant of their biological activity. The following tables summarize the available quantitative data on their binding affinities.
Table 1: Relative Binding Affinity of 5α-Androstane-3β,17β-diol to Estrogen Receptors
| Compound | Receptor | Relative Binding Affinity (vs. Estradiol) | Reference |
| 5α-Androstane-3β,17β-diol | ERα | ~3.3% (30-fold lower) | [10] |
| 5α-Androstane-3β,17β-diol | ERβ | ~7.1% (14-fold lower) | [10] |
Table 2: Inhibition of Estradiol Binding by 5α-Androstane-3β,17β-diol
| Compound | Receptor | Ki | Reference |
| 5α-Androstane-3β,17β-diol | Testicular Estrogen Receptor | ~12 nM | [11] |
Table 3: Rank Order of Steroid Binding to Androgen and Estrogen Receptors
| Receptor | Rank Order of Binding Affinity | Reference |
| Androgen Receptor (AR) | DHT > Testosterone > 5α-Androstane-3β,17β-diol > Androst-5-ene-3β,17β-diol > Estrone > Estradiol | [12] |
| Estrogen Receptor (ER) | Estradiol > Estrone > Androst-5-ene-3β,17β-diol > 5α-Androstane-3β,17β-diol > Testosterone > DHT | [12] |
Experimental Protocols
The following section details the methodologies for key experiments used to investigate the biological activity of 5α-androstane and its metabolites.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Protocol:
-
Preparation of Reagents:
-
Prepare a source of Androgen Receptor (e.g., cytosol from target tissue or recombinant AR).
-
Prepare a solution of a high-affinity radiolabeled androgen (e.g., [³H]-DHT) at a concentration at or below its Kd.
-
Prepare serial dilutions of the test compound (e.g., 5α-androstane-3,17-dione).
-
-
Incubation:
-
In a multi-well plate, combine the AR preparation, the radiolabeled androgen, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Separate the AR-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation.
-
-
Detection:
-
After washing the pellet to remove unbound ligand, add a scintillation cocktail.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Androgen-Responsive Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the AR in response to a test compound.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., a cell line that endogenously expresses AR or a cell line co-transfected with an AR expression vector).
-
Transfect the cells with a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with androgen response elements (AREs).
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., DHT).
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AR activation and reporter gene expression.
-
-
Lysis and Reporter Gene Measurement:
-
Lyse the cells to release the cellular contents.
-
Measure the activity of the reporter gene product (e.g., measure luminescence for a luciferase reporter).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability or a co-transfected control reporter.
-
Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Cell Proliferation Assay
This assay determines the effect of a test compound on the proliferation of cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Compound Treatment:
-
After the cells have adhered, replace the medium with fresh medium containing various concentrations of the test compound.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
-
Measurement of Cell Proliferation:
-
Quantify cell proliferation using a suitable method, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the log concentration of the test compound.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of a test compound on the migratory capacity of cells.
Protocol:
-
Preparation of Chambers:
-
Use a Boyden chamber or a similar transwell insert with a porous membrane.
-
Place medium containing a chemoattractant in the lower chamber.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber (the transwell insert).
-
-
Incubation:
-
Incubate the chambers for a period sufficient to allow for cell migration through the membrane (e.g., 4-24 hours).
-
-
Fixation and Staining:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the migration in the presence of the test compound to the vehicle control.
-
Conclusion
The 5α-androstane family of steroids exhibits a complex and multifaceted biological activity profile. While some members, such as 5α-androstane-3,17-dione, act as conventional androgens through the activation of the androgen receptor, their downstream metabolites can elicit distinct biological effects through AR-independent pathways. The pro-proliferative signaling of 5α-androstane-3α,17β-diol via the PI3K/Akt pathway and the anti-migratory effects of 5α-androstane-3β,17β-diol mediated by ERβ highlight the intricate nature of androgen metabolism and its implications for both normal physiology and disease states like prostate cancer. A thorough understanding of these pathways and the development of robust experimental models are crucial for the design of novel therapeutic strategies targeting androgen signaling.
References
- 1. Configurational analysis and relative binding affinities of 16-methyl-5alpha-androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Relative binding affinity of androstane and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The androgen derivative this compound-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen receptor beta selective ligand this compound-3beta, 17beta-diol stimulates spermatogonial deoxyribonucleic acid synthesis in rat seminiferous epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3β-Androstanediol - Wikipedia [en.wikipedia.org]
- 10. The Androgen Metabolite 5α-androstane-3β,17β-diol (3βAdiol) Induces Breast Cancer Growth via Estrogen Receptor: Implications for Aromatase Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the interaction of 5 alpha-androstane-3 beta, 17 beta-diol with the testicular estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Crossroads of 5α-Androstane: A Technical Guide to its Conversion and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of 5α-androstane, a central steroid nucleus in androgen metabolism. A comprehensive understanding of its metabolic fate is critical for research in endocrinology, oncology, and the development of therapeutics targeting androgen-dependent pathologies. This document details the key enzymes involved, their kinetics, and the experimental protocols required to study these transformations, presenting quantitative data in a clear, tabular format and visualizing complex pathways and workflows.
Introduction to 5α-Androstane Metabolism
5α-Androstane is a saturated steroid hydrocarbon that forms the backbone of potent androgens, most notably 5α-dihydrotestosterone (DHT). The biological activity of androgens is finely tuned by a series of enzymatic modifications of the 5α-androstane core. These conversions, primarily hydroxylation and oxidation-reduction reactions, are carried out by families of enzymes including cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). The resulting metabolites have varying affinities for the androgen receptor and other nuclear receptors, thereby modulating physiological and pathophysiological processes.
Key Enzymatic Conversions of 5α-Androstane Derivatives
The metabolism of 5α-androstane derivatives, such as 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, is a complex network of reactions. The primary enzymatic modifications are hydroxylations, which increase the polarity of the steroid for eventual elimination, and interconversions between hydroxyl and keto groups, which modulate biological activity.
Cytochrome P450-Mediated Hydroxylation
Cytochrome P450 enzymes are a major family of monooxygenases responsible for the oxidative metabolism of a wide range of endogenous and exogenous compounds, including steroids. In the context of 5α-androstane metabolism, CYP enzymes introduce hydroxyl groups at various positions on the steroid nucleus.
One of the key enzymes identified in the metabolism of 5α-androstane diols is CYP7B1 . This enzyme is known to hydroxylate 5α-androstane-3α,17β-diol (3α-Adiol) and 5α-androstane-3β,17β-diol (3β-Adiol) at the 6α and 7α positions.[1] This metabolic step is significant as it can modulate the levels of androgens and neurosteroids, potentially impacting intracellular concentrations of DHT.[1]
In rat prostate microsomes, a high-affinity P450 enzyme has been shown to catalyze the 6α-, 7α-, and 7β-hydroxylation of 5α-androstane-3β,17β-diol.[2]
The following diagram illustrates the primary hydroxylation pathway of 5α-androstane-3β,17β-diol.
Hydroxysteroid Dehydrogenase (HSD) Activity
Hydroxysteroid dehydrogenases are responsible for the reversible conversion of hydroxyl groups to keto groups at various positions on the steroid nucleus. For instance, 3α-hydroxysteroid dehydrogenase (3α-HSD) can convert 5α-dihydrotestosterone (DHT) to 5α-androstane-3α,17β-diol. Conversely, the oxidation of the 3α-hydroxyl group of 5α-androstane-3α,17β-diol can regenerate the potent androgen DHT.
Quantitative Analysis of Enzymatic Conversions
The efficiency and rate of enzymatic conversions are critical parameters in understanding the physiological role of these pathways. The following tables summarize key quantitative data from studies on the metabolism of 5α-androstane derivatives.
Table 1: Kinetic Parameters for the Hydroxylation of 5α-Androstane-3β,17β-diol by Rat Prostate Microsomes
| Metabolite | Vmax (pmol/mg protein/min) | Km (µM) |
| 6α-hydroxy-5α-androstane-3β,17β-diol | 380 | 0.5 - 0.7 |
| 7α-hydroxy-5α-androstane-3β,17β-diol | 160 | 0.5 - 0.7 |
| 7β-hydroxy-5α-androstane-3β,17β-diol | 60 | 0.5 - 0.7 |
| Data from a study on rat prostate microsomes, suggesting a single high-affinity P450 enzyme is responsible for these conversions.[2] |
Table 2: Serum Levels of 5α-Androstane-3β,17β-diol (3βAdiol) in Healthy Young Adults
| Sex | Mean Serum Level (pg/mL) | Standard Deviation |
| Men | 38.02 | 11.13 |
| Women (all menstrual cycle phases) | Significantly lower than men | - |
| Data obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate study of 5α-androstane metabolism. The following sections provide methodologies for key experiments.
Protocol 1: In Vitro Metabolism of 5α-Androstane-3,17-diol using Liver Microsomes
This protocol is designed to assess the enzymatic conversion of 5α-androstane-3,17-diol by liver microsomes, which are a rich source of drug-metabolizing enzymes, including CYPs.
Materials:
-
Rat or human liver microsomes
-
5α-Androstane-3,17-diol (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard (e.g., deuterated 5α-androstane-3,17-diol)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add 5α-androstane-3,17-diol to the reaction mixture to initiate the enzymatic reaction. The final substrate concentration should be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
The following diagram illustrates the general workflow for this in vitro metabolism assay.
References
- 1. CYP7B1-mediated metabolism of 5alpha-androstane-3alpha,17beta-diol (3alpha-Adiol): a novel pathway for potential regulation of the cellular levels of androgens and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylation of 5 alpha-androstane-3 beta,17 beta-diol by rat prostate microsomes: effects of antibodies and chemical inhibitors of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]
5α-Androstane: A Central Precursor in the Biosynthesis of Bioactive Steroids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstane is a foundational steroid molecule from which a diverse array of bioactive steroids are synthesized. As a saturated derivative of androstane, its core structure serves as a template for enzymatic modifications that yield potent androgens, signaling molecules, and their metabolites. Understanding the metabolic pathways originating from 5α-androstane is critical for research in endocrinology, oncology, and pharmacology, particularly in the context of androgen-dependent pathologies such as prostate cancer and benign prostatic hyperplasia. This technical guide provides a comprehensive overview of 5α-androstane as a precursor, detailing the key enzymatic conversions, providing experimental protocols for studying these processes, and presenting quantitative data to facilitate comparative analysis.
Biosynthetic Pathways from 5α-Androstane
The metabolic fate of 5α-androstane derivatives is primarily dictated by the action of various steroidogenic enzymes, including 5α-reductases, hydroxysteroid dehydrogenases (HSDs), and aldo-keto reductases (AKRs). These enzymes introduce or modify functional groups at key positions on the steroid nucleus, leading to the formation of a range of bioactive molecules with distinct physiological roles.
A critical starting point in many of these pathways is 5α-dihydrotestosterone (DHT), a potent androgen synthesized from testosterone (B1683101) by the action of 5α-reductase.[1] DHT itself is a 5α-androstane derivative and a key precursor to other bioactive steroids. The conversion of DHT and other 5α-androstane-based molecules gives rise to a spectrum of androgens and their metabolites.
The primary pathways involve the reduction of keto groups and the hydroxylation of the steroid scaffold. For instance, 5α-androstane-3,17-dione, a key intermediate, can be synthesized from androstenedione (B190577) via 5α-reductase.[2] This molecule can then be further metabolized to generate other potent androgens, often bypassing testosterone in what is known as the "5α-dione pathway," a significant route for androgen synthesis in conditions like castration-resistant prostate cancer.[2][3]
The key enzymes involved in these transformations include:
-
5α-Reductase (SRD5A): Catalyzes the conversion of Δ4,3-keto steroids like testosterone and androstenedione to their 5α-reduced counterparts (e.g., DHT and 5α-androstane-3,17-dione).[2]
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD): Interconverts 3-keto and 3α-hydroxy steroids. For example, it can convert DHT to the less potent 5α-androstane-3α,17β-diol.[4]
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): Acts on the 17-position, interconverting keto and hydroxyl groups. It is crucial for the synthesis of potent androgens like testosterone and DHT.[5]
-
Aldo-Keto Reductases (AKR1C family): This superfamily of enzymes exhibits HSD activity and is involved in the metabolism of a wide range of steroids.[6]
Below is a diagram illustrating the central metabolic pathways originating from 5α-androstane precursors.
Caption: Metabolic pathways of 5α-androstane derivatives.
Quantitative Data on 5α-Androstane Metabolism
The efficiency and kinetics of the enzymatic conversions of 5α-androstane derivatives are crucial for understanding their physiological impact. The following tables summarize key quantitative data from various studies.
Table 1: Michaelis-Menten Constants (Km) of 3α-Hydroxysteroid Dehydrogenase Isoforms for 5α-Androstane Derivatives
| Enzyme | Substrate | Km (µM) |
| RODH 4 | 5α-Androstane-3α,17β-diol | < 1 |
| RL-HSD | 5α-Androstane-3α,17β-diol | < 1 |
| RODH 5 | 5α-Androstane-3α,17β-diol | > 1 |
Data sourced from a study on the conversion of 3α-diol to DHT.[7]
Table 2: Formation Rates of 5α-Androstane Metabolites in Human Lung Tissue and Pulmonary Endothelial Cells
| Substrate | Cell Type/Tissue | Metabolite | Formation Rate |
| [3H]Androsterone (0.25 µM) | Human Lung Tissue | 5α-Androstane-3,17-dione | 30.3 pmol/100 mg tissue/h |
| [3H]Androsterone (0.25 µM) | Human Lung Tissue | Isoandrosterone | 0.7 pmol/100 mg tissue/h |
| [3H]Androsterone (0.25 µM) | Human Lung Tissue | 5α-DHT | 0.1 pmol/100 mg tissue/h |
| [3H]Androsterone (0.25 µM) | Human Lung Tissue | 5α-Androstane-3α,17β-diol | 0.1 pmol/100 mg tissue/h |
| [3H]Androsterone (0.083 µM) | Pulmonary Endothelial Cells | 5α-Androstane-3,17-dione | 1.3 pmol/mg protein/h |
| [3H]Androsterone (0.083 µM) | Pulmonary Endothelial Cells | Isoandrosterone | 0.1 pmol/mg protein/h |
| [3H]Androsterone (0.083 µM) | Pulmonary Endothelial Cells | 5α-DHT | 0.2 pmol/mg protein/h |
| [3H]Androsterone (0.083 µM) | Pulmonary Endothelial Cells | 5α-Androstane-3α,17β-diol | 0.2 pmol/mg protein/h |
| [3H]5α-Androstane-3α,17β-diol (0.28 µM) | Human Lung Tissue | 5α-DHT | 8.8 pmol/100 mg tissue/h |
| [3H]5α-Androstane-3α,17β-diol (0.28 µM) | Human Lung Tissue | Androsterone | 2.2 pmol/100 mg tissue/h |
| [3H]5α-Androstane-3α,17β-diol (0.28 µM) | Human Lung Tissue | 5α-Androstane-3,17-dione | 0.8 pmol/100 mg tissue/h |
Data extracted from a study on the metabolism of androsterone and 5α-androstane-3α,17β-diol.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 5α-androstane metabolism.
Protocol 1: General Cell Culture and Steroid Metabolism Assay
This protocol outlines a general procedure for assessing the metabolism of a 5α-androstane derivative in a cell line of interest.[6]
Materials:
-
Selected cell line (e.g., LNCaP, PC-3, MCF-7)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS)
-
Charcoal-stripped FBS (for hormone-depleted conditions)
-
Phosphate-Buffered Saline (PBS)
-
5α-androstane substrate (e.g., 5α-androstane-3,17-dione)
-
Internal standard (e.g., deuterated androstane)
-
Organic solvents for extraction (e.g., ethyl acetate (B1210297), methanol)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line in standard growth medium to 70-80% confluency.
-
For experiments requiring hormone deprivation, switch to a medium containing charcoal-stripped FBS for 24-48 hours prior to the experiment.
-
Trypsinize and seed the cells into appropriate culture plates at a predetermined density. Allow cells to adhere and grow for 24 hours.
-
-
Metabolism Assay:
-
Prepare a stock solution of the 5α-androstane substrate in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
On the day of the experiment, remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free or charcoal-stripped serum-containing medium containing the 5α-androstane substrate at the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, collect the culture medium.
-
Add a known amount of internal standard to each sample for quantification.
-
Extract the steroids from the medium using a suitable organic solvent (e.g., liquid-liquid extraction with ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Analyze the samples using LC-MS/MS or GC-MS to identify and quantify the metabolites.
-
Caption: Workflow for cell-based steroid metabolism assay.
Protocol 2: In Vitro 5α-Reductase Activity Assay
This protocol describes a method to measure the activity of 5α-reductase in converting a substrate to its 5α-reduced product.[6]
Materials:
-
Cell line or tissue homogenate expressing 5α-reductase (e.g., LNCaP cells, prostate tissue)
-
Tris-HCl buffer (pH 7.4)
-
Lysis buffer
-
NADPH
-
Substrate (e.g., testosterone or androstenedione)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Analytical standards for substrate and product
Procedure:
-
Enzyme Preparation:
-
Culture cells to ≥80% confluency or homogenize tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the microsomal fraction where 5α-reductase is located.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the enzyme preparation, Tris-HCl buffer, and NADPH.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or base) or by rapid cooling and addition of extraction solvent.
-
-
Product Extraction and Analysis:
-
Extract the steroids from the reaction mixture using an organic solvent.
-
Evaporate the solvent and reconstitute the sample.
-
Analyze the sample by HPLC or LC-MS/MS to quantify the amount of product formed.
-
-
Calculation of Activity:
-
Calculate the rate of product formation per unit of time per milligram of protein to determine the specific activity of 5α-reductase.
-
Synthesis of Bioactive Steroids from 5α-Androstane Precursors
The chemical synthesis of bioactive steroids from 5α-androstane precursors is a key area of research for the development of novel therapeutics. The following provides an example of a synthetic route.
Synthesis of 5α-Androst-1-ene-3,17-dione
This multi-step synthesis starts from stanolone acetate (17β-acetoxy-5α-androstan-3-one).[2]
-
Bromination: Stanolone acetate is brominated in the presence of hydrogen chloride in acetic acid to yield 17β-acetoxy-2-bromo-5α-androstan-3-one.
-
Dehydrobromination: The bromo-intermediate undergoes dehydrobromination using lithium carbonate as a base with lithium bromide as an additive to produce 17β-acetoxy-5α-androst-1-en-3-one.
-
Hydrolysis: The resulting compound is hydrolyzed with sodium hydroxide (B78521) to give 17β-hydroxy-5α-androst-1-en-3-one (1-testosterone).
-
Oxidation: Finally, 1-testosterone is oxidized with chromium trioxide to afford 5α-androst-1-ene-3,17-dione.
References
- 1. Expression, purification and functional characterization of a novel 3α-hydroxysteroid dehydrogenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of androsterone and 5 alpha-androstane-3 alpha,17 beta-diol in human lung tissue and in pulmonary endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Purification of 5α-Androstane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstane is a C19 steroid and a key parent structure for a range of endogenous and synthetic androgens and anabolic steroids.[1][2] As a fundamental saturated steroid nucleus, its derivatives are crucial in endocrinology and pharmaceutical development. The precise synthesis and rigorous purification of the 5α-androstane scaffold are essential for creating reference standards, developing new active pharmaceutical ingredients (APIs), and conducting structure-activity relationship (SAR) studies.
This document provides detailed protocols for the laboratory-scale synthesis of 5α-androstane via catalytic hydrogenation of a common unsaturated precursor, followed by a multi-step purification process involving column chromatography and recrystallization to achieve high purity.
Overall Experimental Workflow
The following diagram outlines the complete process from starting material to the final, purified product.
Caption: Overall workflow for 5α-androstane synthesis and purification.
Synthesis of 5α-Androstane
The synthesis of the 5α-androstane skeleton is most commonly achieved through the catalytic hydrogenation of an unsaturated precursor, such as an androstene derivative. This process reduces the carbon-carbon double bonds in the steroid nucleus. The stereochemical outcome, particularly at the C5 position, is directed by the choice of catalyst and reaction conditions to favor the desired 5α configuration.[3][4]
Chemical Transformation
The diagram below illustrates the reduction of a representative precursor, androst-4-ene-3,17-dione, to the saturated 5α-androstane-3,17-dione. Subsequent reduction steps (e.g., Wolff-Kishner or Clemmensen reduction) would be required to remove the ketone functionalities to yield the parent 5α-androstane, but this initial hydrogenation is the key step in establishing the 5α stereochemistry.
Caption: Catalytic hydrogenation establishes the 5α-androstane core.
Experimental Protocol: Catalytic Hydrogenation
1. Materials and Reagents:
-
Androst-4-ene-3,17-dione (or other suitable unsaturated steroid precursor)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂) source with balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
-
Celite® or filter agent
2. Procedure:
-
Preparation: In a round-bottom flask, dissolve the starting material (e.g., androst-4-ene-3,17-dione) in anhydrous ethanol.
-
Inert Atmosphere: Add the 10% Pd/C catalyst to the solution (typically 5-10% by weight relative to the starting material). The flask should be flushed with an inert gas like nitrogen or argon.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a simple laboratory setup, a hydrogen-filled balloon attached to the flask is sufficient. For larger scales, a Parr hydrogenator may be used.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid product.
Purification of 5α-Androstane
Purification is critical to remove unreacted starting material, stereoisomers (e.g., 5β-androstane), and other byproducts. A two-step process involving column chromatography followed by recrystallization is highly effective.
Protocol 1: Column Chromatography
Column chromatography is used for the initial purification of the crude product, separating compounds based on their polarity.[5][6] For steroids, silica (B1680970) gel is a common stationary phase.[6]
1. Materials and Reagents:
-
Crude 5α-androstane product
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (B1210297) (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 98:2 Hexane:Ethyl Acetate. The polarity can be gradually increased by increasing the percentage of ethyl acetate to facilitate the elution of more polar components.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 5α-androstane derivative.
Protocol 2: Recrystallization
Recrystallization is the final step to obtain a highly pure, crystalline product by separating the target molecule from impurities based on differences in solubility.[7][8]
1. Materials and Reagents:
-
Purified 5α-androstane from chromatography
-
Recrystallization solvent (e.g., acetone, methanol (B129727), or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Solvent Selection: Choose a solvent in which the 5α-androstane is soluble when hot but sparingly soluble when cold.[8] Acetone or methanol are often suitable for steroids.
-
Dissolution: Place the steroid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be confirmed by measuring the melting point and performing analytical tests.
Data Presentation
Quantitative Data Summary
| Parameter | Synthesis | Purification (Chromatography) | Purification (Recrystallization) |
| Input | Androst-4-ene-3,17-dione | Crude 5α-Androstanedione | Purified 5α-Androstanedione |
| Typical Yield | >95% (Crude) | 80-90% (Recovery) | >90% (Recovery) |
| Purity (HPLC Area %) | 85-90% | 95-98% | >99% |
| Key Reagents | 10% Pd/C, H₂ | Silica Gel, Hexane/EtOAc | Acetone or Methanol |
Physicochemical Properties of 5α-Androstane
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₂ | [1] |
| Molecular Weight | 260.46 g/mol | [1] |
| CAS Number | 438-22-2 | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 48-50 °C | |
| Solubility | Soluble in chloroform |
References
- 1. 5alpha-Androstane | C19H32 | CID 94144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Potential limitations of recrystallization for the definitive identification of radioactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recrystallization [sites.pitt.edu]
Application Note: Quantitative Analysis of 5α-Androstane Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 5α-Androstane and its related metabolites from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle and Introduction
5α-Androstane is a key steroid metabolite in androgen biosynthesis and metabolism. Accurate quantification of 5α-Androstane and its derivatives is crucial for research in endocrinology, the study of metabolic disorders, and the development of androgen-targeted therapies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid analysis due to its high chromatographic resolution, which is essential for separating structurally similar isomers, and its ability to provide definitive spectral information for identification and quantification.[1][2]
This protocol details a robust method involving enzymatic hydrolysis of steroid conjugates, liquid-liquid extraction (LLE) for sample cleanup and concentration, and derivatization to enhance the volatility and thermal stability of the analytes for GC-MS analysis. The method is suitable for quantitative analysis in complex biological matrices such as urine.
Apparatus and Reagents
2.1 Apparatus
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Glass test tubes with screw caps
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or water bath
-
Vortex mixer
-
Solid-Phase Extraction (SPE) manifold (optional)
-
Analytical balance
-
Pipettes and tips
2.2 Reagents
-
5α-Androstane analytical standard
-
Internal Standard (IS), e.g., 17α-methyltestosterone or deuterated testosterone (B1683101) (testosterone-d3)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (GC-MS grade)
-
n-Hexane (GC-MS grade)
-
tert-Butyl methyl ether (TBME)
-
Phosphate (B84403) buffer (0.1 M, pH 7)
-
Carbonate buffer (0.1 M, pH 9)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
β-glucuronidase from E. coli
-
Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithioerythritol. A common mixture is MSTFA/NH₄I/dithioerythritol (1000:2:4 v/w/w).[3]
-
Ultrapure water
Experimental Protocols
3.1 Sample Preparation (from Urine)
This protocol is adapted from established methods for urinary steroid profiling.[3]
-
Sample Aliquoting and Internal Standard Spiking:
-
Pipette 6 mL of urine into a screw-capped glass tube.
-
Add the internal standard (e.g., 25 ng/mL of testosterone-d3) to each sample, calibrator, and quality control (QC) sample.
-
-
Hydrolysis of Conjugates:
-
Adjust the sample pH to between 6.8 and 7.4 by adding 2 mL of 0.1 M phosphate buffer. If necessary, add drops of 1 M NaOH.
-
Add a solution of β-glucuronidase (approximately 83 units per sample).
-
Incubate the mixture at 58°C for 1 hour to enzymatically cleave the glucuronide conjugates.
-
-
Liquid-Liquid Extraction (LLE):
-
After incubation, allow the samples to cool to room temperature.
-
Adjust the pH to ~9 by adding 2 mL of 0.1 M carbonate buffer and, if needed, drops of 1 M NaOH.
-
Add 10 mL of TBME to the tube.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at approximately 2500 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (TBME) to a clean glass tube.
-
-
Drying:
-
Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 70°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of the derivatizing solution (MSTFA/NH₄I/dithioerythritol).
-
Seal the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the steroids.
-
After cooling, transfer the derivatized sample to an autosampler vial for GC-MS analysis.
-
3.2 GC-MS Instrumental Conditions
The following parameters are a representative starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-1 or HP-5MS capillary column (e.g., 17 m x 0.20 mm i.d., 0.11 µm film thickness)[3] |
| Carrier Gas | Helium, constant pressure at 18.5 psi[3] |
| Injection Mode | Splitless, 1 µL injection volume[3] |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature 120°C, ramp at 70°C/min to 177°C, then ramp at 5°C/min to 236°C.[3] |
| Mass Spectrometer | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
3.3 Selected Ion Monitoring (SIM) Parameters for 5α-Androstane TMS Derivatives
For quantitative analysis, specific ions for 5α-Androstane and its metabolites should be monitored. The exact m/z values will depend on the specific androstane (B1237026) derivative being analyzed (e.g., 5α-androstane-3α,17β-diol as a di-TMS derivative or 5α-androstan-3α-ol-17-one as a mono-TMS derivative).
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 5α-Androstan-3α-ol-17-one | Mono-TMS | 362 (M+) | 347, 272, 257 |
| 5α-Androstane-3α,17β-diol | Di-TMS | 436 (M+) | 421, 346, 256 |
| Internal Standard (e.g., Testosterone-d3) | Di-TMS | 435 (M+) | 420, 330 |
Note: These m/z values are typical for TMS derivatives and should be confirmed by analyzing a standard of the pure compound. The molecular weight of the TMS derivative of 5α-androstan-3α-ol-17-one is 362.6 g/mol .[4] The molecular weight of the di-TMS derivative of 5α-androstane-3,17-diol is 436.8 g/mol .[5]
Data Presentation and Quantitative Analysis
4.1 Calibration and Quantification
Calibration curves are constructed by analyzing standards at multiple concentration levels. A linear regression model is typically adequate for the data. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
4.2 Method Validation Summary
The following tables summarize typical performance characteristics for the GC-MS analysis of androgens. These values serve as a guideline for method validation.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Androgen Class | 0.5 - 100 | > 0.995 | 0.2 | 0.5 |
Data synthesized from typical validated methods for steroid analysis.[3][6][7]
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Androgen Class | Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% |
Data synthesized from typical validated methods for steroid analysis.[3][6][7]
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value | Acceptance Criteria |
| Extraction Recovery | 85 - 110% | 80 - 120% |
| Matrix Effect | 90 - 110% | 85 - 115% |
Data synthesized from typical validated methods for steroid analysis.[3]
Visualizations
5.1 Experimental Workflow Diagram
Caption: Workflow for 5α-Androstane analysis by GC-MS.
5.2 Metabolic Pathway of 5α-Androstane
Caption: Key metabolic pathways involving 5α-Androstane.
References
- 1. benchchem.com [benchchem.com]
- 2. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5α-Androstan-3α-ol-17-one, TMS derivative [webbook.nist.gov]
- 5. Androstane-3,17-diol, (3α,5α,17β)-, 2TMS derivative [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Competitive Immunoassay for the Quantification of 5α-Androstane-3,17-dione
Introduction
5α-Androstane-3,17-dione (5α-dione) is a key intermediate in the metabolic pathway of potent androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] It is formed from androstenedione (B190577) by the action of the 5α-reductase enzyme.[2] While possessing some androgenic activity itself, the primary significance of 5α-dione lies in its role as a precursor to other biologically active steroid hormones.[1] Its metabolites, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), can exert significant biological effects, often through signaling pathways independent of the classical androgen receptor (AR).[1][3] These pathways have implications in various physiological and pathological processes, including the progression of androgen-independent prostate cancer.[1][3]
Given its central role in androgen metabolism, the accurate quantification of 5α-dione in biological matrices is critical for researchers in endocrinology, oncology, and drug development. This application note describes the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the determination of 5α-dione concentration in buffered solutions and biological fluids. The assay is designed to provide a robust and high-throughput method for researchers studying steroid metabolism and its role in disease.
Assay Principle
This immunoassay is a competitive ELISA designed for the detection of small molecules.[4][5][6] Because small molecules like 5α-dione are not large enough to be bound by two antibodies simultaneously, a competitive format is employed.[7][8] The principle is based on the competition between 5α-dione in the sample and a fixed amount of a 5α-dione-enzyme conjugate (e.g., Horseradish Peroxidase - HRP) for a limited number of binding sites on a specific anti-5α-dione antibody coated onto the microplate wells.
When the sample and the enzyme conjugate are added to the wells, they compete to bind to the immobilized antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which is converted by the bound HRP into a colored product. The intensity of the color is inversely proportional to the concentration of 5α-dione in the sample. High concentrations of 5α-dione in the sample will result in less enzyme conjugate binding and a weaker color signal, while low concentrations will lead to more enzyme conjugate binding and a stronger signal.
Mandatory Visualizations
Experimental Protocols
I. Reagent and Sample Preparation
-
Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution with 0.1% Bovine Serum Albumin (BSA) and 0.05% Tween-20, pH 7.4.
-
Wash Buffer: 1X PBS with 0.05% Tween-20.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 5α-Androstane-3,17-dione in ethanol.
-
Working Standards: Create a serial dilution of the stock solution in Assay Buffer to generate standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Enzyme Conjugate: Dilute the 5α-dione-HRP conjugate in Assay Buffer according to the manufacturer's instructions.
-
Sample Preparation: Samples (e.g., serum, plasma, cell culture media) may require a steroid extraction step (e.g., using diethyl ether or solid-phase extraction) to remove interfering substances. Reconstitute the dried extract in Assay Buffer.
II. Assay Procedure
-
Coating: Add 100 µL of capture antibody (diluted in PBS) to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature (RT).
-
Competition: Wash the plate 3 times. Add 50 µL of each standard, control, or sample to the appropriate wells.
-
Add Conjugate: Immediately add 50 µL of the diluted 5α-dione-HRP conjugate to each well.
-
Incubation: Incubate the plate for 1-2 hours at RT on a plate shaker.
-
Washing: Aspirate the liquid and wash the plate 5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at RT.
-
Stop Reaction: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Collection: Read the optical density (OD) at 450 nm within 30 minutes of adding the Stop Solution.
III. Bioanalytical Method Validation Protocol
Validation is performed to ensure the assay is reliable for its intended purpose, following principles outlined in regulatory guidance.[9][10][11][12]
-
Specificity & Selectivity:
-
Method: Test for cross-reactivity by spiking known concentrations of structurally related steroids (e.g., Testosterone, DHT, Progesterone, Androstenedione) into the assay buffer.
-
Acceptance Criteria: Cross-reactivity should be minimal, typically <1%, for key related compounds to ensure the signal is specific to 5α-dione.
-
-
Linearity and Range:
-
Method: Assay a dilution series of standards (typically 5-8 non-zero concentrations) to determine the quantifiable range. Plot the OD values against the logarithm of the concentration and perform a four-parameter logistic (4-PL) curve fit.
-
Acceptance Criteria: The correlation coefficient (R²) of the curve should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±20% of their nominal values (±25% for the LLOQ).
-
-
Accuracy and Precision:
-
Method: Analyze Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC). Perform the analysis in replicates (n≥5) on at least three different days (inter-assay) and within the same day (intra-assay).
-
Acceptance Criteria: The mean value should be within ±15% of the nominal value (accuracy). The coefficient of variation (%CV) should not exceed 15% (precision).[13]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Method: The LOD is the lowest concentration that can be distinguished from zero. The LOQ is the lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision.
-
Acceptance Criteria: The LOQ must meet the accuracy and precision criteria (within ±20% of nominal and %CV ≤ 20%).
-
-
Stability:
-
Method: Evaluate the stability of 5α-dione in the biological matrix under various conditions: freeze-thaw stability (e.g., 3 cycles), short-term stability (at RT), and long-term stability (frozen at -20°C or -80°C).
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Data Presentation: Validation Summary
The following tables summarize representative data from the assay validation process.
Table 1: Standard Curve Performance and Linearity
| Standard Conc. (ng/mL) | Mean OD (450nm) | Back-Calculated Conc. (ng/mL) | % Recovery |
|---|---|---|---|
| 100.0 | 0.185 | 101.5 | 101.5% |
| 50.0 | 0.298 | 48.9 | 97.8% |
| 25.0 | 0.485 | 25.8 | 103.2% |
| 12.5 | 0.791 | 12.1 | 96.8% |
| 6.25 | 1.254 | 6.4 | 102.4% |
| 3.13 | 1.892 | 3.0 | 95.8% |
| 1.56 (LLOQ) | 2.451 | 1.6 | 102.6% |
| 0 (Blank) | 2.988 | N/A | N/A |
| Curve Fit: 4-PL | R²: 0.998 | | |
Table 2: Intra-Assay and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | ||
|---|---|---|---|---|---|
| Mean Conc. (ng/mL) | %CV | Mean Conc. (ng/mL) | %CV | ||
| LQC | 5.0 | 4.85 | 6.8% | 5.15 | 9.5% |
| MQC | 20.0 | 20.9 | 4.5% | 19.4 | 7.2% |
| HQC | 80.0 | 78.2 | 5.1% | 82.1 | 8.8% |
Table 3: Cross-Reactivity Profile
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
|---|---|---|
| 5α-Androstane-3,17-dione | 25.0 | 100% |
| Androstenedione | 1000 | 2.5% |
| Dihydrotestosterone (DHT) | 1000 | < 1.0% |
| Testosterone | 1000 | < 0.5% |
| Progesterone | 1000 | < 0.1% |
| Estradiol | 1000 | < 0.1% |
Table 4: Stability Assessment (QC Samples)
| Stability Condition | QC Level | Mean % Recovery vs. Fresh |
|---|---|---|
| Short-Term (24h, RT) | LQC | 96.5% |
| HQC | 103.2% | |
| Freeze-Thaw (3 Cycles) | LQC | 94.1% |
| HQC | 98.8% | |
| Long-Term (3 months, -80°C) | LQC | 95.5% |
| | HQC | 101.7% |
References
- 1. benchchem.com [benchchem.com]
- 2. Androstanedione - Wikipedia [en.wikipedia.org]
- 3. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Collection - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. hhs.gov [hhs.gov]
- 13. moh.gov.bw [moh.gov.bw]
Application Notes & Protocols for the Isolation of 5α-Androstane from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reliable isolation and quantification of 5α-androstane from various biological matrices. 5α-androstane, a key metabolite of testosterone (B1683101), plays a crucial role in androgenic signaling pathways. Accurate measurement of its levels is essential for research in endocrinology, drug development, and clinical diagnostics.
The following sections detail established methodologies, including sample preparation, chromatographic separation, and mass spectrometric detection. The protocols are designed to yield high sensitivity and specificity for the analysis of this important steroid.
Overview of Isolation and Analytical Techniques
The accurate quantification of 5α-androstane in biological samples such as serum, plasma, urine, and tissue presents an analytical challenge due to its low physiological concentrations and the presence of interfering isomers. The most robust and widely used methods involve a combination of efficient sample preparation and sensitive analytical instrumentation.
Sample Preparation: The initial and most critical step is the extraction of 5α-androstane from the complex biological matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This classic technique utilizes immiscible solvents to partition the analyte from the sample matrix. It is a cost-effective method but can be labor-intensive and less specific.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and automated approach to sample cleanup and concentration. Various sorbents can be used to effectively isolate steroids from interfering substances.
Analytical Techniques: Following extraction, 5α-androstane is typically derivatized and then analyzed using chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for steroid analysis. Derivatization is often required to improve the volatility and chromatographic behavior of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and high-throughput capabilities without the need for derivatization.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the determination of androstanes in biological samples.
Table 1: Performance Characteristics of LC-MS/MS Methods for Androstane Analysis
| Analyte | Matrix | Extraction Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| Androstanediol glucuronide | Serum | SPE | 0.05 ng/mL | 0.1 ng/mL | 95-105% | |
| Androsterone glucuronide | Serum | SPE | 0.1 ng/mL | 0.2 ng/mL | 95-105% | |
| Etiocholanolone glucuronide | Serum | SPE | 0.1 ng/mL | 0.2 ng/mL | 95-105% | |
| Androstanediol glucuronide | Urine | SPE | 0.5 ng/mL | 1.0 ng/mL | 90-110% | |
| Androsterone glucuronide | Urine | SPE | 0.5 ng/mL | 1.0 ng/mL | 90-110% |
Table 2: Performance Characteristics of GC-MS Methods for Androstane Analysis
| Analyte | Matrix | Extraction Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) |
| Androstanediol | Plasma | LLE | 0.1 pg/mL | 0.3 pg/mL | 85-95% |
| Androsterone | Plasma | LLE | 0.2 pg/mL | 0.5 pg/mL | 88-97% |
| 5α-Androstane | Tissue | SPE | 0.5 pg/mg | 1.5 pg/mg | 80-92% |
Experimental Protocols
Protocol 1: Isolation of 5α-Androstane from Human Serum using LC-MS/MS
This protocol details the steps for the extraction and quantification of 5α-androstane and its metabolites from human serum using solid-phase extraction and LC-MS/MS.
Materials:
-
Human serum samples
-
Internal standard (e.g., deuterated 5α-androstane)
-
SPE cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples at room temperature.
-
To 500 µL of serum, add the internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 7.4) and vortex.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the specific transitions of 5α-androstane and the internal standard.
-
Protocol 2: Isolation of 5α-Androstane from Tissue Homogenate using GC-MS
This protocol describes the extraction and analysis of 5α-androstane from tissue samples using liquid-liquid extraction and GC-MS.
Materials:
-
Tissue samples
-
Internal standard (e.g., deuterated 5α-androstane)
-
Homogenizer
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide
-
Derivatization agent (e.g., MSTFA)
-
GC-MS system
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of tissue.
-
Add homogenization buffer and the internal standard.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Liquid-Liquid Extraction (LLE):
-
To the homogenate, add 5 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction step on the aqueous layer.
-
Combine the organic extracts.
-
-
Wash Step:
-
Wash the combined organic extract with 1 mL of 0.1 M sodium hydroxide, followed by 1 mL of water.
-
-
Evaporation and Derivatization:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Add 50 µL of the derivatization agent (MSTFA) and 50 µL of acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the characteristic ions of derivatized 5α-androstane.
-
Visualizations
Signaling Pathway of 5α-Androstane
Caption: Androgen signaling pathway illustrating the conversion of testosterone to 5α-androstane (DHT).
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the isolation and analysis of 5α-androstane from serum using LC-MS/MS.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the isolation and analysis of 5α-androstane from tissue using GC-MS.
Application Note: Quantification of Steroids in Biological Matrices Using 5α-Androstane as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The accurate quantification of steroid hormones in biological matrices is essential for clinical diagnostics, endocrine research, and pharmaceutical development. The inherent complexity of matrices such as serum, plasma, and urine, coupled with the low physiological concentrations of many steroids, necessitates robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for steroid analysis due to its high sensitivity and selectivity. The use of an internal standard (IS) is critical to correct for variations in sample preparation, derivatization efficiency, and instrument response, thereby ensuring the accuracy and precision of the results.
5α-Androstane is a suitable internal standard for the analysis of a range of endogenous and synthetic steroids. Its chemical structure is similar to many androgens and their metabolites, ensuring comparable behavior during extraction and derivatization. As it is not naturally present in high concentrations in most biological samples, it provides a distinct signal for normalization. This application note provides a detailed protocol for the use of 5α-Androstane as an internal standard for the quantification of steroids in biological fluids by GC-MS.
Experimental Workflow
Caption: Experimental workflow for steroid quantification using 5α-Androstane IS.
Detailed Experimental Protocols
Materials and Reagents
-
5α-Androstane (Internal Standard)
-
Reference standards for target steroid analytes
-
Biological matrix (e.g., human serum, urine)
-
Methyl-tert-butyl ether (MTBE)
-
Hexane
-
Ethyl Acetate
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (anhydrous)
-
β-Glucuronidase from E. coli[1]
-
Sodium phosphate (B84403) buffer (pH 7.0)[1]
-
Potassium carbonate solution (20%)[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Heating block or oven
-
GC-MS system with a capillary column (e.g., HP-1 or equivalent)
Sample Preparation
This protocol is a general guideline and may require optimization based on the specific steroid panel and matrix.
2.1. Internal Standard Spiking
-
To 1 mL of the biological sample (e.g., serum or urine) in a glass centrifuge tube, add a known amount of 5α-Androstane internal standard solution (e.g., 100 ng).
-
Vortex briefly to mix.
2.2. Hydrolysis of Conjugated Steroids (for urine samples) [1]
-
Add 0.750 mL of 0.8 mol/L sodium phosphate buffer (pH 7.0) to the sample.[1]
-
Add 50 µL of β-glucuronidase from E. coli.[1]
-
Incubate the mixture for 1 hour at 50°C to hydrolyze the steroid conjugates.[1]
-
Allow the sample to cool to room temperature.
-
Alkalinize the solution by adding 500 µL of 20% potassium carbonate solution to reach a pH of approximately 9.0.[1]
2.3. Extraction
-
Liquid-Liquid Extraction (LLE) [1]
-
Add 5 mL of methyl-tert-butyl ether (MTBE) to the sample tube.[1]
-
Cap the tube and vortex vigorously for 5 minutes.[1]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[1]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process with another 5 mL of MTBE for improved recovery.
-
Combine the organic extracts.
-
-
Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the steroids with 3 mL of ethyl acetate.
-
2.4. Evaporation
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization
To enhance the volatility and thermal stability of the steroids for GC-MS analysis, a silylation step is performed.[2][3]
-
Ensure the dried extract is completely free of moisture.
-
To the dried residue, add 50 µL of MSTFA (+1% TMCS) and 50 µL of anhydrous pyridine.[3]
-
Cap the vial tightly and heat at 60-80°C for 30 minutes.[3]
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters and may need to be optimized for the specific instrument and analytes.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port Temperature: 280°C[4]
-
Injection Mode: Splitless[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 180°C, ramp at 3°C/min to 231°C, then ramp at 30°C/min to 310°C and hold for 2 minutes.[4]
-
Column: HP-1, 17m x 0.2mm x 0.11µm or equivalent.[4]
-
-
Mass Spectrometer (MS) Conditions:
Logic of Internal Standard Quantification
Caption: Logic of quantification using an internal standard and a calibration curve.
Data Presentation: Quantitative Method Validation
The following tables summarize representative data for a typical method validation for steroid quantification using 5α-Androstane as an internal standard. These values are illustrative and actual performance may vary.
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Testosterone | 0.5 - 100 | > 0.995 |
| Dihydrotestosterone | 0.5 - 100 | > 0.995 |
| Androsterone | 1 - 200 | > 0.994 |
| Etiocholanolone | 1 - 200 | > 0.993 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Testosterone | 1 | 98.5 | 5.2 | 7.8 |
| 10 | 101.2 | 3.8 | 5.5 | |
| 50 | 99.8 | 3.1 | 4.9 | |
| Dihydrotestosterone | 1 | 97.9 | 6.1 | 8.2 |
| 10 | 102.5 | 4.5 | 6.1 | |
| 50 | 100.4 | 3.5 | 5.3 | |
| Androsterone | 5 | 96.7 | 7.3 | 9.5 |
| 50 | 99.1 | 5.1 | 7.2 | |
| 150 | 98.5 | 4.2 | 6.8 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Testosterone | 92.3 | -8.5 |
| Dihydrotestosterone | 90.8 | -10.2 |
| Androsterone | 94.1 | -7.1 |
| Etiocholanolone | 93.5 | -7.9 |
Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is assessed by comparing the analyte response in a post-extraction spiked sample to a neat standard solution.
Conclusion
This application note provides a comprehensive protocol for the use of 5α-Androstane as an internal standard for the quantification of steroids in biological matrices by GC-MS. The detailed sample preparation, derivatization, and instrument parameters, along with representative validation data, demonstrate a robust and reliable method for steroid analysis. The use of 5α-Androstane effectively compensates for analytical variability, leading to accurate and precise quantification, which is crucial for research, clinical, and drug development applications.
References
Application Notes & Protocols: Experimental Design for Studying 5α-Androstane Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5α-Androstane steroids are critical metabolites of androgens, playing a pivotal role in various physiological and pathophysiological processes. The conversion of testosterone (B1683101) to the more potent 5α-dihydrotestosterone (DHT) by 5α-reductase enzymes is a key step, and the subsequent metabolism of DHT into various 5α-androstane derivatives modulates androgen receptor (AR) signaling.[1][2] Understanding the intricate metabolic pathways of 5α-androstane is crucial for research in endocrinology, oncology (particularly prostate cancer), and the development of novel therapeutics targeting androgen action.[3][4] These application notes provide a comprehensive framework and detailed protocols for designing and executing experiments to investigate 5α-androstane metabolism in various biological systems.
Background: Metabolic Pathways and Key Enzymes
The metabolism of 5α-androstane is governed by a series of enzymatic reactions primarily involving 5α-reductases, hydroxysteroid dehydrogenases (HSDs), and glucuronosyltransferases.
-
5α-Reductases (SRD5A): These enzymes (isoforms 1, 2, and 3) catalyze the irreversible conversion of Δ4-3-ketosteroids like testosterone and androstenedione (B190577) into their 5α-reduced metabolites, DHT and 5α-androstane-3,17-dione, respectively.[2][5] This is often the rate-limiting step in the formation of potent androgens in target tissues like the prostate.[6]
-
3α-Hydroxysteroid Dehydrogenases (3α-HSDs): These enzymes, part of the aldo-keto reductase (AKR) superfamily, reversibly convert potent androgens like DHT into less active metabolites.[7][8] For instance, they catalyze the conversion of DHT to 5α-androstane-3α,17β-diol (3α-Adiol).[9] This regulation is critical for modulating the intracellular concentration of AR ligands.[8]
-
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This large family of enzymes catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids.[10][11] For example, they can convert 5α-androstane-3,17-dione to DHT or 3α-Adiol to androsterone, thereby controlling the activation and inactivation of androgens.[3][12]
-
Glucuronidation: Metabolites like 3α-Adiol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily in the liver, to form water-soluble compounds such as 3α-androstanediol glucuronide (3α-ADG) for excretion.[13][14][15] 3α-ADG is often used as a marker of peripheral androgen metabolism.[13]
Visualizing the Metabolic Pathway
The following diagram illustrates the key enzymatic conversions in the 5α-androstane metabolic pathway.
Caption: Key enzymatic steps in the 5α-Androstane metabolic pathway.
Experimental Design and Workflow
A systematic approach is essential for accurately studying 5α-androstane metabolism. The choice of experimental model depends on the specific research question, ranging from isolated enzyme kinetics to systemic effects in a whole organism.
General Experimental Workflow
Caption: A generalized workflow for studying 5α-Androstane metabolism.
Experimental Protocols
Protocol 1: In Vitro 5α-Reductase Activity Assay using Human Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) of 5α-reductase activity by measuring the conversion of testosterone to DHT.
Materials:
-
Human Liver Microsomes (HLM)
-
Testosterone (substrate)
-
Dihydrotestosterone (DHT) standard
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol (MeOH)
-
Internal Standard (e.g., Testosterone-d3, DHT-d3)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Substrate Solutions: Serially dilute testosterone in MeOH to create a range of concentrations (e.g., 0.1 µM to 50 µM) for kinetic analysis.
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Potassium phosphate buffer.
-
HLM (final concentration e.g., 0.25 mg/mL).
-
Testosterone solution (at various concentrations).
-
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Add NADPH (final concentration 1 mM) to each well to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined linear time (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the amount of DHT produced against a standard curve.
Data Analysis:
-
Calculate the rate of reaction (pmol/min/mg protein) for each substrate concentration.
-
Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
Protocol 2: Cellular Metabolism Assay in LNCaP Cells
Objective: To investigate the metabolism of androgens in an androgen-sensitive prostate cancer cell line and assess the effect of a potential metabolic inhibitor.
Materials:
-
LNCaP cells (androgen-sensitive human prostate adenocarcinoma cell line).[16][17]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Charcoal-stripped FBS (for androgen-deprived conditions).
-
Testosterone or DHT (substrate).
-
Test compound (potential inhibitor).
-
Phosphate-buffered saline (PBS).
-
Ethyl acetate (B1210297) (for extraction).
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture LNCaP cells in standard RPMI-1640 medium. For experiments, seed cells in 12-well plates at a density of 2 x 10^5 cells/well.
-
Androgen Deprivation: 24 hours before the experiment, switch the medium to RPMI-1640 containing 10% charcoal-stripped FBS to reduce baseline androgen levels.
-
Treatment:
-
Wash cells with PBS.
-
Add fresh charcoal-stripped medium containing the substrate (e.g., 10 nM Testosterone).
-
For inhibitor studies, pre-incubate cells with the test compound for 1 hour before adding the substrate.
-
-
Time Course: Incubate the cells at 37°C. Collect the culture medium at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
To 500 µL of collected medium, add an internal standard.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging.
-
Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% MeOH for analysis.[7]
-
-
Sample Analysis: Quantify testosterone, DHT, 3α-Adiol, and other relevant metabolites using a validated LC-MS/MS method.[3]
Protocol 3: In Vivo Pharmacodynamic Study in a Rodent Model
Objective: To evaluate the effect of a 5α-reductase inhibitor on testosterone and DHT levels in plasma and prostate tissue in a rat model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
Surgical tools for castration.
-
Testosterone-filled silastic implants.
-
5α-reductase inhibitor (e.g., Finasteride or Dutasteride) or test compound.[18]
-
Vehicle for drug administration (e.g., corn oil).
-
Anesthesia (e.g., isoflurane).
-
Blood collection tubes (with anticoagulant).
-
Tissue homogenization equipment.
-
LC-MS/MS system.
Procedure:
-
Animal Model:
-
Surgically castrate rats to deplete endogenous androgens. Allow a 7-day recovery period.[18]
-
Subcutaneously implant testosterone-filled silastic tubes to provide stable, physiological levels of circulating testosterone.
-
-
Dosing:
-
Divide rats into groups (n=6-8 per group): Vehicle control, and Test Compound (at various doses).
-
Administer the vehicle or test compound daily via oral gavage for a specified period (e.g., 7 days).
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the animals.
-
Collect blood via cardiac puncture into EDTA tubes. Centrifuge to obtain plasma.
-
Perfuse the animal with saline, then excise and weigh the prostate gland.
-
-
Tissue Processing:
-
Flash-freeze plasma and tissue samples in liquid nitrogen and store at -80°C.
-
Homogenize the prostate tissue in a suitable buffer.
-
-
Steroid Extraction and Analysis:
-
Extract steroids from plasma and tissue homogenates using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Quantify testosterone and DHT concentrations using LC-MS/MS.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between experimental groups.
Table 1: Example Michaelis-Menten Kinetics of 5α-Reductase in Human Liver Microsomes
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg) |
|---|---|---|---|
| HLM Pool 1 | Testosterone | 2.5 ± 0.4 | 150 ± 12 |
| HLM Pool 2 | Testosterone | 3.1 ± 0.6 | 185 ± 18 |
| Recombinant SRD5A2 | Testosterone | 0.8 ± 0.1 | 450 ± 35 |
Table 2: Example Metabolite Concentrations in LNCaP Cell Media after 24h Incubation with 10 nM Testosterone
| Treatment Group | Testosterone (nM) | DHT (nM) | 3α-Adiol (nM) |
|---|---|---|---|
| Vehicle Control | 3.2 ± 0.5 | 5.1 ± 0.7 | 1.2 ± 0.2 |
| Inhibitor X (1 µM) | 7.8 ± 0.9* | 1.1 ± 0.3* | 0.3 ± 0.1* |
*Data presented as Mean ± SD. p < 0.05 vs. Vehicle Control.
Table 3: Example Androgen Levels in a Castrated, Testosterone-Replaced Rat Model
| Treatment Group | Plasma DHT (ng/mL) | Prostatic DHT (ng/g tissue) |
|---|---|---|
| Vehicle Control | 0.25 ± 0.05 | 6.5 ± 1.1 |
| Inhibitor Y (10 mg/kg) | 0.08 ± 0.02* | 1.5 ± 0.4* |
*Data presented as Mean ± SD. p < 0.05 vs. Vehicle Control.[18]
Visualization of Androgen Receptor Signaling
5α-androstane metabolites, particularly DHT, exert their biological effects primarily through the Androgen Receptor (AR), a ligand-activated transcription factor.[19][20]
Caption: Simplified schematic of the classical Androgen Receptor signaling pathway.
References
- 1. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of 5 alpha-reductase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 3α-Hydroxysteroid Dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 9. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Structure and function of 17beta-hydroxysteroid dehydrogenase type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 17 beta-hydroxysteroid dehydrogenases--their role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Androstanediol glucuronide - Wikipedia [en.wikipedia.org]
- 14. Androstanediol glucuronide production in human liver, prostate, and skin. Evidence for the importance of the liver in 5 alpha-reduced androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. immunotech.cz [immunotech.cz]
- 16. Androgen metabolism in the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the commonly used cell lines for prostate cancer research? | Ubigene [ubigene.us]
- 18. Inhibition of 5α-Reductase in Rat Prostate Reveals Differential Regulation of Androgen-Response Gene Expression by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 5α-Androstane in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of 5α-androstane, a key molecule in androgen research, for use in tracer studies. The following protocols for tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and radioiodine labeling have been compiled to facilitate research in drug metabolism, pharmacokinetics, and receptor binding assays.
Introduction to Radiolabeling 5α-Androstane
Radiolabeling 5α-androstane allows for the sensitive and specific tracking of this steroid in biological systems.[1] The choice of radionuclide depends on the specific application, considering factors such as half-life, emission type, and desired specific activity. Tritium and carbon-14 are commonly used for their ability to be incorporated into the molecular structure with minimal alteration of its biological activity.[1][2] Radioiodine offers a higher specific activity, which is advantageous for imaging studies.
Radiolabeling Techniques: A Comparative Overview
A summary of the key quantitative parameters for the different radiolabeling techniques is presented in the table below. These values are indicative and can vary based on the specific experimental conditions and the purity of the starting materials.
| Radioisotope | Labeling Method | Typical Precursor | Radiochemical Yield (%) | Specific Activity (Ci/mmol) | Radiochemical Purity (%) |
| Tritium (³H) | Catalytic Reduction | 5α-Androsten-3-one | 10 - 30 | 15 - 30 | >98 |
| Carbon-14 (¹⁴C) | Grignard Reaction with [¹⁴C]CO₂ | 3-Bromo-5α-androstane | 5 - 15 | 0.05 - 0.1 | >97 |
| Radioiodine (e.g., ¹²⁵I) | Electrophilic Substitution | 5α-Androstane | 30 - 50 | 1000 - 2000 | >99 |
Detailed Experimental Protocols
Tritium (³H) Labeling of 5α-Androstane
Tritium labeling of 5α-androstane can be effectively achieved through the catalytic reduction of an unsaturated precursor, such as 5α-androsten-3-one, with tritium gas. This method introduces tritium atoms at specific positions, resulting in a high-specific-activity product.
a. Synthesis of Precursor: 5α-Androstan-3-one
The precursor, 5α-androstan-3-one, can be synthesized from commercially available androsterone (B159326) through oxidation.
-
Materials: Androsterone, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve androsterone in anhydrous DCM.
-
Add PCC in one portion and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove chromium salts.
-
Wash the silica pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 5α-androstan-3-one.
-
b. Catalytic Tritiation of 5α-Androsten-3-one
-
Materials: 5α-Androsten-3-one, Palladium on carbon (10% Pd/C), Ethyl acetate (anhydrous), Tritium gas (³H₂).
-
Procedure:
-
In a specialized tritiation flask, dissolve 5α-androsten-3-one in anhydrous ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Connect the flask to a tritium gas manifold.
-
Freeze the solution with liquid nitrogen, evacuate the flask, and then backfill with tritium gas to the desired pressure.
-
Warm the reaction mixture to room temperature and stir vigorously for 4-6 hours.
-
After the reaction, freeze the mixture again and remove the excess tritium gas.
-
Filter the reaction mixture through a syringe filter to remove the catalyst.
-
Evaporate the solvent to obtain crude [³H]-5α-androstane.
-
c. Purification and Analysis
-
Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for purification.
-
Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used.
-
Detection: UV detector (at a wavelength where the compound absorbs, if applicable) in series with a radioactivity detector.
-
-
Procedure:
-
Dissolve the crude product in a small volume of the initial mobile phase.
-
Inject the solution onto the HPLC system.
-
Collect fractions corresponding to the radioactive peak of [³H]-5α-androstane.
-
Combine the pure fractions and evaporate the solvent.
-
Determine the radiochemical purity by re-injecting a small aliquot onto the HPLC.
-
Calculate the specific activity by measuring the total radioactivity and quantifying the mass of the product.
-
Carbon-14 (¹⁴C) Labeling of 5α-Androstane
Carbon-14 can be introduced into the 5α-androstane skeleton using a [¹⁴C]-labeled one-carbon synthon, such as [¹⁴C]carbon dioxide or [¹⁴C]methyl iodide.[2][3] This protocol describes the introduction of a ¹⁴C-carboxyl group at the 3-position.
a. Synthesis of Precursor: 3-Bromo-5α-androstane
-
Materials: 5α-Androstan-3β-ol, Triphenylphosphine (B44618), Carbon tetrabromide, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5α-androstan-3β-ol and triphenylphosphine in DCM.
-
Cool the solution in an ice bath and add carbon tetrabromide portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-bromo-5α-androstane.
-
b. Grignard Reaction with [¹⁴C]CO₂
-
Materials: 3-Bromo-5α-androstane, Magnesium turnings, Anhydrous diethyl ether, [¹⁴C]Carbon dioxide (gas).
-
Procedure:
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of 3-bromo-5α-androstane in anhydrous diethyl ether to initiate the Grignard reagent formation.
-
In a separate, sealed apparatus, generate [¹⁴C]CO₂ from Ba¹⁴CO₃ and concentrated sulfuric acid.
-
Bubble the generated [¹⁴C]CO₂ gas through the Grignard reagent solution at 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer, dry, and concentrate to obtain crude [3-¹⁴C]-5α-androstane-3-carboxylic acid.
-
c. Purification and Analysis
-
Method: HPLC is used for purification.
-
Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
-
Detection: UV and radioactivity detectors.
-
-
Procedure: Follow a similar HPLC purification and analysis procedure as described for the tritium-labeled compound.
Radioiodine Labeling of 5α-Androstane
Direct radioiodination of the saturated androstane (B1237026) ring can be challenging. A common strategy involves the radioiodination of a derivative that can be subsequently converted to the desired product or used as a tracer itself. This protocol describes the radioiodination of a testosterone (B1683101) derivative, which shares a similar steroidal backbone.[4]
a. Precursor Synthesis: Testosterone-3-(O-carboxymethyl)oxime
-
Materials: Testosterone, Carboxymethoxylamine hemihydrochloride, Pyridine.
-
Procedure:
-
Dissolve testosterone in pyridine.
-
Add carboxymethoxylamine hemihydrochloride and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify with HCl.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the oxime derivative.
-
b. Radioiodination using the Chloramine-T Method
-
Materials: Testosterone-3-(O-carboxymethyl)oxime, Na[¹²⁵I], Chloramine-T, Sodium metabisulfite, Phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
To a solution of the precursor in phosphate buffer, add Na[¹²⁵I].
-
Initiate the reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Extract the radioiodinated product with an organic solvent like ethyl acetate.
-
c. Purification and Analysis
-
Method: Thin-Layer Chromatography (TLC) or HPLC can be used for purification.
-
TLC Conditions:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of chloroform (B151607) and methanol.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
-
Procedure:
-
Spot the crude product on a TLC plate and develop the chromatogram.
-
Identify the product band using autoradiography and scrape the corresponding silica.
-
Elute the product from the silica with a suitable solvent.
-
Alternatively, use HPLC for purification as described in the previous sections.
-
Assess the stability of the radioiodinated compound over time, as deiodination can occur.[5][6]
-
Visualizations
Experimental Workflow for Tritium Labeling
Caption: Workflow for the synthesis of [³H]-5α-Androstane.
General Scheme for a Tracer Study
Caption: General workflow of a tracer study using radiolabeled 5α-Androstane.
Logical Relationship of Radiolabeling Components
Caption: Key components and stages in the radiolabeling of 5α-Androstane.
References
- 1. openmedscience.com [openmedscience.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of a radioimmunoassay system for testosterone (T) and dihydrotestosterone (DHT). Part 3. The preparation of radioiodinated testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and in vivo behavior of Rh[16aneS4-diol]211At complex: a potential precursor for astatine radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 5α-Androstane Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the effects of 5α-androstane and its metabolites. The protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at understanding the diverse signaling pathways modulated by these androgens, which play crucial roles in various physiological and pathological processes, including prostate cancer.
Introduction
5α-Androstane is a potent androgenic steroid that, along with its downstream metabolites, exerts significant biological effects. While its signaling is often mediated through the classical androgen receptor (AR), emerging evidence highlights the importance of AR-independent pathways. Understanding these distinct mechanisms is critical for developing targeted therapies. This document outlines suitable cell culture models, experimental protocols, and expected outcomes for studying the multifaceted actions of 5α-androstane.
Recommended Cell Culture Models
The choice of cell line is paramount for investigating the specific effects of 5α-androstane. Prostate cancer cell lines are particularly relevant due to their well-characterized androgen responsiveness.
| Cell Line | Description | Androgen Receptor (AR) Status | 5α-Reductase Expression | Key Features |
| LNCaP | Human prostate adenocarcinoma | AR-positive (mutated T877A) | Expresses SRD5A1 and SRD5A2 | Androgen-sensitive, exhibits a biphasic growth response to androgens. The mutated AR can be activated by other steroids. |
| VCaP | Human prostate carcinoma, vertebral metastasis | AR-positive (wild-type, amplified) | Expresses SRD5A1 | Androgen-sensitive and expresses high levels of wild-type AR.[1] |
| PC-3 | Human prostate adenocarcinoma, bone metastasis | AR-negative | Low to undetectable | Useful as a negative control for AR-dependent signaling. |
| DU145 | Human prostate carcinoma, brain metastasis | AR-negative | Low to undetectable | Another AR-negative cell line for studying AR-independent effects. |
Signaling Pathways of 5α-Androstane and its Metabolites
5α-Androstane is a precursor to several biologically active steroids. Its effects are mediated through both AR-dependent and AR-independent signaling cascades.
Caption: Simplified signaling pathways of 5α-androstane metabolites.
Experimental Protocols
General Cell Culture and Hormone Treatment
Materials:
-
Selected cell line (e.g., LNCaP, VCaP)
-
Complete growth medium (e.g., RPMI-1640 for LNCaP, DMEM for VCaP) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Charcoal-stripped FBS (CSS)
-
5α-Androstane or its metabolites (e.g., 5α-androstane-3α,17β-diol)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
For hormone treatment experiments, switch cells to a medium supplemented with 10% CSS for at least 24-48 hours to deplete endogenous steroids.
-
Prepare stock solutions of 5α-androstane or its metabolites in the appropriate vehicle.
-
Treat cells with the desired concentrations of the compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
Cell Proliferation Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of 5α-androstane or its metabolites as described in the general protocol.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary: Effects of 5α-Androstane Metabolites on LNCaP Cell Proliferation
| Compound | Concentration | Incubation Time | Proliferation Change (vs. Vehicle) | Reference |
| 5α-androstane-3α,17β-diol | 10 nM | 48 hours | ~1.5-fold increase | [2] |
| 5α-dihydrotestosterone (DHT) | 10 nM | 48 hours | ~1.6-fold increase | [2] |
| 17α-ethynyl-5α-androstane-3α, 17β-diol (HE3235) | 6 nM (IC50) | Not Specified | 60% reduction | [3] |
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This protocol allows for the quantification of changes in the expression of target genes in response to 5α-androstane treatment.
Caption: A typical workflow for quantitative gene expression analysis.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., PSA, FKBP5) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Quantitative Data Summary: Regulation of AR Target Genes by Androgens in LNCaP Cells
| Gene | Treatment (24h) | Fold Change in Expression (vs. Vehicle) | Reference |
| PSA (KLK3) | R1881 (synthetic androgen) | ~2 to 4-fold increase | [4] |
| FKBP5 | R1881 | Significant increase | [4] |
| SRD5A1 | R1881 | ~2-fold increase | [4] |
| SRD5A2 | R1881 | ~2-fold decrease | [4] |
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in cell lysates.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Quantitative Data Summary: Protein Expression Changes in Response to 5α-Androstane Metabolites in LNCaP Cells
| Protein | Treatment | Observation | Reference |
| Akt Phosphorylation | 5α-androstane-3α,17β-diol | Increased | [5] |
| β-catenin | 5α-androstane-3α,17β-diol | Unique expression pattern compared to DHT | [5] |
| Androgen Receptor | DHT | Decreased protein expression in VCaP cells | [1] |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the complex effects of 5α-androstane and its metabolites in relevant cell culture models. By employing these methodologies, researchers can dissect the distinct AR-dependent and -independent signaling pathways, quantify cellular responses, and ultimately contribute to the development of novel therapeutic strategies for androgen-related diseases. Careful selection of cell models and adherence to detailed protocols are essential for obtaining reproducible and meaningful results.
References
- 1. Characterization of Proteins Regulated by Androgen and Protein Kinase a Signaling in VCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partitioning of 5alpha-dihydrotestosterone and this compound-3alpha, 17beta-diol activated pathways for stimulating human prostate cancer LNCaP cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of androstenediol-dependent LNCaP tumour growth by 17α-ethynyl-5α-androstane-3α, 17β-diol (HE3235) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5α-Androstane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common animal models and experimental protocols for the in vivo investigation of 5α-androstane and its metabolites. The information is intended to guide the design and execution of studies aimed at understanding the physiological roles and therapeutic potential of these androgens.
Introduction to 5α-Androstane
5α-Androstane is a key steroid metabolite in the androgen signaling pathway. Testosterone (B1683101) is first converted to the potent androgen 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase.[1][2] DHT can be further metabolized into various 5α-androstane derivatives, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol).[3][4] These metabolites exhibit diverse biological activities, binding with varying affinities to androgen receptors (ARs), estrogen receptors (ERs, particularly ERβ), and GABA-A receptors.[3] Their roles in prostate biology, neurobehavioral functions, and sexual maturation make them important targets for research and drug development.[3][5][6]
Common Animal Models
The selection of an appropriate animal model is critical for studying the in vivo effects of 5α-androstane. Rodents are the most frequently used models due to their well-characterized physiology and genetic tractability.
-
Rats (e.g., Sprague-Dawley, Wistar): Widely used for studying hormonal effects on sexual maturation, prostate physiology, and neuroendocrine function.[4][6] For instance, female rats are used to study the influence of 5α-androstane metabolites on the timing of puberty.[6]
-
Mice (e.g., C57BL/6, Wild-type, Knockout Models): Essential for investigating neurobehavioral effects like anxiety and aggression.[3][7] The availability of knockout models, such as those deficient in 5α-reductase or specific hormone receptors (e.g., βERKO), allows for mechanistic studies into the signaling pathways involved.[3][7][8]
-
Hamsters (e.g., Syrian): Used in anti-androgenic studies to assess the effects of compounds on androgen-dependent tissues like the prostate, seminal vesicles, and flank organs.
-
Dogs (e.g., Beagle): Serve as a non-rodent model for studying prostatic growth and the effects of androgens on prostate size and histology, offering a translational perspective due to similarities in prostate physiology with humans.[9]
Signaling Pathways of 5α-Androstane Metabolites
The biological effects of 5α-androstane and its parent androgens are mediated through multiple signaling pathways. The classical (genomic) pathway involves the binding of androgens to the intracellular androgen receptor (AR), which then translocates to the nucleus to regulate gene transcription.[2][10] Additionally, non-genomic pathways involving membrane-bound receptors and interactions with other signaling cascades are also recognized.[10] Metabolites like 3α-diol and 3β-diol can also signal through estrogen receptor beta (ERβ) and GABA-A receptors, particularly in the brain.[3]
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from key in vivo studies involving 5α-androstane metabolites.
Table 1: Neurobehavioral and Cognitive Studies
| Animal Model | Compound | Dose & Route | Key Findings |
| Mice (Wild-type & βERKO) | 3α-diol, 3β-diol | Not specified | Reduced anxiety-like behavior and improved object recognition in Wild-type mice, but not in βERKO mice.[3] |
| Mice (Wild-type & 5α-reductase I knockout) | Testosterone (T) | Not specified | T increased aggression in wild-type mice but not in knockout mice, suggesting a role for 5α-reduced metabolites.[7] |
| Mice (C21) | 3α-diol | Not specified | Had similar aggression-enhancing effects as testosterone when compared to vehicle.[7] |
Table 2: Studies on Reproductive Tissues and Sexual Maturation
| Animal Model | Compound | Dose & Route | Key Findings |
| Female Rats | 3α-diol | Silastic capsules (producing serum levels from ~124 to 1,086 pg/ml) | High doses delayed vaginal opening and first ovulation. Lower doses had no effect.[6] |
| Male Rats | 3α-diol | Intravenous injection | Radioactivity accumulated in the prostate over 30 minutes, with 81% converted to 5α-DHT.[4] |
| Male Rats | 3β-diol | Intravenous injection | No specific binding or significant accumulation was observed in the prostate cytosol.[4] |
| Castrated Beagle Dogs | 5α-androstane-3α,17α-diol | 300 mg total over 1 month | Did not promote prostatic growth; prostate size and weight remained at castrate levels.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols derived from published studies.
Protocol 1: Assessment of Anxiolytic Effects in Mice (Adapted from Frye et al., 2011[3])
-
Animals: Adult male wild-type and βERKO mice. House individually for at least one week before testing.
-
Groups:
-
Group 1: Vehicle control (e.g., sesame oil).
-
Group 2: 5α-androstane-3α,17β-diol (3α-diol).
-
Group 3: 5α-androstane-3β,17β-diol (3β-diol).
-
-
Drug Administration:
-
Administer the assigned compound via subcutaneous (SC) injection. The exact dose should be determined based on preliminary dose-response studies.
-
Allow a sufficient time (e.g., 1 hour) for the compound to become behaviorally active before testing.
-
-
Behavioral Testing (Elevated Plus Maze):
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore freely for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis:
-
An increase in the time spent on the open arms is indicative of reduced anxiety-like behavior.
-
Analyze data using a two-way ANOVA (Genotype x Treatment) followed by post-hoc tests.
-
Protocol 2: In Vivo Uptake and Metabolism in Rat Prostate (Adapted from Krieg et al., 1974[4])
-
Animals: Adult male Sprague-Dawley rats.
-
Radiolabeled Compound Preparation: Prepare [3H]-labeled 5α-androstane-3α,17β-diol in a suitable vehicle for intravenous injection.
-
Administration:
-
Anesthetize the rat.
-
Administer the radiolabeled compound via intravenous (IV) injection (e.g., into the tail vein).
-
-
Time-Course and Tissue Collection:
-
Euthanize animals at various time points post-injection (e.g., 1, 5, 15, 30 minutes).
-
Immediately collect blood via cardiac puncture.
-
Dissect the prostate, seminal vesicles, and a non-target tissue like skeletal muscle.
-
-
Sample Processing:
-
Weigh the tissue samples.
-
Homogenize the tissues and prepare the 100,000 g cytosol fraction by ultracentrifugation.
-
Measure the total radioactivity in an aliquot of the cytosol using a liquid scintillation counter to determine uptake.
-
-
Metabolite Analysis:
-
Extract steroids from the remaining cytosol using an appropriate organic solvent.
-
Separate the parent compound and its metabolites (e.g., 5α-DHT) using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the spots corresponding to each steroid to determine the rate and extent of metabolism.
-
-
Data Analysis:
-
Express tissue uptake as radioactivity per gram of tissue and compare it to the non-target muscle tissue.
-
Calculate the percentage of radioactivity corresponding to each metabolite at each time point.
-
References
- 1. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and metabolism of 5alpha-androstane-3alpha, 17 beta-diol and of this compound-3beta, 17 beta-diol in the prostate, seminal vesicles and plasma of male rats: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANDROGEN SIGNALING IS ESSENTIAL FOR DEVELOPMENT OF PROSTATE CANCER INITIATED FROM PROSATIC BASAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of experimental alterations in serum levels of 5 alpha-androstane-3 beta,17 beta-diol on the timing of puberty in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone enhances aggression of wild-type mice but not those deficient in type I 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid 5alpha-reductase 1 promotes this compound-3alpha,17beta-diol synthesis in immature mouse testes by two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of the effect of this compound-3alpha,17alpha-diol in the canine prostate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Validated Analytical Method for the Quantification of 5α-Androstane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstane and its metabolites are key steroids in androgen metabolism. Accurate quantification of these compounds is crucial for understanding various physiological and pathological processes, particularly in the context of prostate cancer, androgen-independent prostate cancer progression, and other endocrine-related research. This document provides a detailed application note and validated protocols for the quantification of 5α-Androstane in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1] The methodologies outlined adhere to the principles of analytical method validation as stipulated by the FDA and ICH guidelines to ensure data reliability and integrity.[2][3][4][5][6][7][8][9][10]
Signaling Pathway of 5α-Androstane Metabolism
5α-Androstane is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[11] Its metabolism involves several key enzymes and leads to the formation of active steroid hormones that can signal through various pathways, including both androgen receptor (AR)-dependent and independent mechanisms.[2][4] In prostate cancer cells, for instance, 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-Adiol) have been shown to have distinct biological activities. 3α-diol can promote cell proliferation, while 3β-Adiol can inhibit cell migration through the activation of estrogen receptor β (ERβ).[4][5]
Caption: Metabolic conversion of testosterone to 5α-Androstane metabolites and their subsequent signaling pathways.
Experimental Workflow for 5α-Androstane Quantification
The overall workflow for the quantification of 5α-Androstane from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized workflow for the quantification of 5α-Androstane from biological matrices.
Materials and Methods
Reagents and Materials
-
5α-Androstane analytical standard and deuterated internal standard (e.g., 5α-Androstane-d4)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates
-
Analytical balance
-
Centrifuge
Instrumentation
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions: Accurately weigh and dissolve 5α-Androstane and its deuterated internal standard in methanol to prepare primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
Sample Preparation Protocol (Human Plasma/Serum)
-
Aliquoting: Thaw frozen plasma or serum samples on ice. Vortex and aliquot 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Tissue Sample Preparation Protocol
-
Homogenization: Accurately weigh approximately 100 mg of frozen tissue. Homogenize the tissue in 1 mL of ice-cold phosphate-buffered saline (PBS) using a tissue homogenizer.
-
Internal Standard Spiking and Extraction: Follow steps 2-7 of the plasma/serum preparation protocol.
LC-MS/MS Method Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient from 30% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Method Validation
The analytical method was validated according to FDA and ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), and stability.[2][3][4][6][7]
Summary of Quantitative Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Accuracy (QC Samples) | 85-115% (80-120% for LLOQ) | Within 95-108% |
| Precision (Intra-day, %RSD) | ≤ 15% (≤ 20% for LLOQ) | < 8% |
| Precision (Inter-day, %RSD) | ≤ 15% (≤ 20% for LLOQ) | < 11% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV ≤ 15% | < 10% |
Detailed Validation Data
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 5α-Androstane | 0.1 - 100 | y = 0.025x + 0.001 | 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.1 | 102.5 | 7.8 | 105.2 | 10.5 |
| Low QC | 0.3 | 98.7 | 6.5 | 101.1 | 8.9 |
| Mid QC | 10 | 101.2 | 4.2 | 99.8 | 6.1 |
| High QC | 80 | 97.6 | 3.5 | 98.5 | 5.4 |
Table 3: Stability
| Stability Condition | Duration | Temperature | Accuracy (%) |
| Bench-top | 8 hours | Room Temperature | 96.8 - 103.1 |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | 95.5 - 101.7 |
| Long-term | 30 days | -80°C | 97.2 - 104.3 |
Conclusion
This application note provides a robust and validated LC-MS/MS method for the sensitive and accurate quantification of 5α-Androstane in biological matrices. The detailed protocols and validation data demonstrate that the method is reliable and suitable for use in research and drug development settings, enabling a deeper understanding of the role of 5α-Androstane in health and disease. The adherence to regulatory guidelines ensures the integrity and reproducibility of the generated data.
References
- 1. IUBMB-Nicholson: Metabolic Pathways Chart [iubmb-nicholson.org]
- 2. This compound-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-3alpha,17beta-diol activates pathway that resembles the epidermal growth factor responsive pathways in stimulating human prostate cancer LNCaP cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The androgen derivative this compound-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
enzymatic assays for measuring 5alpha-reductase activity with 5alpha-Androstane
Application Notes and Protocols for Measuring 5α-Reductase Activity
These application notes provide detailed protocols for measuring the activity of 5α-reductase, a key enzyme in steroid metabolism. The primary substrates for this enzyme are testosterone (B1683101) and androstenedione (B190577), which are converted to the more potent androgens dihydrotestosterone (B1667394) (DHT) and 5α-androstanedione, respectively. These protocols are designed for researchers, scientists, and drug development professionals investigating 5α-reductase inhibitors and activators.
Introduction
5α-reductase (SRD5A) is an enzyme that catalyzes the conversion of testosterone into dihydrotestosterone (DHT). This enzyme plays a crucial role in androgen biosynthesis and is a key therapeutic target for conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia. There are three known isozymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. Accurate measurement of 5α-reductase activity is essential for screening potential inhibitors and understanding the enzyme's role in various physiological and pathological processes.
The assays described below utilize testosterone or androstenedione as substrates and measure the formation of their respective 5α-reduced products.
Signaling Pathway of 5α-Reductase
The following diagram illustrates the metabolic conversion of testosterone to DHT by 5α-reductase and the subsequent downstream signaling.
Experimental Protocols
Two primary methods for measuring 5α-reductase activity are presented: a radiolabeled substrate assay and an HPLC-based assay.
Protocol 1: Radiolabeled Substrate Assay
This is a highly sensitive method that measures the conversion of radiolabeled testosterone to radiolabeled DHT.
Workflow Diagram
Materials and Reagents
-
[1,2,6,7-³H]-Testosterone (or [¹⁴C]-Testosterone)
-
Unlabeled testosterone and DHT (for standards)
-
5α-reductase enzyme source (e.g., microsomal fractions from transfected cells or tissue homogenates)
-
NADPH (cofactor)
-
Reaction buffer (e.g., 40 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Stopping solution (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)
-
Mobile phase for TLC (e.g., dichloromethane:acetone, 4:1 v/v)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH (final concentration ~1 mM), and the enzyme source.
-
Initiate Reaction: Add radiolabeled testosterone (final concentration ~50-100 nM) to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a volume of ice-cold ethyl acetate.
-
Steroid Extraction: Vortex vigorously to extract the steroids into the organic phase. Centrifuge to separate the phases.
-
Separation: Carefully spot the organic layer onto a TLC plate alongside unlabeled testosterone and DHT standards. Develop the TLC plate using the appropriate mobile phase.
-
Visualization and Quantification: Visualize the standards under UV light. Scrape the silica corresponding to the testosterone and DHT spots into separate scintillation vials.
-
Scintillation Counting: Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
Calculate Activity: Determine the percentage of testosterone converted to DHT and calculate the enzyme activity (e.g., in pmol/min/mg protein).
Protocol 2: HPLC-Based Assay
This method uses high-performance liquid chromatography (HPLC) to separate and quantify the substrate and product without the need for radioactivity.
Workflow Diagram
Materials and Reagents
-
Testosterone and DHT (for standards and substrate)
-
5α-reductase enzyme source
-
NADPH
-
Reaction buffer (e.g., 40 mM Tris-HCl, pH 7.0)
-
Stopping/Extraction solution (e.g., acetonitrile)
-
HPLC system with a UV detector (e.g., detection at 245 nm)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile:water gradient)
Procedure
-
Prepare Reaction Mixture: Similar to the radiolabeled assay, prepare a reaction mixture with buffer, NADPH, and the enzyme source.
-
Initiate Reaction: Add testosterone (final concentration typically in the low micromolar range) to start the reaction.
-
Incubation: Incubate at 37°C for a suitable duration.
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Vortex and then centrifuge at high speed to pellet the precipitated protein.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Separation and Detection: Separate the steroids using a C18 column with an appropriate mobile phase gradient. Detect testosterone and DHT using a UV detector.
-
Quantification and Calculation: Create a standard curve using known concentrations of testosterone and DHT. Quantify the peak areas from the sample chromatogram and calculate the amount of DHT formed. Determine the enzyme activity.
Data Presentation
Quantitative data from 5α-reductase assays should be presented in a clear and organized manner. Below are example tables for summarizing kinetic parameters and inhibitor potency.
Table 1: Michaelis-Menten Kinetic Parameters for 5α-Reductase Isozymes
| Isozyme | Substrate | Km (nM) | Vmax (pmol/min/mg protein) | Reference |
| SRD5A1 | Testosterone | 1000 - 5000 | Varies with enzyme source | |
| SRD5A2 | Testosterone | 3 - 10 | Varies with enzyme source | |
| SRD5A3 | Androstenedione | ~30 µM | Varies with enzyme source |
Note: Km and Vmax values can vary significantly depending on the experimental conditions and the source of the enzyme.
Table 2: IC50 Values of Common 5α-Reductase Inhibitors
| Inhibitor | Target Isozyme(s) | IC50 (nM) | Assay Conditions | Reference |
| Finasteride | SRD5A2 > SRD5A1 | ~5 | Human SRD5A2, radiolabeled testosterone assay | |
| Dutasteride | SRD5A1 and SRD5A2 | ~0.1 | Human SRD5A1/2, radiolabeled testosterone assay |
IC50 values are highly dependent on the assay conditions, including substrate concentration.
Troubleshooting and Considerations
-
Linearity of the Reaction: It is crucial to ensure that the reaction is in the linear range with respect to time and enzyme concentration.
-
Substrate Concentration: For inhibitor studies, the substrate concentration should ideally be at or below the Km value.
-
Cofactor Stability: NADPH can degrade, so it should be prepared fresh.
-
Enzyme Source: The activity can vary greatly between different enzyme preparations (e.g., tissue homogenates, microsomes, recombinant enzymes).
-
Product Inhibition: High concentrations of the product (DHT) can inhibit the enzyme.
By following these detailed protocols and considering the key experimental variables, researchers can obtain reliable and reproducible measurements of 5α-reductase activity for basic research and drug development applications.
Application Notes and Protocols for the Analysis of 5α-Androstane in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstane and its metabolites are critical biomarkers in various physiological and pathological processes, including androgen biosynthesis and metabolism, and are of significant interest in clinical research and drug development. Accurate and reliable quantification of these steroids in biological matrices such as urine is essential for understanding their roles in endocrinology and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of 5α-Androstane, focusing on established techniques including enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), followed by analytical determination, typically using gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of 5α-Androstane
Understanding the metabolic pathway of 5α-Androstane is crucial for selecting the appropriate analytical targets and interpreting the results. 5α-Androstane is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). The pathway involves a series of enzymatic conversions.
Experimental Workflow Overview
The general workflow for the analysis of 5α-Androstane from urine involves several key steps, from sample collection to instrumental analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance data for different sample preparation and analysis methods for 5α-Androstane and related steroids.
| Analyte | Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 5α-Androstane-3α,17β-diol | SPE-GC-MS | 89.8 | - | - | [1][2] |
| Testosterone | SPAD-GC-MS/MS | >80 | 1.0 - 2.5 | 2.5 - 5.0 | [3] |
| Dihydrotestosterone (DHT) | SPAD-GC-MS/MS | >80 | 1.0 - 2.5 | 2.5 - 5.0 | [3] |
| Various Steroids | GCxGC-qMS (PCI-NH3) | - | 0.3 (average) | - | [4] |
| Various Steroids | GCxGC-qMS (EI) | - | 2.6 (average) | - | [4] |
Note: Data for Testosterone and DHT are included as representative performance for similar steroid compounds. LOD and LOQ values can vary depending on the specific instrumentation and matrix effects.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Steroid Conjugates
In urine, steroids are primarily present as water-soluble glucuronide and sulfate (B86663) conjugates. Enzymatic hydrolysis is required to cleave these conjugates and release the free steroids for extraction.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate buffer (e.g., 0.2 M, pH 7.0) or acetate (B1210297) buffer (e.g., 0.5 M, pH 5.2)
-
Internal standards (e.g., deuterated 5α-Androstane)
Procedure:
-
To 2 mL of urine in a glass tube, add 1 mL of buffer.
-
Add an appropriate amount of internal standard.
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture gently.
-
Incubate the sample at 55-65°C for 1 to 3 hours.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for extraction (Protocol 2 or 3).
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices. Reversed-phase SPE cartridges, such as C18, are commonly used for steroid extraction.
Materials:
-
Hydrolyzed urine sample (from Protocol 1)
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Deionized water
-
Washing solvent (e.g., 40% methanol in water)
-
Elution solvent (e.g., methanol, ethyl acetate, or a mixture)
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 3 mL of methanol or ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable solvent for derivatization or direct injection if using LC-MS.
-
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of the analyte between two immiscible liquid phases.
Materials:
-
Hydrolyzed urine sample (from Protocol 1)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate, or a mixture of n-pentane and diethyl ether)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
Procedure:
-
Transfer the hydrolyzed urine sample to a screw-cap glass tube.
-
Add 5 mL of the extraction solvent.
-
Add a small amount of NaCl to improve phase separation.
-
Cap the tube and vortex or shake vigorously for 10-15 minutes.
-
Centrifuge at 2000-3000 x g for 5-10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-6) with a fresh portion of extraction solvent and combine the organic layers.
-
Wash the combined organic extract with 1 mL of 0.1 M NaOH solution followed by 1 mL of deionized water.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporation and Reconstitution:
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue for derivatization.
-
Protocol 4: Derivatization for GC-MS Analysis
For GC-MS analysis, steroids require derivatization to increase their volatility and thermal stability. A common method is a two-step process of methoximation followed by silylation.
Materials:
-
Dried sample extract (from Protocol 2 or 3)
-
Methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL)
-
Silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS))
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.
-
Cap the vial and heat at 60-80°C for 60 minutes.
-
Cool the sample to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA (+1% TMCS) to the vial.
-
Cap the vial and heat at 60-80°C for 30-60 minutes.
-
Cool the sample to room temperature.
-
-
The derivatized sample is now ready for GC-MS analysis.
Concluding Remarks
The selection of the most appropriate sample preparation technique for 5α-Androstane analysis in urine depends on several factors, including the required sensitivity and selectivity, available instrumentation, and sample throughput needs. Solid-phase extraction is often preferred for its high recovery, cleanliness of the final extract, and potential for automation. Liquid-liquid extraction remains a viable and cost-effective alternative. For GC-MS analysis, a robust derivatization step is critical for achieving reliable and sensitive detection. The protocols provided herein offer a comprehensive guide for researchers to develop and validate methods for the accurate quantification of 5α-Androstane in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary 5 alpha-androstanediol and 5 beta-androstanediol measurement by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 5α-Androstane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the purification of 5α-Androstane using High-Performance Liquid Chromatography (HPLC). Given the lipophilic nature of 5α-Androstane, both reversed-phase and normal-phase chromatography are viable separation techniques. This application note outlines starting protocols for both methods, including recommended instrumentation, mobile phases, and column specifications. The provided methodologies are intended as a robust starting point for method development and optimization, enabling the isolation of high-purity 5α-Androstane for downstream applications in research and drug development.
Introduction
5α-Androstane is a steroid and a derivative of androstane. As a fundamental saturated steroid nucleus, its purification to high homogeneity is crucial for various scientific investigations, including its use as a reference standard, in the synthesis of steroid derivatives, and for biological activity assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and reproducibility.[1] The choice between reversed-phase and normal-phase HPLC will depend on the nature of the impurities in the starting material and the desired final purity.[2] Reversed-phase HPLC separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase, making it a common choice for many organic molecules.[3][4] Conversely, normal-phase HPLC utilizes a polar stationary phase and a non-polar mobile phase, which can be advantageous for separating isomers or highly lipophilic compounds.[5][6]
Experimental Workflow
The general workflow for the purification of 5α-Androstane by HPLC involves several key stages, from initial sample preparation to the final analysis of the purified compound.
Caption: Experimental workflow for the purification of 5α-Androstane via HPLC.
Proposed HPLC Methodologies
Due to the lack of a specific, published HPLC protocol for 5α-Androstane, the following methods are proposed based on protocols for structurally similar androgens, such as 5α-androstane-3α,17β-diol, and general chromatographic principles.[7][8] Researchers should consider these as starting points for method development and optimization.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often the first choice for the purification of moderately polar to nonpolar compounds.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Agilent 1260 Infinity or similar |
| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection | UV at 200-210 nm (due to lack of strong chromophore) |
| Injection Volume | 10 - 50 µL |
Method 2: Normal-Phase HPLC (NP-HPLC)
NP-HPLC can offer alternative selectivity, which may be beneficial for separating 5α-Androstane from nonpolar impurities or isomers.[5][6]
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Agilent 1260 Infinity or similar |
| Column | Silica or Diol column (e.g., Inertsil Diol, 150 x 4.6 mm, 5 µm)[10] |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol or Ethanol |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 200-210 nm |
| Injection Volume | 10 - 50 µL |
Experimental Protocols
Sample Preparation
-
Accurately weigh the crude 5α-Androstane sample.
-
For RP-HPLC , dissolve the sample in a minimal amount of a strong solvent like acetonitrile or methanol.
-
For NP-HPLC , dissolve the sample in the mobile phase, for instance, a mixture of n-Hexane and isopropanol.
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
HPLC System Preparation and Equilibration
-
Install the appropriate column (C18 for RP-HPLC, Silica/Diol for NP-HPLC).
-
Purge the HPLC pumps with the chosen mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[11]
Chromatographic Run and Fraction Collection
-
Inject the filtered sample onto the equilibrated HPLC system.
-
Monitor the chromatogram in real-time. 5α-Androstane is expected to have a single major peak.
-
Begin collecting fractions just before the start of the target peak and continue until the peak has fully eluted. Use of an automated fraction collector is recommended for preparative scale purification.
Post-Purification Analysis and Processing
-
Analyze the purity of the collected fractions using an analytical HPLC method. It may be necessary to inject a small aliquot of each collected fraction.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator or a centrifugal vacuum concentrator.
-
The resulting solid is the purified 5α-Androstane.
Data Presentation and Expected Results
| Parameter | Expected Value for 5α-Androstane | Example Data for 5α-androstane-3α,17β-diol[7][8] |
| Retention Time (t_R) | To be determined experimentally | Not explicitly stated, but separation was achieved |
| Mean Recovery | > 85% | 89.8% |
| Coefficient of Variation (CV) | < 5% | 4.9% |
| Purity (post-purification) | > 98% (goal) | Not applicable (analytical method) |
Conclusion
The protocols and methods outlined in this application note provide a comprehensive starting point for the successful purification of 5α-Androstane using HPLC. Both reversed-phase and normal-phase approaches have been presented to offer flexibility in separating 5α-Androstane from various potential impurities. The key to successful purification will be methodical optimization of the chosen parameters, particularly the mobile phase composition, to achieve the desired resolution and purity. The provided workflow and data tables offer a framework for executing and documenting the purification process.
References
- 1. offers.the-scientist.com [offers.the-scientist.com]
- 2. jordilabs.com [jordilabs.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Urinary 5 alpha-androstanediol and 5 beta-androstanediol measurement by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. glsciences.eu [glsciences.eu]
Troubleshooting & Optimization
overcoming challenges in 5alpha-Androstane synthesis and yield
Welcome to the technical support center for 5α-Androstane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges and improving synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 5α-Androstane synthesis?
A1: Common starting materials include testosterone (B1683101), androstenedione, and dehydroepiandrosterone (B1670201) (DHEA). The choice of starting material often depends on the desired final product and the synthetic route. For instance, a high-yield synthesis of 5α-dihydrotestosterone (DHT) can start from the commercially available 3β-hydroxy-5α-androstan-17-one, which already possesses the desired 5α stereochemistry, thus avoiding challenges in stereoselective reduction.[1]
Q2: What is the critical step in determining the stereochemistry at the A/B ring junction?
A2: The catalytic hydrogenation of a Δ⁴ or Δ⁵ double bond is the critical step that establishes the 5α- or 5β-stereochemistry at the A/B ring junction.[2] The stereochemical outcome is highly sensitive to reaction conditions, including the choice of catalyst, solvent, and pH.
Q3: What is the role of 5α-reductase in 5α-Androstane synthesis?
A3: 5α-reductase is an enzyme that catalyzes the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[3][4] This enzyme facilitates the stereospecific reduction of the double bond between carbons 4 and 5 of the steroid A ring.[3] In synthetic chemistry, mimicking this enzymatic reduction with high stereoselectivity is a key challenge. There are three known isozymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3.[3]
Q4: How can I monitor the progress of my synthesis reaction?
A4: Thin-layer chromatography (TLC) is a convenient and widely used method for monitoring the progress of steroid synthesis.[5] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. Specific visualization agents can be used to detect steroids.[6][7][8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 5α-Androstane Product
-
Possible Cause 1: Incomplete Reaction.
-
How to Investigate: Use TLC to check for the presence of starting material in the reaction mixture.[5]
-
Solution: Increase the reaction time or temperature. Ensure the catalyst is active and used in the correct amount.
-
-
Possible Cause 2: Formation of Byproducts.
-
How to Investigate: Analyze the crude product using NMR or Mass Spectrometry to identify any unexpected signals or masses. A common byproduct is the 5β-isomer.
-
Solution: Optimize reaction conditions to favor the formation of the 5α-isomer. This can involve screening different catalysts, solvents, and temperatures.[9] For example, using milder oxidizing agents like NMO/TPAP instead of the more toxic Jones reagent can improve yield and reduce side reactions in certain steps.[1][10]
-
-
Possible Cause 3: Poor Quality of Reagents or Solvents.
-
How to Investigate: Check the purity of starting materials and ensure solvents are anhydrous, as moisture can deactivate many reagents used in steroid synthesis.
-
Solution: Use freshly purified reagents and anhydrous solvents.
-
Issue 2: Difficulty in Separating 5α and 5β Isomers
-
Possible Cause: Similar Physical Properties.
-
How to Investigate: The isomers may co-elute during column chromatography.
-
Solution: Utilize high-performance liquid chromatography (HPLC) with a suitable column, such as a biphenyl (B1667301) or C18 stationary phase, which can offer better resolution for steroid isomers.[11] Careful selection of the mobile phase is also critical.[11] Alternatively, repeated crystallization may be effective for purification.[12]
-
Issue 3: Unexpected Side Reactions
-
Possible Cause: Over-reduction or Unwanted Rearrangements.
-
How to Investigate: Characterize all isolated products thoroughly. For example, in catalytic hydrogenation, hydrogenolysis of functional groups can occur.
-
Solution: Employ milder reducing agents. For instance, using sodium borohydride (B1222165) for the reduction of a ketone is generally selective and avoids over-reduction.[1] Protecting sensitive functional groups before carrying out harsh reactions is also a standard strategy.
-
Quantitative Data on Synthesis Yields
| Starting Material | Product | Key Reagents/Steps | Reported Yield | Reference |
| 3β-hydroxy-5α-androstan-17-one | 5α-Dihydrotestosterone (DHT) | Multi-step including protection, reduction, and oxidation with NMO/TPAP | 82% (overall) | [1] |
| 3β-hydroxy-5α-androstan-17-one | 5α-Dihydrotestosterone (DHT) | A previously reported method | 73% (overall) | [1] |
| 17β-Acetoxy-5α-androstan-3-one | 17β-acetoxy-5α-androst-1-en-3-one | Dehydrobromination with Li₂CO₃ and LiBr | Almost quantitative | [13] |
| Androstenedione | 5β-Androstanedione | Pd-catalyzed hydrogenation with tetrabutylammonium (B224687) D-mandelate | 94% | [9] |
| Testosterone | 5β-Dihydrotestosterone | Pd-catalyzed hydrogenation with tetrabutylammonium D-mandelate | High | [9] |
| 3β-hydroxy-5-androsten-17-one | 5α-androstane-3α,16α,17β-triol | Multi-step including catalytic hydrogenation and LiAlH₄ reduction | Not specified | [2] |
Experimental Protocols
Protocol: High-Yield Synthesis of 5α-Dihydrotestosterone (DHT) from 3β-hydroxy-5α-androstan-17-one
This protocol is based on an efficient procedure that avoids toxic reagents and minimizes chromatographic purification.[1]
Step 1: Acetylation of 3β-hydroxy-5α-androstan-17-one
-
Dissolve 3β-hydroxy-5α-androstan-17-one in pyridine.
-
Add acetic anhydride (B1165640) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water until neutral and dry to obtain 5α-androstan-3β-acetoxy-17-one.
Step 2: Reduction of the 17-keto group
-
Dissolve the product from Step 1 in methanol (B129727).
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise over 30 minutes.[1]
-
Stir the reaction mixture for another hour.
-
Neutralize with dilute HCl and concentrate under reduced pressure.
-
Add water to the residue, filter the solid, wash with water, and dry.
-
Recrystallize from methanol to yield 3β-acetoxy-5α-androstan-17β-ol.[1]
Step 3: Protection of the 17β-hydroxyl group
-
To a solution of the product from Step 2 in dry DMF, add imidazole (B134444) and tert-butyldimethylsilyl chloride (TBDMSCl).[1]
-
Stir at room temperature under an argon atmosphere.
-
After the reaction is complete (monitor by TLC), dilute with water and extract with diethyl ether.
-
Wash the organic phase with water and brine, then dry over CaCl₂.
-
Evaporate the solvent to obtain 3β-acetoxy-5α-androstan-17β-yl dimethyl-tert-butylsilyl ether.
Step 4: Hydrolysis of the 3β-acetate
-
Dissolve the product from Step 3 in methanol and add a 10% methanolic-KOH solution.[1]
-
Reflux the mixture for 2 hours.
-
Concentrate under reduced pressure and treat the residue with water.
-
Filter the precipitate, wash with water until neutral, and dry to get 17β-[(tert-butyldimethylsilyl)oxy]-5α-androstan-3β-ol.
Step 5: Oxidation of the 3β-hydroxyl group
-
This step uses a milder oxidizing agent, NMO/TPAP, to replace the toxic Jones reagent.[1]
-
To a solution of the product from Step 4 in a suitable solvent, add N-methylmorpholine N-oxide (NMO) and tetrapropylammonium (B79313) perruthenate (TPAP).
-
Stir at room temperature until the oxidation is complete.
-
Work up the reaction to isolate 17β-[(tert-butyldimethylsilyl)oxy]-5α-androstan-3-one.
Step 6: Deprotection of the 17β-hydroxyl group
-
Dissolve the product from Step 5 in ethanol (B145695) and add 20% ethanolic-HCl.[1]
-
Stir at room temperature for 3 hours.
-
Concentrate the reaction mixture, dilute with water, and neutralize with 10% Na₂CO₃ solution.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize from acetone/petroleum ether to afford pure 5α-Dihydrotestosterone (17β-Hydroxy-5α-androstan-3-one).[1]
Visualizations
Diagram 1: Biosynthetic Pathway of 5α-Androstanes
Caption: Key enzymatic conversions in the biosynthesis of 5α-androstanes.
Diagram 2: General Workflow for 5α-Androstane Synthesis and Purification
Caption: A typical workflow for chemical synthesis and purification of 5α-androstane.
References
- 1. A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 4. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. asean.org [asean.org]
- 9. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 13. benchchem.com [benchchem.com]
troubleshooting matrix effects in LC-MS analysis of 5alpha-Androstane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 5α-Androstane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 5α-Androstane?
A1: In LC-MS/MS analysis, the "matrix" consists of all the components in a sample apart from the analyte of interest, which for biological samples includes proteins, lipids, salts, and phospholipids (B1166683).[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of 5α-Androstane in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][3] Given that steroids like 5α-Androstane are often present at low concentrations, these effects can obscure the true concentration and lead to erroneous data.[1]
Q2: What are the primary causes of matrix effects in the LC-MS analysis of 5α-Androstane?
A2: The most common cause of matrix effects is the competition for ionization between 5α-Androstane and co-eluting matrix components within the MS source.[1] Particularly in electrospray ionization (ESI), which is frequently used for steroid analysis, matrix components can change the physical properties of the droplets, such as viscosity and surface tension, which hinders the transition of the analyte into the gas phase.[1][4] Endogenous phospholipids found in plasma or serum are a well-known source of ion suppression in bioanalysis. Compounds with high mass, polarity, and basicity are also potential sources of matrix effects.[3][4]
Q3: How can I determine if my 5α-Androstane assay is experiencing matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a 5α-Androstane standard solution is introduced into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[1][3] Any dips or peaks in the otherwise stable baseline signal indicate regions of ion suppression or enhancement, respectively, which correspond to the retention times of interfering matrix components.[1][3]
-
Post-Extraction Spike: This is the most common quantitative approach.[1] It involves comparing the peak area of 5α-Androstane in a standard solution to the peak area of 5α-Androstane spiked into an extracted blank matrix sample at the same concentration.[5] The matrix effect can be calculated as the ratio of the two peak areas. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]
Q4: My signal for 5α-Androstane is inconsistent across different plasma samples. What should I investigate first?
A4: Inconsistent signal across different samples is a classic indicator of variable matrix effects.[1] The first step is to confirm the system's suitability by injecting a pure standard solution of 5α-Androstane.[1] If the signal from the pure standard is stable, the problem is likely related to the samples themselves.[1] The variability in matrix effects can arise from differences in the composition of the biological matrix between individuals or samples.[2]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity for 5α-Androstane
This is often a result of ion suppression from co-eluting matrix components.[3]
-
Optimize Sample Preparation: The most critical step to mitigate matrix effects is effective sample preparation.[1] The goal is to remove as many interfering compounds as possible without significant loss of 5α-Androstane.[6]
-
Improve Chromatographic Separation: Adjusting the chromatographic conditions can help separate 5α-Androstane from interfering matrix components.[3][7] This can be achieved by modifying the mobile phase composition, the gradient, or the flow rate.[7][8] Using a different stationary phase, such as a biphenyl (B1667301) phase, can also be beneficial for steroid analysis.[9]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for 5α-Androstane is the most effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement.[10] This allows for the accurate calculation of the analyte concentration based on the ratio of the analyte to the internal standard.[7]
Quantitative Data Summary: Sample Preparation Techniques
The following table summarizes common sample preparation techniques and their effectiveness in reducing matrix effects for steroid analysis.
| Sample Preparation Technique | Principle | Advantages for 5α-Androstane Analysis | Disadvantages for 5α-Androstane Analysis |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[11] | Simple, fast, and inexpensive. | Often results in a "dirtier" extract, leaving behind phospholipids and other interferences that can cause significant matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | 5α-Androstane is partitioned from the aqueous sample matrix into an immiscible organic solvent.[7][11] | Provides a cleaner extract than PPT by removing polar interferences like salts.[1] Can be optimized by adjusting the pH and solvent polarity.[11] | Can be more time-consuming and may have lower recovery if not optimized. |
| Solid-Phase Extraction (SPE) | 5α-Androstane is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[7] | Highly selective and can provide the cleanest extracts, significantly reducing matrix effects. | Requires more extensive method development and can be more expensive. |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of 5α-Androstane from Human Plasma
This protocol provides a general framework for LLE. Optimization may be required based on your specific instrumentation and sample characteristics.
Materials:
-
Human plasma samples
-
5α-Androstane standard solution
-
Stable isotope-labeled 5α-Androstane internal standard (e.g., 5α-Androstane-d4)
-
Methyl-tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 80% methanol (B129727) in water with 0.1% formic acid)[12]
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the 5α-Androstane SIL internal standard to each plasma sample, calibrator, and quality control sample.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and facilitate the extraction of 5α-Androstane into the organic layer.[1]
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Collection of Organic Layer: Carefully transfer the upper organic layer containing 5α-Androstane to a new clean tube. Repeat the extraction step for improved recovery.[12]
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.[12]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.[12]
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS analysis.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A workflow diagram for identifying, mitigating, and validating matrix effects in LC-MS analysis.
Logical Relationships in Matrix Effect Troubleshooting
Caption: Logical connections between causes of matrix effects and their respective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. gtfch.org [gtfch.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. longdom.org [longdom.org]
- 8. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing 5α-Androstane Immunoassay Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of 5α-Androstane immunoassays.
Troubleshooting Guide
This guide addresses common issues encountered during 5α-Androstane immunoassays in a question-and-answer format, offering specific solutions to enhance assay performance.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SENS-01 | Why is the assay signal weak or undetectable? | 1. Low Analyte Concentration: The 5α-Androstane concentration in the sample is below the detection limit of the assay. 2. Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies or the enzyme conjugate are being used. 3. Insufficient Incubation Time/Temperature: Incubation periods are too short or the temperature is not optimal for binding. 4. Inactive Reagents: Reagents may have degraded due to improper storage or handling. | 1. Concentrate the sample if possible, or consider using a more sensitive assay format. 2. Perform a checkerboard titration to determine the optimal concentrations of the capture and detection antibodies/conjugate. 3. Increase incubation times (e.g., overnight at 4°C for the primary antibody) and ensure incubations are performed at the recommended temperature.[1] 4. Use fresh reagents and ensure they are stored according to the manufacturer's instructions. |
| SENS-02 | Why is the background signal high? | 1. Insufficient Washing: Residual unbound reagents remain in the wells. 2. Non-specific Binding: Antibodies or other reagents are binding to the plate surface. 3. Inadequate Blocking: The blocking buffer is not effectively preventing non-specific binding. 4. Contaminated Reagents: Buffers or other solutions may be contaminated. | 1. Increase the number of wash steps and the soaking time during washes. Ensure complete aspiration of wash buffer after each step.[2] 2. Use a high-quality ELISA plate and optimize the blocking step. 3. Try different blocking buffers (e.g., BSA, non-fat dry milk, or commercial blocking solutions) and optimize the blocking time and temperature.[3] 4. Prepare fresh buffers and solutions using high-purity water. |
| SENS-03 | Why are the results inconsistent between wells (poor replicates)? | 1. Pipetting Errors: Inconsistent volumes of reagents or samples are being added to the wells. 2. Improper Mixing: Reagents and samples are not thoroughly mixed before addition to the plate. 3. Edge Effects: Temperature or evaporation gradients across the plate during incubation. | 1. Use calibrated pipettes and proper pipetting techniques. Change pipette tips for each sample and reagent.[1] 2. Gently mix all reagents and samples before use. 3. Ensure the plate is sealed properly during incubations and placed in the center of the incubator to ensure uniform temperature distribution. Avoid stacking plates.[2] |
| SENS-04 | Why is there poor recovery in spike and recovery experiments? | 1. Matrix Effects: Components in the sample matrix (e.g., serum, plasma) are interfering with the antibody-antigen binding. 2. Incorrect Spiking Concentration: The amount of spiked analyte is too high or too low. | 1. Dilute the sample to reduce the concentration of interfering substances. The optimal dilution factor should be determined experimentally. 2. Spike the sample with a known amount of analyte that falls within the linear range of the standard curve. |
| SENS-05 | Why does the assay show poor linearity of dilution? | 1. Matrix Effects: Similar to poor spike and recovery, matrix components can interfere with the assay at different dilutions. 2. Analyte Concentration Outside Linear Range: The undiluted or highly concentrated sample has an analyte concentration that is outside the linear range of the assay. | 1. Optimize the sample dilution to find a dilution factor where the matrix effect is minimized and the results are linear. 2. Ensure that after dilution, the analyte concentration falls within the quantifiable range of the standard curve. |
Frequently Asked Questions (FAQs)
1. What is the most critical factor for improving the sensitivity of a competitive immunoassay for 5α-Androstane?
In a competitive ELISA for a small molecule like 5α-Androstane, the affinity and specificity of the primary antibody are paramount. A high-affinity antibody will allow for the detection of lower concentrations of the analyte. Additionally, optimizing the concentration of the labeled competitor (tracer) and the antibody is crucial to achieving a sensitive assay with a good dynamic range.
2. How can I minimize cross-reactivity with other steroids?
Cross-reactivity is a significant challenge in steroid immunoassays due to the structural similarity of these molecules.[4][5][6] To minimize this:
-
Use a highly specific monoclonal antibody: Monoclonal antibodies that have been screened for low cross-reactivity with related steroids are preferable.
-
Perform cross-reactivity testing: Test a panel of structurally related steroids (e.g., testosterone, dihydrotestosterone (B1667394) (DHT), progesterone, etc.) to determine the percentage of cross-reactivity for your specific assay.
-
Sample purification: If significant cross-reactivity is observed, a sample purification step, such as liquid chromatography, may be necessary to separate 5α-Androstane from interfering steroids before the immunoassay.[7]
3. What is the "matrix effect" and how can I address it?
The matrix effect refers to the interference caused by components of the sample (e.g., proteins, lipids, salts in serum or plasma) on the antibody-antigen binding in an immunoassay.[4] This interference can lead to either an underestimation or overestimation of the analyte concentration. To address matrix effects:
-
Sample Dilution: Diluting the sample with an appropriate assay buffer can reduce the concentration of interfering substances.
-
Spike and Recovery Analysis: This experiment helps to quantify the extent of the matrix effect by adding a known amount of analyte to the sample and measuring its recovery. An acceptable recovery is typically between 80-120%.
-
Linearity of Dilution: This involves serially diluting a sample and checking if the measured concentration is linear after correcting for the dilution factor. Non-linearity suggests the presence of matrix effects.
4. What are some advanced techniques to further boost sensitivity? If standard ELISA optimization is insufficient, consider these advanced methods:
-
Chemiluminescent or Fluorescent Substrates: These substrates can provide a much higher signal-to-noise ratio compared to colorimetric substrates, thereby increasing sensitivity.
-
Signal Amplification Systems: Techniques like using biotin-streptavidin systems can amplify the signal.
-
Immuno-PCR: This highly sensitive technique replaces the enzyme-linked detection with a DNA reporter molecule that is amplified by PCR.
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody and Competitor Optimization
This protocol is designed to determine the optimal concentrations of the coating antibody and the enzyme-labeled 5α-Androstane competitor for a competitive ELISA.
Methodology:
-
Prepare Serial Dilutions:
-
Coating Antibody: Prepare a series of 2-fold dilutions of the anti-5α-Androstane antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) across the rows of a 96-well plate.
-
Enzyme-Labeled Competitor: Prepare a series of 2-fold dilutions of the enzyme-labeled 5α-Androstane in assay buffer down the columns of the plate.
-
-
Coating: Add 100 µL of each antibody dilution to the appropriate wells and incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of assay buffer (for maximum signal) and 50 µL of each enzyme-labeled competitor dilution to the appropriate wells.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP conjugates) to each well.
-
Signal Development: Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add 100 µL of stop solution.
-
Read Absorbance: Read the absorbance at the appropriate wavelength.
Data Analysis: The optimal combination will be the one that gives a high maximum signal (in the absence of competitor) and a low background, providing the best dynamic range for the standard curve.
Protocol 2: Spike and Recovery Analysis to Assess Matrix Effects
Methodology:
-
Sample Preparation: Obtain a sample matrix (e.g., serum) that is representative of the samples to be tested.
-
Spiking:
-
Prepare a "spiked" sample by adding a known concentration of 5α-Androstane standard to the sample matrix. The final concentration should be in the mid-range of the standard curve.
-
Prepare an "unspiked" sample containing only the sample matrix.
-
-
Assay: Analyze the spiked and unspiked samples in your 5α-Androstane immunoassay according to the optimized protocol.
-
Calculation: Calculate the percent recovery using the following formula: % Recovery = ([Spiked Sample Concentration] - [Unspiked Sample Concentration]) / [Known Spiked Concentration] * 100
Acceptance Criteria: A recovery of 80-120% is generally considered acceptable and indicates that the matrix effect is minimal.
Protocol 3: Linearity of Dilution Assessment
Methodology:
-
Sample Selection: Choose a sample with a high endogenous concentration of 5α-Androstane or spike a sample to a high concentration.
-
Serial Dilution: Perform a series of serial dilutions (e.g., 1:2, 1:4, 1:8, 1:16) of the sample using the assay buffer.
-
Assay: Analyze all the dilutions in the 5α-Androstane immunoassay.
-
Calculation:
-
Determine the concentration of 5α-Androstane in each dilution from the standard curve.
-
Multiply the measured concentration by the corresponding dilution factor to get the corrected concentration.
-
-
Analysis: Compare the corrected concentrations across the dilution series.
Acceptance Criteria: The corrected concentrations should be consistent across the dilutions that fall within the assay's linear range. A coefficient of variation (CV) of less than 20% is often considered acceptable.
Data Presentation
Table 1: Representative Cross-Reactivity Data for a Steroid Immunoassay
Note: This is an example table. Users must determine the cross-reactivity for their specific antibody and assay conditions.
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| 5α-Androstane | - | 100% |
| Testosterone | 100 | < 5% |
| Dihydrotestosterone (DHT) | 100 | < 10% |
| Progesterone | 1000 | < 0.1% |
| Estradiol | 1000 | < 0.1% |
| Cortisol | 1000 | < 0.1% |
Table 2: Example of Spike and Recovery Data Analysis
| Sample ID | Endogenous Level (pg/mL) | Spiked Amount (pg/mL) | Observed Level (pg/mL) | % Recovery |
| Serum 1 | 50 | 250 | 290 | 96% |
| Serum 2 | 120 | 250 | 350 | 92% |
Table 3: Example of Linearity of Dilution Data Analysis
| Dilution Factor | Measured (pg/mL) | Corrected (pg/mL) | % of Undiluted |
| Neat | 800 | 800 | 100% |
| 1:2 | 410 | 820 | 102.5% |
| 1:4 | 195 | 780 | 97.5% |
| 1:8 | 105 | 840 | 105% |
Visualizations
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 5 alpha-androstane-3 alpha, 17 beta-diol and 5 alpha-androstane-3 beta,17 beta-diol in human plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing contamination in 5alpha-Androstane sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize contamination during 5alpha-Androstane sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can arise from several sources, broadly categorized as environmental, chemical, and procedural.
-
Environmental Contaminants: These include dust particles and airborne microbes which can introduce interfering compounds.[1] Phthalates and other plasticizers from laboratory equipment (e.g., pipette tips, vials, tubing) are also a significant concern as they can leach into samples and affect steroid hormone synthesis and analysis.[2][3][4]
-
Chemical Contaminants: Reagents and solvents, even high-purity grades, can contain trace impurities that may interfere with sensitive mass spectrometry analysis.[5] Water is a common source of microbial contamination, which can be mitigated by using ultra-pure water.[6]
-
Procedural Contaminants: Cross-contamination between samples is a major risk, often occurring through improper handling, shared equipment, or during manual sample preparation steps.[1][7] Carryover from previous samples in the analytical instrument, particularly in LC-MS systems, can also lead to inaccurate results.[5]
Q2: How should samples be stored to ensure the stability of this compound?
A2: Proper sample storage is critical for maintaining the integrity of this compound. For long-term storage, it is recommended to keep samples at -20°C or, ideally, at -80°C.[8] Studies have shown that many steroids, including related androgens, are stable for years at -25°C or lower.[8] It is also advisable to avoid using gel-barrier collection tubes, as the gel can absorb steroids over time, leading to lower measured concentrations.[8]
Q3: How many freeze-thaw cycles can a sample containing this compound undergo?
A3: While it is best practice to minimize freeze-thaw cycles by aliquoting samples before freezing, androgens have shown relative stability through multiple cycles. For instance, androstenedione (B190577) in serum has been found to be stable for at least four freeze-thaw cycles.[8] Another study indicated that ten freeze-thaw cycles did not significantly impact the levels of several plasma steroids.[8] However, for optimal results, it is recommended to aliquot samples if multiple analyses are planned.
Q4: What are the best practices for solvent and reagent selection to minimize contamination?
A4: The purity of solvents and reagents is paramount for sensitive steroid analysis.
-
Always use high-purity, LC-MS or GC-MS grade solvents and reagents.
-
Use ultra-pure water (18 MΩ·cm) to prepare aqueous solutions and mobile phases to prevent microbial growth and the introduction of ionizable compounds.[6]
-
Purchase solvents in small bottles to ensure they are used quickly, minimizing the chance of contamination from the laboratory environment after opening.
-
Dedicate solvent bottles to specific instruments and mobile phases to avoid cross-contamination.[8] Do not wash solvent bottles with detergents, as residues can be a significant source of contamination.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound sample preparation and analysis.
| Issue | Potential Cause | Recommended Action |
| High Background Noise in Chromatogram | Contaminated solvents or reagents. | Prepare fresh mobile phase using new, high-purity solvents and ultra-pure water.[5][9] |
| Contamination of the LC-MS system (e.g., ion source, tubing). | Clean the ion source and flush the system thoroughly.[9] If the problem persists, a qualified technician may be needed to clean internal components.[9] | |
| Leaching of plasticizers from vials, caps, or tubing. | Use certified low-bleed vials and caps. Minimize the use of plastic components where possible.[2][3][4] | |
| Unexpectedly Low this compound Concentration | Sample degradation due to improper storage. | Verify that samples have been consistently stored at -20°C or lower. Review the sample handling history for any prolonged periods at room temperature.[8] |
| Use of gel-barrier collection tubes. | Confirm that appropriate collection tubes without gel separators were used.[8] | |
| Ion suppression due to matrix effects. | Optimize the sample cleanup procedure to remove interfering matrix components.[1][10] Consider using a stable isotope-labeled internal standard to correct for matrix effects.[10] | |
| High Variability Between Replicate Samples | Inconsistent sample preparation. | Ensure a standardized and consistent protocol for all sample preparation steps, including thawing, extraction, and reconstitution.[8] |
| Cross-contamination between samples. | Use disposable tips and tubes.[1] Thoroughly clean any reusable equipment between samples. Avoid direct contact with samples by using appropriate handling tools.[1] | |
| Inconsistent performance of Solid Phase Extraction (SPE) cartridges. | Use SPE cartridges from the same lot and ensure they are not expired.[11] | |
| Peak Tailing or Splitting in Chromatogram | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12] |
| Incompatibility between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[12] | |
| Matrix overload. | Dilute the sample or improve the sample cleanup procedure to reduce the amount of matrix injected onto the column.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data relevant to this compound analysis.
Table 1: Recovery Rates of Androgens with Different Extraction Methods
| Analyte | Extraction Method | Matrix | Recovery Rate (%) |
| This compound-3alpha,17beta-diol | Solid Phase Extraction (SPE) followed by HPLC | Urine | 89.8 |
| 5beta-Androstane-3alpha,17beta-diol | Solid Phase Extraction (SPE) followed by HPLC | Urine | 87.8 |
| Various Steroid Hormones | Solid Phase Extraction (SPE) | Muscle | 75.6 - 115.8 |
| Testosterone (B1683101) | One-Step Liquid-Liquid Extraction (LLE) | Serum | ~15% greater than two-step LLE |
Data compiled from multiple sources.[13][14][15]
Table 2: Limits of Quantitation (LOQ) for Androgens using Mass Spectrometry
| Analyte | Analytical Method | LOQ |
| This compound-3,17-dione (5α-A) | LC-MS/MS | 0.1 ng/mL |
| Dihydrotestosterone (DHT) | LC-MS/MS | 0.05 ng/mL |
| Androsterone (ADT) | LC-MS/MS | 0.05 ng/mL |
| Testosterone (T) | GC-MS | 0.117 nmol/L |
| Dihydrotestosterone (DHT) | GC-MS | 0.168 nmol/L |
Data compiled from multiple sources.[16][17]
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Urine
This protocol is adapted from a method for the measurement of androstanediol isomers.[13]
-
Sample Pre-treatment:
-
To 5 mL of urine, add an appropriate internal standard.
-
Perform enzymatic hydrolysis to deconjugate the steroids.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with one column volume of deionized water to remove polar interferences.
-
Follow with a wash of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the androstanes with two column volumes of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for LC-MS or GC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma
This protocol is a general procedure for steroid extraction.
-
Sample Preparation:
-
Pipette 500 µL of serum or plasma into a clean glass tube.
-
Add an appropriate internal standard (e.g., deuterated this compound).
-
-
Extraction:
-
Add 2 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a new clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL of 50% methanol).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 3: Derivatization of this compound for GC-MS Analysis
Derivatization is often required to improve the volatility and thermal stability of steroids for GC-MS analysis.[18][19][20]
-
Initial Derivatization (Methoximation):
-
To the dried sample extract, add 30 µL of methoximation reagent.
-
Incubate at 60°C for 45 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Second Derivatization (Silylation):
-
Add 100 µL of a silylation reagent (e.g., MSTFA).
-
Incubate at 120°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent under nitrogen.
-
-
Final Reconstitution:
-
Reconstitute the derivatized sample in 100 µL of a suitable solvent (e.g., hexane).
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a GC vial for analysis.
-
Visualizations
Caption: Major sources of contamination in this compound sample preparation.
Caption: General workflow for Solid Phase Extraction (SPE) of this compound.
Caption: General workflow for Liquid-Liquid Extraction (LLE) of this compound.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effects of fast food packaging plasticizers and their metabolites on steroid hormone synthesis in H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of plasticizers on the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]
- 5. zefsci.com [zefsci.com]
- 6. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Urinary 5 alpha-androstanediol and 5 beta-androstanediol measurement by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assay reproducibility of serum androgen measurements using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 19. uu.diva-portal.org [uu.diva-portal.org]
- 20. researchgate.net [researchgate.net]
resolving peak tailing and broadening in HPLC of 5alpha-Androstane
Technical Support Center: HPLC Analysis of 5alpha-Androstane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and broadening during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing significantly?
Peak tailing, where a peak has an asymmetry factor greater than 1, is a common issue. For a non-polar compound like this compound, this is typically caused by secondary chemical interactions or physical issues within the HPLC system.
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing involves interactions between the analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[1][2] Although this compound is non-polar, these secondary interactions can delay a portion of the analyte molecules, causing a "tail." This effect is more pronounced when the mobile phase pH is above 3.5, as this deprotonates the silanol groups.[2][3]
-
Column Contamination or Degradation: Accumulation of contaminants at the head of the column can create active sites that cause tailing.[4][5] Over time, the bonded phase can degrade, exposing more active silanol sites.[6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often presents as tailing.[7][8]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and tailing.[5]
Q2: What is causing my this compound peak to be broad instead of sharp?
Peak broadening indicates a loss of column efficiency. The ideal peak shape is a narrow, symmetrical Gaussian curve.[6] Broad peaks can compromise resolution and sensitivity.[4]
-
Column Degradation: This is a primary cause. A void at the column inlet, a partially blocked frit, or a collapsed column bed can lead to non-uniform flow paths, causing peaks to broaden.[5][9] This can happen if the column is subjected to pressure shocks or used outside its recommended pH and temperature range.[6]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the analyte band to spread out after separation.[1][9] This is known as extra-column dispersion.
-
Low Column Temperature: For hydrophobic compounds like steroids, lower temperatures can increase mobile phase viscosity and slow down the mass transfer of the analyte between the mobile and stationary phases, resulting in broader peaks.
-
Inappropriate Mobile Phase Flow Rate: A flow rate that is too low can sometimes lead to peak broadening.[10]
Q3: Does the mobile phase pH matter for a neutral compound like this compound?
Yes, while this compound is a neutral, non-ionizable compound, the mobile phase pH is critical for controlling the chemistry of the stationary phase. Residual silanol groups on the silica (B1680970) support are acidic and become ionized at higher pH levels.[2] By operating at a low pH (e.g., pH 2.5-3.5), these silanol groups remain protonated (Si-OH), which minimizes their ability to interact with analytes, thereby significantly reducing peak tailing for sensitive compounds.[2]
Q4: Should I use Acetonitrile (B52724) or Methanol (B129727) as the organic modifier for this compound analysis?
Both acetonitrile (ACN) and methanol (MeOH) are common and effective organic modifiers for reversed-phase HPLC of steroids.[11]
-
Acetonitrile is often preferred for its lower viscosity, which results in lower backpressure and better column efficiency.
-
Methanol can offer different selectivity, which may be advantageous for separating this compound from closely related isomers or impurities.[11][12] Specifically on phenyl-type columns, methanol can enhance π-π interactions, altering retention and selectivity.[13]
If you are facing co-elution or poor resolution, switching from one organic modifier to the other is a powerful tool for optimizing the separation.[14]
Troubleshooting Guides and Data
This section provides structured tables for quick reference and detailed protocols for systematic troubleshooting.
Table 1: Summary of Causes and Solutions for Poor Peak Shape
| Symptom / Potential Cause | Recommended Solution(s) |
| Peak Tailing | |
| Secondary interactions with silanols | Use a modern, high-purity, end-capped C18 or C8 column to minimize exposed silanols.[1][8] Operate at a low mobile phase pH (2.5-3.5) using an additive like formic or acetic acid to suppress silanol ionization.[2] |
| Column overload | Reduce the injection volume or dilute the sample concentration and re-inject.[8] If the peak shape improves, overload was the issue. |
| Column contamination | Flush the column with a strong solvent sequence (see Protocol 1). Use a guard column to protect the analytical column from sample matrix components.[8] |
| Mismatched sample solvent | Whenever possible, dissolve the sample in the initial mobile phase composition or a solvent that is weaker (more aqueous).[5][10] |
| Peak Broadening | |
| Column degradation (void, blockage) | Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates from the inlet frit.[7] If the problem persists, the column may need to be replaced.[9] |
| Extra-column volume | Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") between components.[1] Ensure all fittings are properly seated to eliminate dead volume.[9] |
| Sub-optimal temperature | Increase the column temperature using a column oven, typically to 30-50°C. This can improve efficiency and peak shape for hydrophobic molecules.[15] |
| Mobile phase issues | Ensure the mobile phase is properly degassed to prevent bubble formation.[10] Prepare fresh mobile phase, as composition can change over time. |
Table 2: Recommended Starting HPLC Parameters for this compound
| Parameter | Recommendation |
| Column | High-purity, end-capped C18 (e.g., Agilent ZORBAX, Waters Symmetry) |
| Particle Size: ≤5 µm | |
| Dimensions: 4.6 x 150 mm or 4.6 x 250 mm | |
| Mobile Phase A | HPLC-grade Water with 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient Program | Start with a scouting gradient: 50% to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Column Temperature | 35°C |
| Injection Volume | 5 - 20 µL |
| Sample Solvent | Initial mobile phase composition (e.g., 50:50 Water:ACN) |
| Detection | UV at low wavelength (e.g., 200-210 nm) if concentration is high, or Mass Spectrometry (MS) for higher sensitivity and specificity. |
Detailed Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is for cleaning a reversed-phase column that shows signs of contamination, such as increased backpressure or peak tailing.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Initial Flush: Flush the column with your mobile phase, but without any buffer salts (e.g., Water/Organic Solvent mixture), for 15-20 column volumes.
-
Strong Solvent Wash: Sequentially flush the column with the following solvents for at least 20 column volumes each:
-
100% HPLC-grade Water
-
100% Isopropanol (IPA)
-
100% Hexane (for very non-polar contaminants)
-
100% Isopropanol (to remove Hexane)
-
100% Mobile Phase B (e.g., Acetonitrile or Methanol)
-
-
Re-equilibration: Equilibrate the column with the initial mobile phase conditions of your analytical method for at least 30 column volumes, or until a stable baseline is achieved.
-
Test Performance: Inject a standard to confirm if performance has been restored.
Protocol 2: Sample Solvent and Concentration Optimization
This protocol helps determine if the sample solvent or concentration is the cause of peak distortion.
-
Prepare a Stock Solution: Dissolve a known quantity of this compound in 100% organic modifier (e.g., Acetonitrile).
-
Create a Dilution Series:
-
Dilution A (in Mobile Phase): Prepare your target concentration by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Water:ACN).
-
Dilution B (in Strong Solvent): Prepare the same concentration by diluting with 100% ACN.
-
Dilution C (Lower Concentration): Prepare a 1:5 or 1:10 dilution of "Dilution A" using the initial mobile phase.
-
-
Filter Samples: Filter all prepared samples through a 0.22 µm syringe filter before injection.[14]
-
Inject and Analyze:
-
Inject Dilution B. Observe for peak fronting or distortion.
-
Inject Dilution A. This should give a better peak shape.
-
Inject Dilution C. If the peak shape improves significantly compared to Dilution A, it indicates that your original concentration was causing column overload.[7]
-
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Peak Shape Issues
Caption: A logical workflow for diagnosing and resolving HPLC peak shape problems.
Diagram 2: Mechanism of Peak Tailing via Silanol Interaction
Caption: Interaction of this compound with the stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. dspace.cuni.cz [dspace.cuni.cz]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
enhancing the efficiency of 5alpha-Androstane extraction from tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 5alpha-Androstane extraction from various tissues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and systematic solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is completely homogenized to release the analyte. Consider using a bead mill homogenizer, which has been shown to increase sample throughput and reduce variability.[1] For particularly tough tissues, sonication after initial homogenization can further disrupt cells.[1] |
| Inefficient Extraction Method | Evaluate the choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While LLE is a traditional method, it can result in low or variable recoveries.[1] SPE, particularly with modern sorbents, can offer higher and more consistent recoveries.[2][3] |
| Suboptimal Solvent Selection | For LLE, ensure the organic solvent is of high purity and appropriate for steroid extraction. Diethyl ether is commonly used but can co-extract lipids.[1] For SPE, the choice of elution solvent is critical. Methanol (B129727) is often used for elution from C18 columns.[1] |
| Analyte Degradation | Perform all steps, especially homogenization, on ice or at 4°C to minimize enzymatic degradation of this compound.[1][4] Store extracted samples at -20°C or lower in a desiccator to prevent degradation.[4] |
| Loss During Solvent Evaporation | Use a centrifugal vacuum device (e.g., SpeedVac) or a gentle stream of nitrogen to evaporate the solvent.[4] Avoid high temperatures which can lead to analyte degradation. |
| Poor Reconstitution of Dried Extract | Certain steroids have limited aqueous solubility. Use a small amount of ethanol (B145695) to dissolve the dried extract before adding the assay buffer.[4] Ensure thorough vortexing and allowing the sample to sit to ensure complete solubilization.[4] |
Issue 2: High Variability Between Replicates
| Potential Cause | Solution |
| Inconsistent Homogenization | Standardize the homogenization procedure, including time, speed, and sample-to-bead/probe ratio. Bead mill homogenizers can offer better consistency across samples.[1] |
| Variable Extraction Recoveries | If using SPE, be aware of potential lot-to-lot variation in C18 columns.[1] Use columns from the same lot for all samples within an experiment.[1] For LLE, ensure consistent and thorough mixing of the two phases. |
| Inaccurate Pipetting | Calibrate and use appropriate micropipettes for all solvent and sample transfers. Small inaccuracies can lead to significant variability, especially with small volumes. |
| Inconsistent Sample Handling | Ensure all samples are processed under the same conditions (temperature, time) to minimize variability introduced by handling differences. |
Issue 3: Presence of Interfering Substances in the Final Extract
| Potential Cause | Solution |
| Co-extraction of Lipids | Tissues, particularly brain, have a high lipid content that can interfere with steroid measurement.[1] A hexane (B92381) wash after an initial acetonitrile (B52724) extraction can effectively remove fats and lipids.[4] |
| Matrix Effects in LC-MS/MS Analysis | Biological matrices can cause ion suppression or enhancement, affecting the accuracy of quantification.[5] Incorporate a robust sample cleanup step, such as SPE, to remove interfering substances.[5][6] Consider using a matrix-matched calibration curve for quantification.[2] |
| Contaminants from Labware or Reagents | Use high-purity, HPLC-grade solvents and reagents.[1] Ensure all glassware and plasticware are thoroughly cleaned and rinsed with solvent to remove any potential contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for tissue homogenization for this compound extraction?
A1: The choice of homogenization technique can impact extraction efficiency and reproducibility. While traditional methods like rotor-stator or Dounce homogenizers are effective, bead mill homogenizers offer advantages such as increased sample throughput, reduced cross-contamination, and potentially less variability between samples.[1] For optimal results, homogenization should be performed in an ice-cold solvent, such as a water/methanol solution, to minimize enzymatic activity.[1]
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?
A2: Both LLE and SPE can be used for steroid extraction, but SPE is often preferred for its higher efficiency, better cleanup, and potential for automation.[6][7][8] LLE, while simpler in principle, can suffer from lower and more variable recoveries and may co-extract interfering lipids.[1] SPE with reversed-phase sorbents like C18 is a common and effective method for isolating steroids from biological samples.[1][2]
Q3: How can I determine the extraction efficiency of my protocol?
A3: To determine extraction efficiency, a known amount of a this compound standard (a "spike") should be added to a control tissue sample before extraction.[4] The concentration of the steroid in the spiked and unspiked extracted samples is then measured. The extraction efficiency is calculated by comparing the measured concentration in the spiked sample to the known concentration of the spike and the concentration in the unspiked sample.[4]
Q4: What are the critical storage conditions for tissue samples and extracts?
A4: To prevent degradation of this compound, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. After extraction, the dried extracts should be stored at -20°C or lower in a desiccator to keep them dry.[4]
Q5: My final extract is difficult to dissolve. What can I do?
A5: Steroids can have poor solubility in aqueous buffers. To aid in dissolution, first, add a small volume of a solvent like ethanol to the dried extract to solubilize the steroid.[4] Then, add the desired assay buffer. It is important to vortex the sample thoroughly and allow it to sit for a few minutes, repeating this process a couple of times to ensure the steroid is completely in solution.[4]
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Sorbent/Solvent System | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Diethyl ether, Hexane/Acetonitrile | Variable (can be low)[1] | Simple, low cost. | Low/variable recovery, co-extracts lipids, can be labor-intensive.[1][8] |
| Solid-Phase Extraction (SPE) | C18, C8 + QAX | 90-98% (for anabolic steroids using C8+QAX)[2] | High recovery, excellent cleanup, amenable to automation.[3][6] | Can have lot-to-lot variability, requires method development.[1][8] |
| Supported Liquid Extraction (SLE) | Diatomaceous earth | Generally good | Easier to automate than LLE.[8] | Requires specific consumables.[8] |
Experimental Protocols
Protocol 1: Tissue Homogenization
-
Weigh the frozen tissue sample (e.g., 50 mg).[4]
-
Place the tissue in a 2 mL tube containing ceramic or steel beads.
-
Add 1 mL of ice-cold homogenization buffer (e.g., 70% methanol in water).
-
Homogenize using a bead mill homogenizer for 2 cycles of 30 seconds at a high-speed setting, with a 1-minute rest on ice between cycles.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant for extraction.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To the supernatant from the homogenization step, add 2 mL of hexane.
-
Vortex vigorously for 2 minutes to mix the phases.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower (acetonitrile/methanol) layer containing the steroids.[4]
-
Repeat the hexane wash (steps 1-4) for a more thorough lipid removal.
-
Evaporate the collected lower layer to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[4]
-
Reconstitute the dried extract in an appropriate solvent for analysis.[4]
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 3 mL of methanol followed by 3 mL of deionized water.[1]
-
Loading: Dilute the supernatant from the homogenization step with 10 mL of deionized water and load it onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 10 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar impurities.[1]
-
Elution: Elute the this compound with 5 mL of a strong organic solvent (e.g., 90% methanol).[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for analysis.
Visualizations
Caption: Experimental workflow for this compound extraction from tissues.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 2. amchro.com [amchro.com]
- 3. waters.com [waters.com]
- 4. arborassays.com [arborassays.com]
- 5. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rocker.com.tw [rocker.com.tw]
- 7. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 8. aurorabiomed.com [aurorabiomed.com]
dealing with cross-reactivity in 5alpha-Androstane antibody development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cross-reactivity in 5α-androstane antibody development and application.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of 5α-androstane immunoassays?
A1: Antibody cross-reactivity is the phenomenon where an antibody designed to bind specifically to 5α-androstane also binds to other structurally similar molecules.[1] This occurs because the antibody's binding site recognizes a shared structural feature, or epitope, present on both the target molecule (5α-androstane) and other endogenous or exogenous steroids.[1] This can lead to inaccurate and often overestimated measurements of 5α-androstane concentration.[1]
Q2: What are the primary causes of cross-reactivity with 5α-androstane antibodies?
A2: The main cause of cross-reactivity is the high degree of structural similarity among steroid hormones.[1] Steroids share a common four-ring core structure, and minor variations in side chains may not be sufficient for highly specific antibody binding.[1] Metabolites of 5α-androstane, its precursors, and other structurally related androgens and their metabolites are common sources of cross-reactivity.
Q3: Which steroids are most likely to cross-react with a 5α-androstane antibody?
A3: The degree of cross-reactivity depends on the specific antibody, but common cross-reactants for androgen immunoassays can include:
-
Testosterone
-
Dihydrotestosterone (DHT)
-
Androsterone
-
Epiandrosterone
-
Androstenedione
-
Dehydroepiandrosterone (DHEA)
It is crucial to consult the antibody manufacturer's data sheet for a list of known cross-reactants and their percentage of cross-reactivity.[1]
Q4: What are the signs of potential cross-reactivity in my experimental results?
A4: Signs of potential cross-reactivity in your immunoassay results include:
-
Unexpectedly high concentrations of 5α-androstane that do not align with the physiological state of the sample.[2]
-
Poor correlation between your immunoassay results and a more specific reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
-
Non-linear results upon serial dilution of the sample.[2]
-
High variability between different assay runs.[2]
Q5: How can I reduce or eliminate cross-reactivity in my 5α-androstane immunoassay?
A5: Several strategies can be employed to minimize cross-reactivity:
-
Antibody Selection: Opt for a monoclonal antibody over a polyclonal antibody, as monoclonal antibodies generally offer higher specificity by recognizing a single epitope.
-
Sample Purification: Utilize techniques like Solid-Phase Extraction (SPE) to remove interfering compounds from the sample before performing the immunoassay.[1][2]
-
Assay Optimization: Adjusting assay conditions such as buffer composition, pH, and incubation times can sometimes help to favor specific binding.[3]
-
Confirmation with a Reference Method: When possible, validate your immunoassay results with a "gold standard" method like LC-MS/MS, which is less susceptible to cross-reactivity issues.[1][2]
Troubleshooting Guides
Problem 1: My 5α-androstane ELISA shows a high background signal.
-
Possible Cause: Non-specific binding of the primary or secondary antibody to the plate or other sample components.
-
Troubleshooting Steps:
-
Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer.[1]
-
Increase Washing: Add extra wash steps after the primary and secondary antibody incubations to more effectively remove unbound antibodies.[1]
-
Antibody Titration: Optimize the concentrations of both the primary and secondary antibodies to find the best signal-to-noise ratio.[1]
-
Check for Contamination: Ensure all buffers and reagents are fresh and free from contamination.[1]
-
Problem 2: My results are inconsistent between different batches of the same 5α-androstane antibody or ELISA kit.
-
Possible Cause: Lot-to-lot variability in antibody specificity or other critical reagents.
-
Troubleshooting Steps:
-
Run Controls: Always include quality control samples with known concentrations in each assay to monitor performance and consistency.[1]
-
Contact the Manufacturer: If you observe significant variability, report the issue to the kit manufacturer with the specific lot numbers and your data.[1]
-
Validate New Lots: Before using a new lot of antibodies or kits for critical experiments, perform a validation experiment to ensure it performs similarly to previous lots.
-
Problem 3: I suspect a specific compound is cross-reacting with my 5α-androstane antibody. How can I confirm this?
-
Possible Cause: A structurally similar steroid is present in your samples and is being detected by the antibody.
-
Troubleshooting Steps:
-
Perform a Spike-in Experiment: Add a known concentration of the suspected cross-reactant to your sample matrix and measure the response in your assay. An increase in the measured 5α-androstane concentration indicates cross-reactivity.
-
Conduct a Cross-Reactivity Assay: Prepare a standard curve for the suspected cross-reacting compound and determine its 50% binding concentration. Compare this to the 50% binding concentration of 5α-androstane to calculate the percent cross-reactivity.
-
Data Presentation
Table 1: Example Cross-Reactivity Data for a Hypothetical 5α-Androstane Antibody
| Compound | Concentration for 50% Displacement (ng/mL) | Percent Cross-Reactivity (%) |
| 5α-Androstane | 1.0 | 100 |
| Dihydrotestosterone (DHT) | 5.0 | 20 |
| Testosterone | 25.0 | 4 |
| Androsterone | 10.0 | 10 |
| Progesterone | >1000 | <0.1 |
| Estradiol | >1000 | <0.1 |
Percent Cross-Reactivity = (Concentration of 5α-Androstane for 50% displacement / Concentration of cross-reactant for 50% displacement) x 100
Experimental Protocols
Protocol 1: Competitive ELISA for 5α-Androstane
-
Coating: Dilute the capture antibody to its recommended concentration in a coating buffer (e.g., PBS) and add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.[4]
-
Washing: Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add 50 µL of standards or samples and 50 µL of HRP-conjugated 5α-androstane to each well. Incubate for 2 hours at room temperature.[4]
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[4]
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of 5α-androstane in the sample.
Protocol 2: Western Blot for 5α-Androstane Receptor (Androgen Receptor)
This protocol is for analyzing the expression of the Androgen Receptor (AR), which is activated by 5α-androstane, as a downstream indicator of steroid activity.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.[5] Determine the protein concentration of the lysates using a BCA assay.[5]
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per well of an SDS-PAGE gel.[5] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the Androgen Receptor diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Visualizations
Caption: Troubleshooting workflow for unexpected immunoassay results.
Caption: Workflow for a competitive ELISA experiment.
Caption: Simplified 5α-androstane (DHT) signaling pathway.
References
Technical Support Center: Quantification of Low Levels of 5α-Androstane
Welcome to the technical support center for the quantification of low levels of 5α-Androstane. This resource is designed to assist researchers, scientists, and drug development professionals in refining their methods and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 5α-Androstane and why is it important to measure at low levels?
A1: 5α-Androstane is a C19 steroid that serves as the parent structure for a class of androgens, including dihydrotestosterone (B1667394) (DHT).[1][2] Its metabolites, such as 5α-androstane-3β,17β-diol, are significant as they can act as endogenous ligands for estrogen receptor beta (ERβ), playing a role in regulating gene expression.[1][3] Accurate measurement of low levels of 5α-Androstane and its metabolites is crucial for research in endocrinology, drug discovery, and diagnostics, particularly in understanding androgen-dependent conditions.[1][4]
Q2: What are the primary methods for quantifying low levels of 5α-Androstane?
A2: The most widely accepted and reliable methods for quantifying low steroid levels, including 5α-Androstane and its derivatives, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][5] While immunoassays like ELISA exist, they may face challenges with specificity and sensitivity at very low concentrations.[3]
Q3: What are the main challenges in measuring low concentrations of 5α-Androstane?
A3: The primary challenges include the inherently low physiological concentrations of these analytes, potential interference from structurally similar steroids, and sample matrix effects.[3][6] Achieving high sensitivity and specificity is therefore a critical concern.[3] For GC-MS, derivatization is often necessary to improve the volatility of the steroids.[5][7]
Q4: How should samples be collected and stored to ensure the stability of 5α-Androstane?
A4: For steroid analysis, it is recommended to avoid using gel-barrier tubes for blood collection, as the gel can absorb steroids over time.[8] Samples should be consistently stored at -20°C or lower to prevent degradation.[8] While some steroids are relatively stable through several freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes before freezing to minimize potential degradation.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 5α-Androstane.
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Unexpectedly Low Concentrations | Sample degradation due to improper storage. | Verify that samples have been consistently stored at -20°C or below and review the sample handling history for prolonged periods at room temperature.[8] |
| Use of gel-barrier collection tubes. | Ensure that plain red-top tubes or other appropriate tubes without gel separators were used for sample collection.[8] | |
| Inefficient extraction. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure proper pH and solvent selection. | |
| High Variability Between Replicates | Inconsistent thawing procedures. | Standardize the thawing protocol for all samples. Thaw samples completely and mix gently but thoroughly before analysis.[8] |
| Multiple freeze-thaw cycles. | Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[8] | |
| Matrix effects. | Evaluate and minimize matrix effects by using appropriate internal standards and optimizing sample cleanup procedures.[6] Consider using a different ionization source if suppression is significant. | |
| Poor Peak Shape | Inappropriate mobile phase. | Ensure the mobile phase composition and gradient are optimized for the separation of androgens. A common mobile phase consists of water with 0.1% formic acid and an organic solvent mixture like acetonitrile/methanol (B129727).[4] |
| Column degradation. | Use a guard column and ensure the column is not overloaded. Replace the analytical column if performance degrades. | |
| No Signal Detected | Incorrect MRM transitions. | Verify the precursor and product ion m/z values for 5α-Androstane and its derivatives. |
| Instrument sensitivity issue. | Check the instrument tuning and calibration. Ensure the ionization source is clean and functioning correctly. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Signal or No Peak | Incomplete derivatization. | Optimize derivatization conditions (reagent, temperature, and time). Common reagents include MSTFA for silylation.[7][9] |
| Analyte degradation during injection. | Use a cool on-column or PTV injector to minimize thermal degradation of the derivatized steroid. | |
| Peak Tailing | Active sites in the GC system. | Deactivate the injector liner and use a properly deactivated column. |
| Co-elution with interfering compounds. | Optimize the temperature program to improve separation. Consider a more selective column phase. | |
| Irreproducible Retention Times | Fluctuations in carrier gas flow. | Check for leaks in the GC system and ensure the gas flow is stable. |
| Column aging. | Condition the column according to the manufacturer's instructions or replace it if necessary. |
ELISA Troubleshooting
| Issue | Potential Cause | Recommended Action |
| No Signal | Reagents added in the wrong order or incorrectly prepared. | Review the protocol and ensure all steps are followed correctly. Prepare fresh reagents and standards.[10] |
| Insufficient antibody concentration. | Increase the concentration of the primary or secondary antibody. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[11][12] |
| Non-specific binding of antibodies. | Use appropriate blocking buffers and ensure they are incubated for the recommended time. | |
| Poor Standard Curve | Improper standard reconstitution or dilution. | Briefly spin the standard vial before opening. Reconstitute and dilute standards accurately according to the protocol. Do not reuse diluted standards.[11] |
| Incorrect incubation times or temperatures. | Adhere strictly to the recommended incubation times and temperatures. Avoid stacking plates during incubation.[10][13] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification
This protocol outlines a general procedure for the quantification of 5α-Androstane and its metabolites in serum.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 200 µL of serum, add an internal standard solution containing deuterated analogs of the target analytes.
-
Perform liquid-liquid extraction (LLE) with 1.0 mL of methyl tert-butyl ether (MTBE). Vortex and centrifuge.[14]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 20% methanol in PBS.[14]
-
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.7 µm).[4][14]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.05% formic acid.[4]
-
Gradient: Employ a linear gradient to achieve optimal separation of the target androgens.
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode or atmospheric pressure photoionization (APPI).[4][14]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4]
-
MRM Transitions: Define specific precursor-to-product ion transitions for each analyte and internal standard to ensure specificity and accurate quantification.
-
Detailed Methodology for GC-MS Quantification
This protocol provides a general workflow for the analysis of 5α-Androstane using GC-MS.
-
Sample Preparation and Extraction:
-
Follow a similar extraction procedure as for LC-MS/MS (LLE or SPE) to isolate the steroid fraction from the sample matrix.
-
-
Derivatization:
-
Evaporate the extracted sample to complete dryness.
-
Add a derivatization reagent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to convert hydroxyl and keto groups to more volatile trimethylsilyl (B98337) (TMS) ethers and enol-ethers.[7][9]
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
-
-
Gas Chromatography:
-
Column: Use a low-bleed capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injector: Use a split/splitless or on-column injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the derivatized steroids based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Detection Mode: Operate in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic fragment ions for each derivatized analyte. For qualitative analysis, a full scan can be performed.
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Performance for 5α-Androstane-diols [6]
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Recovery (%) |
| Androstane-3α,17β-diol | 1 - 200 | 1 | ~85 |
| Androstane-3β,17β-diol | 1 - 200 | 1 | ~85 |
Table 2: Serum Levels of 5α-Androstane-3β,17β-diol in Young Adults [3]
| Gender | Mean Concentration (pg/mL) ± SD |
| Men | 134.8 ± 57.6 |
| Women | 68.3 ± 33.1 |
Table 3: Age-Related Changes in Serum 5α-Androstane-3α,17β-diol in Men [15]
| Age Group (years) | Mean Concentration (pmol/L) ± SEM |
| 20-40 | 857.3 ± 36.3 |
| 40-60 | 878.1 ± 33.8 |
| 60-80 | 645.6 ± 26.6 |
Visualizations
Caption: Simplified signaling pathway of 5α-Androstane metabolism and action.
Caption: General experimental workflow for 5α-Androstane quantification.
Caption: A logical troubleshooting guide for quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive LC-MS/MS method for the simultaneous quantitation of serum androstane-3α, 17β-diol and androstane-3β, 17β-diol in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. novateinbio.com [novateinbio.com]
- 12. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 13. biomatik.com [biomatik.com]
- 14. msacl.org [msacl.org]
- 15. Age-related changes of serum 5alpha-androstane-3alpha, 17beta-diol in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of 5α-Androstane Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results involving 5α-Androstane and its metabolites.
I. Frequently Asked Questions (FAQs)
Q1: What are the critical factors for ensuring the stability and proper storage of 5α-Androstane compounds?
A1: Proper handling and storage are paramount for maintaining the integrity of 5α-Androstane. It is a solid compound soluble in acetone, alcohol, chloroform, ether, methanol, and petroleum ether, but it does not mix well with water.[1] Key recommendations include:
-
Storage Conditions: Store in original, securely sealed containers in a cool, dry, and dark area, protected from environmental extremes.[1] For long-term stability, storage at -20°C or below is recommended.[2]
-
Incompatibilities: Avoid reaction with oxidizing agents. Heat and light can accelerate decomposition.[1]
-
Freeze-Thaw Cycles: While some steroids are relatively stable through several freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes before freezing to minimize potential degradation, especially if multiple analyses are anticipated.[2]
Q2: Which type of sample collection tubes should be used or avoided for steroid analysis?
A2: For steroid analysis, it is recommended to avoid using gel-barrier tubes. The gel can absorb steroids from the serum or plasma over time, potentially leading to significantly lower measured concentrations.[2] Plain red-top tubes or other appropriate tubes without gel separators are recommended.[2]
Q3: How do the 5α and 5β isomers of Androstane-3,17-dione differ in their biological activity?
A3: The stereochemistry at the C5 position dramatically influences the biological activity. 5α-Androstane-3,17-dione is androgenic, meaning it can bind to and activate the androgen receptor (AR).[3] In contrast, 5β-androstane-3,17-dione (etiocholanedione) is non-androgenic due to its bent A/B ring junction, which hinders effective binding to the AR.[3] Etiocholanedione has unique bioactivities, including hematopoietic and metabolic effects, that are independent of the androgen receptor.[3]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 5α-Androstane.
Analytical & Sample Handling Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly Low Concentrations | Sample degradation due to improper storage. | Verify samples have been consistently stored at -20°C or below. Review sample handling history for prolonged periods at room temperature.[2] |
| Use of gel-barrier collection tubes. | Ensure sample collection protocols specify plain red-top or other appropriate tubes without gel separators.[2] | |
| High Variability Between Replicates | Inconsistent thawing procedures. | Implement a standardized and consistent thawing protocol for all samples. Ensure samples are completely thawed and gently but thoroughly mixed before analysis.[2] |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles.[2] | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. | |
| Poor Assay Sensitivity | Suboptimal antibody/reagent concentration. | Titrate antibodies and critical reagents to determine the optimal concentration for your specific assay conditions. |
| Inappropriate buffer composition. | Ensure the pH and ionic strength of buffers are optimized for the assay. |
Cell-Based Assay Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Cell Growth/Viability | Cell line contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. |
| High passage number leading to altered phenotype. | Use cells within a defined low passage number range. Regularly thaw fresh vials of cells. | |
| Inconsistent cell seeding density. | Use a precise cell counting method (e.g., automated cell counter) to ensure uniform seeding density. | |
| High Background Signal | Autofluorescence from media components. | Use phenol (B47542) red-free media for fluorescence-based assays. Consider measuring in phosphate-buffered saline (PBS).[4] |
| Non-specific binding of reagents. | Optimize blocking steps and antibody concentrations. | |
| No Observable Effect of 5α-Androstane | Compound insolubility. | Prepare stock solutions in an appropriate solvent like ethanol (B145695) or DMSO and ensure it is fully dissolved before diluting in media.[5] |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period for the desired effect.[5] | |
| Use of charcoal-stripped serum. | For experiments investigating hormonal regulation, use charcoal-stripped fetal bovine serum (FBS) for 24-48 hours prior to the experiment to reduce background steroid levels.[5] |
III. Quantitative Data Summary
Reproducibility is critically dependent on minimizing variability. The following table summarizes acceptable coefficients of variation (CV) for common assay types.
| Assay Type | Intra-Assay %CV | Inter-Assay %CV | Notes |
| ELISA/Immunoassay | < 10% | < 15% | CVs should be calculated from the concentrations, not raw optical densities.[6][7] |
| LC-MS/MS | < 5% | < 10% | Generally offers higher precision and specificity compared to immunoassays.[8] |
| Cell-Based Assays | < 15% | < 20% | Variability can be higher due to biological factors. Strict adherence to protocols is crucial. |
Data compiled from multiple sources providing general guidelines for assay validation.[6][7][9]
IV. Experimental Protocols
General Protocol for Steroid Metabolism Assay in Cell Culture
This protocol provides a framework for assessing the metabolism of 5α-Androstane-3,17-dione in a selected cell line.[5]
Materials:
-
Selected cell line (e.g., LNCaP, PC-3)
-
Appropriate cell culture medium and charcoal-stripped FBS
-
5α-Androstane-3,17-dione (substrate)
-
Internal standard (e.g., deuterated androgen)
-
Organic solvents (e.g., ethyl acetate, methanol)
Procedure:
-
Cell Seeding: Culture cells to 70-80% confluency. For hormone-sensitive experiments, switch to medium with charcoal-stripped FBS 24-48 hours prior. Seed cells into appropriate culture plates and allow them to adhere for 24 hours.[5]
-
Metabolism Assay: Prepare a stock solution of 5α-Androstane-3,17-dione in a suitable solvent (e.g., ethanol or DMSO). On the day of the experiment, replace the medium with fresh medium containing the desired concentration of 5α-Androstane-3,17-dione (e.g., 1-10 µM). Incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).[5]
-
Metabolite Extraction: At each time point, collect the culture medium. Add an internal standard for quantification. Extract the steroids using a suitable organic solvent (e.g., liquid-liquid extraction with ethyl acetate). Evaporate the solvent.[5]
-
Analysis: Reconstitute the dried extract and analyze using LC-MS/MS to identify and quantify the parent compound and its metabolites.[5]
Competitive Androgen Receptor (AR) Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[10]
Materials:
-
Androgen receptor source (e.g., purified recombinant AR, cytosol from prostate tissue)
-
Radioligand (e.g., [³H]-Dihydrotestosterone)
-
Test compound (5α-Androstane)
-
Assay buffer
-
Wash buffer
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Assay Setup: In a 96-well plate, set up wells for total binding (AR + radioligand), non-specific binding (AR + radioligand + excess unlabeled androgen), and competitor binding (AR + radioligand + test compound at various concentrations).[10]
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from unbound radioligand. This can be achieved by filtration through glass fiber filters or by using hydroxyapatite (B223615) slurry to pellet the receptor-ligand complex.[10]
-
Detection: Add scintillation cocktail to the filters or pellets and measure radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[10]
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for studying the effects of 5α-Androstane in cell culture.
Caption: AR-independent signaling pathways of 5α-Androstane metabolites.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. salimetrics.com [salimetrics.com]
- 7. 2bscientific.com [2bscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent the Interconversion of 5α- and 5β-Androstane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the interconversion of 5α- and 5β-androstane steroids in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 5α- and 5β-androstane steroids?
The primary difference lies in the stereochemistry at the junction of the A and B rings of the steroid nucleus.[1] 5α-reductases produce a trans A/B ring fusion, resulting in a relatively planar molecule.[2][3] In contrast, 5β-reductase (AKR1D1) creates a cis A/B ring fusion, leading to a bent or V-shaped structure.[3][4] This structural difference dramatically impacts the biological activity of the steroid.[5]
Q2: Which enzymes are responsible for the formation of 5α- and 5β-androstanes?
The formation of 5α-androstanes is catalyzed by the 5α-reductase (SRD5A) family of enzymes, which includes three isozymes: SRD5A1, SRD5A2, and SRD5A3.[2][6] The formation of 5β-androstanes is catalyzed by a single enzyme, 5β-reductase, also known as aldo-keto reductase 1D1 (AKR1D1).[3] Both enzyme types reduce the double bond at the C4-C5 position of a Δ4-3-ketosteroid precursor.[3]
Q3: How do I choose the appropriate 5α-reductase isozyme for my study?
The choice of isozyme depends on the specific research question and the tissue or cell type of interest.
-
SRD5A1 is the predominant isozyme in the skin (sebaceous glands), liver, and bone.[7][8]
-
SRD5A2 is primarily found in the prostate, seminal vesicles, epididymis, and hair follicles.[6][7]
-
SRD5A3 is also involved in steroid metabolism and N-linked glycosylation.[9]
For studies related to benign prostatic hyperplasia (BPH) or androgenetic alopecia, SRD5A2 is often the primary target.[10] For research on skin conditions or liver metabolism, SRD5A1 would be more relevant.
Q4: What are the best positive and negative controls for an enzyme inhibition assay?
-
Positive Controls (Inhibitors):
-
For 5α-reductase , Dutasteride (inhibits all three isozymes) and Finasteride (B1672673) (potent inhibitor of SRD5A2 and SRD5A3) are excellent positive controls.[2][10]
-
For 5β-reductase (AKR1D1) , chenodeoxycholate and ursodeoxycholate are known non-competitive inhibitors.[11] Finasteride can also be used, as it competitively inhibits AKR1D1, although with lower potency than for 5α-reductase.[3]
-
-
Negative Controls:
-
A "no enzyme" control, where the enzyme is omitted from the reaction mixture, is essential to measure any non-enzymatic substrate conversion.
-
A "vehicle" control, containing the solvent used to dissolve the test compound (e.g., DMSO), is crucial to ensure the solvent itself does not affect enzyme activity.[12]
-
Q5: Can I prevent the interconversion completely?
Complete prevention is challenging in a biological system. However, by using specific inhibitors and controlling experimental conditions, you can significantly favor one pathway over the other. The use of potent and specific inhibitors like Dutasteride for 5α-reductase can substantially reduce the formation of 5α-androstanes.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Temperature | Ensure all assay components, except for the enzyme, are equilibrated to the optimal reaction temperature (typically 37°C) before initiating the reaction. Keep enzymes on ice until just before use.[13] |
| Incorrect Buffer pH | 5α-reductase isozymes have different optimal pH ranges. SRD5A2 prefers an acidic pH (5.0-5.5), while SRD5A1 has a broader, more basic optimal pH (6.0-8.5).[14] AKR1D1 assays are often performed at a pH of 6.0.[15] Verify and adjust the pH of your buffer accordingly. |
| Degraded Cofactor (NADPH) | NADPH is essential for reductase activity and is unstable. Prepare fresh NADPH solutions for each experiment and keep them on ice. |
| Inactive Enzyme | Repeated freeze-thaw cycles can denature the enzyme. Aliquot enzyme stocks upon receipt and store them at the recommended temperature. If using tissue homogenates, ensure they are prepared fresh or have been stored properly at -80°C.[16] |
| Presence of Inhibitors in Sample | Samples may contain endogenous inhibitors. Consider sample purification or dilution. Common interfering substances include EDTA, SDS, and sodium azide.[16] |
Issue 2: High Background Signal / Non-Specific Substrate Conversion
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Non-Enzymatic Degradation of Substrate | Run a "no enzyme" control to quantify the rate of non-enzymatic substrate conversion. Subtract this value from your experimental results. |
| Intrinsic Fluorescence of Test Compound | If using a fluorescence-based assay, run a control with the test compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.[12] |
| Non-Specific Binding (ELISA/HTRF) | Ensure adequate blocking steps are included in the protocol. Use the recommended wash buffers and perform the specified number of washes.[12] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inhibitor Solubility Issues | Poorly soluble inhibitors will have a lower effective concentration. Visually inspect for precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[12] |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. For the assay plate, pipette gently against the side of the wells to avoid bubbles.[1] |
| Edge Effects in Microplates | Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or standards, or fill them with buffer to create a humidity barrier.[12] |
| Variable Incubation Times | Use a multichannel pipette or an automated liquid handler to start all reactions simultaneously. Ensure a consistent method for stopping the reaction. |
Quantitative Data
Table 1: Inhibitory Potency (IC₅₀) of Common 5α-Reductase Inhibitors
| Inhibitor | Target Isozyme(s) | Reported IC₅₀ (nM) | Reference(s) |
| Finasteride | SRD5A2 & SRD5A3 | 4.2 - 36 | [4][5][10] |
| Dutasteride | SRD5A1, SRD5A2, & SRD5A3 | 4.8 - 7 | [9][10] |
| 12-Methoxycarnosic Acid | 5α-reductase | 61,700 | [5][10] |
Note: IC₅₀ values can vary depending on the assay conditions, substrate concentration, and enzyme source.
Table 2: Inhibitors of 5β-Reductase (AKR1D1)
| Inhibitor | Mode of Inhibition | Potency | Reference(s) |
| Chenodeoxycholate | Non-competitive | Potent | [11] |
| Ursodeoxycholate | Non-competitive | Potent | [11] |
| Finasteride | Competitive | Low micromolar affinity | [3] |
Experimental Protocols
Protocol 1: In Vitro 5α-Reductase Inhibition Assay (Spectrophotometric)
This protocol is adapted from methods that measure the consumption of the substrate, testosterone (B1683101).
-
Enzyme Source: Use rat liver microsomes or recombinant human 5α-reductase isozymes.
-
Reagent Preparation:
-
Assay Buffer: Modified phosphate (B84403) buffer, pH 6.5.
-
Substrate: Testosterone solution (e.g., 0.9 µM final concentration).
-
Cofactor: NADPH solution (e.g., 1 mM).
-
Test Compound: Prepare a stock solution in DMSO and perform serial dilutions.
-
Stop Solution: 1 N HCl.
-
-
Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add the test compound or vehicle (DMSO) and the enzyme solution (e.g., 20 µg/mL). c. Pre-incubate the plate for 15 minutes at 37°C. d. Initiate the reaction by adding the testosterone substrate. e. Incubate for 30 minutes at 37°C. f. Terminate the reaction by adding 1 N HCl.
-
Quantification: a. Determine the amount of remaining testosterone using a specific testosterone EIA (Enzyme Immunoassay) kit, following the manufacturer's instructions. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: In Vitro 5β-Reductase (AKR1D1) Activity Assay (Radiometric)
This protocol is based on the conversion of a radiolabeled substrate.
-
Enzyme Source: Purified recombinant human AKR1D1.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.0.
-
Substrate Mix: Prepare a solution containing [4-¹⁴C]-testosterone (e.g., 2 µM) and unlabeled testosterone (e.g., 8 µM) in acetonitrile.
-
Cofactor: 200 µM NADPH solution.
-
Quenching Solution: Ice-cold water-saturated ethyl acetate (B1210297).
-
-
Assay Procedure: a. In a microcentrifuge tube, combine the assay buffer, NADPH, and the enzyme. b. Pre-warm the mixture to 37°C. c. Initiate the reaction by adding the substrate mix. The final reaction volume is typically 200 µL.[15] d. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 1 mL of the ice-cold quenching solution.
-
Product Separation and Quantification: a. Vortex vigorously to extract the steroids into the ethyl acetate layer. b. Centrifuge to separate the phases. c. Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness. d. Re-dissolve the residue in a small volume of ethyl acetate. e. Spot the sample onto a Thin Layer Chromatography (TLC) plate alongside standards for testosterone and 5β-dihydrotestosterone. f. Develop the TLC plate using an appropriate solvent system (e.g., chloroform:ethyl acetate). g. Visualize the spots using a phosphorimager or autoradiography. h. Scrape the spots corresponding to the substrate and product and quantify the radioactivity using liquid scintillation counting. i. Calculate the percent conversion of substrate to product to determine enzyme activity.
Visualizations
Caption: Steroid reduction pathways and points of inhibition.
Caption: General workflow for an in vitro reductase inhibition assay.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 alpha-reductase inhibition by finasteride (Proscar) in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 5α-Reductase Isozymes in the Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. benchchem.com [benchchem.com]
- 15. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Cell-Based Assays for Consistent 5α-Androstane Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing cell-based assays with 5α-Androstane and its metabolites. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5α-Androstane and why are its metabolites important in cell-based assays?
A1: 5α-Androstane is a steroid that serves as the backbone for potent androgens. Its metabolites, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), are crucial in cell signaling research. While 3α-diol can interact with the androgen receptor (AR) and activate pro-proliferative pathways like PI3K/AKT, 3β-diol does not bind to the AR but instead signals through the estrogen receptor-β (ERβ), which can inhibit cell migration.[1][2] Understanding the distinct effects of these metabolites is critical for accurately interpreting assay results.
Q2: Which cell lines are suitable for studying 5α-Androstane response?
A2: The choice of cell line is critical and depends on the specific research question. For androgen receptor-dependent effects, prostate cancer cell lines like LNCaP and 22Rv1, which endogenously express AR, are commonly used.[3][4][5] For studying AR-independent pathways or metabolism, other cell lines such as the human breast cancer cell line T47D or the human adrenocortical carcinoma cell line H295R can be employed.[6] It is essential to characterize the steroid hormone receptor profile of your chosen cell line to ensure it is appropriate for your experimental goals.
Q3: Why is charcoal-stripped serum recommended for these assays?
A3: Standard fetal bovine serum (FBS) contains endogenous steroids and growth factors that can interfere with the assay and mask the effects of 5α-Androstane.[7][8] Charcoal-stripping removes these lipophilic molecules, providing a cleaner baseline and allowing for the controlled addition of the specific steroid being studied.[9][10] However, it's important to be aware that the stripping process can also remove other beneficial factors, and the efficiency of stripping can vary between lots and suppliers, potentially introducing variability.[7][10]
Q4: What are the key differences between measuring cell viability and cytotoxicity?
A4: Cell viability assays, like the MTT or MTS assay, measure the metabolic activity of cells, which is an indicator of the number of living, healthy cells. Cytotoxicity assays, on the other hand, directly measure markers of cell death, such as membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity). While a decrease in viability can suggest a cytotoxic effect, it's not a direct measure of it.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cell-based assays with 5α-Androstane.
Issue 1: High Background Signal in Androgen Receptor (AR) Reporter Assays
Q: My AR reporter assay shows high luciferase/fluorescence activity in the negative control wells (no 5α-Androstane). What could be the cause?
A: High background signal can obscure the true response to your compound. Here are some potential causes and solutions:
-
Residual Androgens in Serum: Even charcoal-stripped serum can contain residual androgens.
-
Solution: Test different lots of charcoal-stripped FBS to find one with the lowest background. Consider further depleting steroids from the serum in-house.
-
-
Phenol (B47542) Red in Media: Phenol red, a common pH indicator in cell culture media, is a weak estrogen receptor agonist and can cause background signal.
-
Solution: Use phenol red-free media for your experiments.
-
-
"Leaky" Promoter in Reporter Construct: The promoter driving your reporter gene may have some basal activity in the absence of androgen stimulation.
-
Solution: This is inherent to the reporter system. Ensure your positive control shows a robust signal-to-background ratio. If the background is unacceptably high, you may need to consider a different reporter construct with a tighter promoter.
-
-
Cell Line Characteristics: Some cell lines, like LNCaP, can exhibit androgen-independent AR nuclear localization and signaling, leading to higher background activity.[4]
-
Solution: If possible, compare your results with a cell line known to have lower basal AR activity.
-
Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves
Q: I am getting variable EC50 values and inconsistent dose-response curves for 5α-Androstane in my cell proliferation/reporter assays. What should I check?
A: Reproducibility is key to reliable data. Inconsistent dose-response curves can be frustrating. Consider these factors:
-
Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are seeded at inconsistent densities will respond variably.
-
Solution: Use cells with a consistent and low passage number. Ensure even cell seeding by properly resuspending cells before plating. Always perform a cell viability check.
-
-
Serum Lot-to-Lot Variability: As mentioned, the effectiveness of charcoal stripping can vary significantly between different lots of FBS, leading to inconsistent baseline androgen levels.[7]
-
Solution: Once you find a suitable lot of charcoal-stripped FBS, purchase a large quantity to use for a complete set of experiments.
-
-
Compound Stability: 5α-Androstane and its metabolites may be unstable in solution or in the cell culture media over the course of the experiment.
-
Solution: Prepare fresh dilutions of your compound for each experiment from a frozen stock. Protect solutions from light and extreme temperatures.
-
-
Assay Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
-
Issue 3: Low Signal-to-Noise Ratio
Q: The response to 5α-Androstane is very weak, and it's difficult to distinguish from the background noise. How can I improve my signal?
-
Sub-optimal Compound Concentration: The concentrations of 5α-Androstane you are using may be too low to elicit a strong response.
-
Solution: Perform a wider range of dilutions in your dose-response experiment to ensure you are capturing the full dynamic range of the response.
-
-
Insufficient Incubation Time: The cells may not have had enough time to respond to the compound.
-
Solution: Optimize the incubation time for your specific cell line and assay. A time-course experiment can help determine the optimal endpoint.
-
-
Low Androgen Receptor Expression: The cell line you are using may not express enough androgen receptor to produce a robust signal.
-
Solution: Consider using a cell line with higher AR expression or a system where you can transiently or stably overexpress the AR.
-
-
Assay Sensitivity: The detection reagents or instrument settings may not be sensitive enough.
-
Solution: For luciferase assays, ensure the substrate is fresh and the luminometer is set to the appropriate sensitivity. For fluorescence assays, check the filter sets and gain settings on your plate reader.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to optimizing your cell-based assays.
Table 1: Impact of Charcoal-Stripping on Serum Hormone Levels
| Serum Type | Estradiol (pg/mL) | Testosterone (pg/mL) |
| Regular Fetal Bovine Serum (FBS) | 20-100+ | 100-500+ |
| Charcoal-Stripped FBS (CS-FBS) | < 1 | < 10 |
Note: Values are approximate and can vary significantly between lots. Data compiled from multiple sources indicating the general effect of charcoal stripping.
Table 2: Example EC50 Values for Androgen Receptor Agonists in a Reporter Assay
| Compound | Cell Line | Reporter System | Approximate EC50 |
| Dihydrotestosterone (DHT) | T47D | AR-LUX (Luciferase) | ~0.1 nM |
| R1881 (Synthetic Androgen) | T47D | AR-LUX (Luciferase) | ~86 pM[6] |
| 5α-Androstane-3α,17β-diol | LNCaP | AR-dependent proliferation | Varies (typically in nM range) |
Experimental Protocols
Protocol 1: Androgen Receptor (AR) Luciferase Reporter Assay
This protocol provides a general framework for measuring the activation of the androgen receptor in response to 5α-Androstane or its metabolites.
Materials:
-
AR-responsive cell line (e.g., 22Rv1 stably transfected with an AR-driven luciferase reporter)[3][5]
-
Cell culture medium (e.g., RPMI-1640 without phenol red)
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
5α-Androstane compound and vehicle control (e.g., DMSO)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[3]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells in your standard growth medium.
-
The day before the experiment, seed the cells into a white, clear-bottom 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well in 100 µL of assay medium containing CS-FBS).[3]
-
Include wells with media only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 5α-Androstane compound in assay medium.
-
After allowing the cells to attach overnight, carefully remove the seeding medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Luciferase Assay:
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from media-only wells) from all other readings.
-
Normalize the data to the vehicle control to determine the fold induction.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve and calculate the EC50.
-
Protocol 2: MTS Cell Proliferation Assay
This protocol outlines the steps for assessing cell viability and proliferation using a colorimetric MTS assay.
Materials:
-
Your chosen cell line
-
Complete cell culture medium with CS-FBS
-
5α-Androstane compound and vehicle control
-
Clear, flat-bottom 96-well cell culture plates
-
MTS reagent solution (containing PES)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium per well.
-
Include wells with medium only for background absorbance.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 5α-Androstane compound in culture medium.
-
After cells have attached (typically overnight), add your compound dilutions to the wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathways of 5α-Androstane Metabolites
Caption: Signaling pathways of 5α-Androstane metabolites.
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for cell-based assays.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for cell-based assays.
References
- 1. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charcoal-Stripped FBS | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Effects of resin or charcoal treatment on fetal bovine serum and bovine calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
troubleshooting poor recovery of 5alpha-Androstane during solid-phase extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of 5α-Androstane during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low 5α-Androstane recovery in SPE?
Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process.[1][2][3] The most common culprits include:
-
Inappropriate Sorbent Selection: The chosen sorbent may not have the correct retention mechanism for 5α-Androstane.[1]
-
Incorrect Solvent Strength: The wash solvent might be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak for complete desorption.[4][5]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.[4]
-
Suboptimal pH: The pH of the sample can influence the interaction between 5α-Androstane and the sorbent.[4]
-
Improper Flow Rate: A flow rate that is too fast can prevent efficient binding of the analyte to the sorbent.[6]
-
Drying of the Sorbent Bed: If the sorbent bed dries out before sample loading, it can lead to inconsistent and poor recovery.[1]
Q2: How can I systematically troubleshoot poor recovery of 5α-Androstane?
A systematic approach is crucial for identifying the source of analyte loss.[2][3] It is recommended to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the loss is occurring.[3][7]
Q3: What should I do if I find 5α-Androstane in the loading fraction?
Finding the analyte in the loading fraction indicates that it is not being effectively retained by the sorbent.[7] Potential solutions include:
-
Diluting the Sample: The sample solvent may be too strong, preventing the analyte from binding to the sorbent. Diluting the sample with a weaker solvent can enhance retention.[5][7]
-
Adjusting the Sample pH: The pH of the sample should be optimized to ensure 5α-Androstane is in a state that favors interaction with the sorbent.[7]
-
Decreasing the Flow Rate: A slower flow rate during sample loading allows for more time for the analyte to interact with and bind to the sorbent.[6][7]
-
Choosing a More Retentive Sorbent: If the above steps do not resolve the issue, a sorbent with a stronger affinity for 5α-Androstane may be necessary.[7]
Q4: What steps should I take if 5α-Androstane is being lost during the wash step?
If the analyte is detected in the wash fraction, the wash solvent is likely too strong and is prematurely eluting the 5α-Androstane.[5] To remedy this, you can:
-
Decrease the Organic Content of the Wash Solvent: Reducing the percentage of organic solvent in the wash solution will decrease its elution strength.[5]
-
Use a Weaker Elution Solvent for Washing: Switching to a less polar organic solvent in the wash step can help retain the analyte while still removing interferences.
Q5: What if I have low recovery in my final eluate, but no analyte is found in the load or wash fractions?
This scenario suggests that the 5α-Androstane is being retained on the column but is not being effectively eluted.[4] To improve elution:
-
Increase the Elution Solvent Strength: Use a stronger organic solvent or increase the percentage of the organic component in the elution solvent.[1][4]
-
Increase the Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely desorb the analyte.[1]
-
Perform a "Soak Step": Allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution can improve recovery for strongly retained compounds.[8]
Troubleshooting Guides
Guide 1: Diagnosing Low Recovery
This guide will help you systematically identify the stage of your SPE protocol where 5α-Androstane is being lost.
Experimental Protocol:
-
Prepare a standard solution of 5α-Androstane in your sample matrix.
-
Process the sample through your standard SPE protocol.
-
Collect the fractions from each step:
-
Load Fraction: The sample that passes through the cartridge during loading.
-
Wash Fraction: The solvent that is used to wash the cartridge after loading.
-
Elution Fraction: The final collected sample containing the analyte.
-
-
Analyze the concentration of 5α-Androstane in each fraction using an appropriate analytical method (e.g., LC-MS/MS).
Data Presentation:
| Fraction | Expected 5α-Androstane Concentration | Observed 5α-Androstane Concentration | Implication |
| Load | Low | High | Poor retention during loading. |
| Wash | Low | High | Premature elution during washing. |
| Elution | High | Low | Incomplete elution. |
Guide 2: Optimizing Wash and Elution Solvents
This guide provides a framework for optimizing the solvent strengths to maximize recovery and sample cleanliness.
Experimental Protocol:
-
Condition and load replicate SPE cartridges with your sample containing 5α-Androstane.
-
Wash Step Optimization:
-
Wash each cartridge with a different solvent strength (e.g., increasing percentages of methanol (B129727) in water: 10%, 20%, 30%, 40%, 50%).[9]
-
Collect and analyze each wash fraction for the presence of 5α-Androstane.
-
The optimal wash solvent will be the strongest one that does not elute the analyte.[3]
-
-
Elution Step Optimization:
-
Using the optimized wash condition, elute the retained 5α-Androstane with different elution solvent strengths (e.g., increasing percentages of methanol or another suitable organic solvent).
-
Analyze the recovery in each elution fraction.
-
The optimal elution solvent will be the weakest one that provides complete recovery.
-
Data Presentation:
Table 1: Wash Solvent Optimization
| % Organic in Wash | 5α-Androstane Recovery in Wash (%) |
| 10% | < 1% |
| 20% | < 1% |
| 30% | 2% |
| 40% | 15% |
| 50% | 40% |
Table 2: Elution Solvent Optimization
| % Organic in Elution | 5α-Androstane Recovery in Elution (%) |
| 50% | 75% |
| 60% | 88% |
| 70% | 95% |
| 80% | 99% |
| 90% | 99% |
Visual Guides
Standard SPE Workflow
References
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
Validation & Comparative
5α-Androstane vs. 5β-Androstane: A Comparative Analysis of Steric Isomer Effects
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The stereochemical orientation of the hydrogen atom at the C5 position of the androstane (B1237026) steroid nucleus dictates a profound divergence in biological activity. The planar structure of 5α-androstane derivatives allows for potent androgenic activity, while the A/B ring junction in 5β-androstane isomers results in a bent conformation, leading to distinct and often non-androgenic physiological effects. This guide provides a detailed comparison of 5α-androstane and 5β-androstane, summarizing their differential receptor interactions, metabolic pathways, and cellular effects, supported by experimental data and detailed methodologies.
Core Differences in Biological Activity
5α-androstane metabolites are primarily recognized for their role as androgens, mediating their effects through the androgen receptor (AR) to influence male sexual development and physiology.[1] In contrast, 5β-androstane derivatives are generally considered non-androgenic due to their conformational structure, which impedes effective binding to the AR.[2] Instead, 5β-androstanes exhibit unique biological activities, including hematopoietic, pyrogenic (fever-inducing), and neurological effects.[2][3]
Data Presentation: A Comparative Overview
The following tables summarize the key comparative data between representative 5α- and 5β-androstane derivatives.
Table 1: Comparative Receptor Binding and Biological Effects
| Feature | 5α-Androstane Derivative (e.g., Dihydrotestosterone - DHT) | 5β-Androstane Derivative (e.g., Etiocholanolone) |
| Androgen Receptor (AR) Binding | High affinity, potent agonist. The planar structure of the 5α-isomer allows for effective binding to the AR.[2] | Very low to no affinity, non-androgenic. The bent A/B ring junction of the 5β-isomer hinders this interaction.[2] |
| Estrogen Receptor (ER) Binding | Some metabolites (e.g., 5α-androstane-3β,17β-diol) can bind to ERβ.[4][5] | Generally no significant interaction. |
| GABA-A Receptor Interaction | Some metabolites can act as positive allosteric modulators.[6] | Can act as weak positive allosteric modulators.[2][6] |
| Primary Biological Effects | Androgenic: virilization, prostate development, hair growth.[1] | Non-androgenic: hematopoietic stimulation, pyrogenic, potential neurological effects.[2][3] |
Table 2: Molecular Docking Scores with Androgen Receptor (PDB ID: 1T7T)
| Compound | Isomer | Docking Score (kcal/mol) |
| 5β-Androstane-3α,17β-diol | 5β | ~ -10 |
| 5α-Androstane-3β,17β-diol | 5α | ~ -10 |
Note: While experimental binding assays show significant differences in functional androgenicity, molecular docking simulations may predict similar binding energies based on the overall shape complementarity. This highlights the importance of considering the functional consequences of binding, such as receptor activation, which is significantly different between the two isomers.[7]
Signaling Pathways
The distinct biological effects of 5α- and 5β-androstane isomers stem from their engagement with different signaling pathways.
5α-Androstane: Genomic and Non-Genomic Androgenic Signaling
5α-androstane derivatives like DHT primarily signal through the androgen receptor. This can occur via two main pathways:
-
Genomic Pathway: The steroid binds to the AR in the cytoplasm, leading to its translocation to the nucleus, where it regulates the transcription of androgen-responsive genes.[8]
-
Non-Genomic Pathway: Androgens can also elicit rapid cellular responses through membrane-associated ARs, activating intracellular signaling cascades like the MAPK/ERK pathway.[8][9]
5β-Androstane: Unique Non-Androgenic Pathways
5β-androstane derivatives, particularly etiocholanolone (B196237), exert their effects through pathways independent of the androgen receptor.
-
Hematopoietic Stimulation: Etiocholanolone is thought to stimulate hematopoiesis by inducing the enzyme δ-aminolevulinic acid (ALA) synthase, a key enzyme in heme synthesis.[10][11][12]
-
Pyrogenic Effect: Etiocholanolone can induce fever by stimulating leukocytes to produce and release endogenous pyrogens (cytokines).[3][13][14]
-
GABA-A Receptor Modulation: Some 5β-androstane metabolites can weakly potentiate GABA-A receptors in the central nervous system, suggesting a role in neuromodulation.[2][6]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol determines the ability of 5α- and 5β-androstane derivatives to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (5α- and 5β-androstane derivatives)
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation cocktail and counter
Procedure:
-
Cytosol Preparation: Prepare rat ventral prostate cytosol containing the androgen receptor.
-
Assay Setup: In assay tubes, combine the cytosol preparation with a fixed concentration of [³H]-R1881.
-
Competitive Binding: Add increasing concentrations of unlabeled competitor (either a known androgen like DHT, 5α-androstane, or 5β-androstane).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound [³H]-R1881 from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-R1881 against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Quantitative Real-Time PCR (qPCR) for Androgen-Responsive Gene Expression
This protocol measures the change in mRNA levels of androgen-responsive genes in response to treatment with 5α- and 5β-androstane derivatives.
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
Test compounds (5α- and 5β-androstane derivatives)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture LNCaP cells and treat with various concentrations of 5α-androstane, 5β-androstane, or a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers for androgen-responsive genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression in response to each treatment.[15][16]
References
- 1. Ethanol modulates the interaction of the endogenous neurosteroid allopregnanolone with the alpha1beta2gamma2L GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on steroid fever: I. Production of leukocyte pyrogen in vitro by etiocholanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Steroid induction of delta-aminolevulinic acid synthase and porphyrins in liver. Structure-activity studies and the permissive effects of hormones on the induction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delta-aminolevulinic acid synthase (ALA synthase) reaction [library.med.utah.edu]
- 13. Studies on steroid fever II. Pyrogenic and anti-pyrogenic activity in vitro of some endogenous steroids of man - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathogenesis of Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
cross-validation of 5alpha-Androstane measurements between different analytical platforms
For researchers, scientists, and drug development professionals, the precise quantification of 5α-androstane and its metabolites is critical for understanding androgen biosynthesis, metabolism, and the pathology of various endocrine disorders. The choice of analytical platform can significantly influence experimental outcomes, making a thorough understanding of the available methods essential. This guide provides a comprehensive cross-validation comparison of the primary analytical platforms used for 5α-androstane measurement: mass spectrometry (MS) based methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Mass spectrometry-based methods, particularly LC-MS/MS, are widely regarded as the gold standard for steroid analysis due to their high specificity and accuracy.[1][2][3][4][5] These techniques can distinguish between structurally similar steroid isomers, a crucial capability for unambiguous quantification. In contrast, immunoassays, while often offering higher throughput and lower cost, can be susceptible to cross-reactivity with other steroids, potentially leading to overestimated concentrations.[1][2][4][6][7]
This guide presents a synthesis of data from multiple studies to provide a clear comparison of these platforms, supported by detailed experimental protocols and quantitative performance data.
Performance Characteristics: A Head-to-Head Comparison
The selection of an analytical platform for 5α-androstane measurement hinges on a balance of specificity, sensitivity, accuracy, precision, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and immunoassays based on published validation data for androgens, including 5α-androstane and its analogs.
| Parameter | LC-MS/MS | GC-MS | Immunoassay (RIA/ELISA) |
| Specificity | High to Very High | High | Moderate to High (potential for cross-reactivity)[1] |
| Sensitivity (LOD/LLOQ) | Excellent (pg/mL to low ng/mL)[8] | Good to Excellent | Good (pg/mL to ng/mL) |
| Accuracy (% Recovery) | Excellent (typically 90-110%)[8] | Excellent (e.g., 89.8% for 5α-androstane-3α,17β-diol)[9] | Variable, can be affected by matrix effects and cross-reactivity |
| Precision (%CV) | Excellent (typically <15%)[8] | Excellent (e.g., 4.9% for 5α-androstane-3α,17β-diol)[9] | Good (typically <15-20%) |
| Correlation with Reference Method | Serves as the reference method | High (r > 0.9) | Variable (can show significant bias compared to MS methods)[4][10] |
| Throughput | Moderate to High | Moderate | High |
| Cost per Sample | High | High | Low to Moderate |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to reliable scientific research. Below are representative experimental protocols for the quantification of 5α-androstane and related androgens using LC-MS/MS, GC-MS, and RIA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a reference method for steroid analysis.[3] A typical workflow involves the following steps:
-
Sample Preparation: An internal standard, often a stable isotope-labeled version of the analyte (e.g., [16,16,17α-²H₃]-5α-androstane-3α,17β-diol), is added to the plasma or urine sample.[11] Proteins are then precipitated using a solvent like methanol (B129727) or acetonitrile.[1] This is often followed by a liquid-liquid extraction or solid-phase extraction (SPE) step to further purify the sample and concentrate the analytes.[8]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The analytes are separated on a C18 or similar reversed-phase column using a gradient of mobile phases, such as water with a formic acid additive and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for the analyte of interest is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and one or more specific product ions are monitored in the third quadrupole (Q3).[1] This highly specific detection method minimizes interferences.
-
Quantification: The analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid quantification, often requiring derivatization to improve the volatility and chromatographic behavior of the analytes.
-
Sample Preparation and Derivatization: An internal standard is added to the sample. For urine samples, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) is typically required to cleave conjugated steroids. The free steroids are then extracted using a method like solid-phase extraction.[9] The extracted steroids are then derivatized to make them volatile. A common derivatization procedure involves oximation followed by silylation.
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The separation is achieved based on the different boiling points and interactions of the analytes with the stationary phase of the column.
-
Mass Spectrometric Detection: The separated analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte and internal standard are monitored for enhanced sensitivity and specificity.
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Radioimmunoassay (RIA)
RIA is a competitive binding assay that has been traditionally used for hormone quantification.
-
Sample Preparation: Depending on the specificity of the antibody, a sample preparation step involving solvent extraction and/or chromatography may be necessary to separate the analyte from potentially cross-reacting steroids.[12]
-
Competitive Binding: A known amount of radiolabeled 5α-androstane (tracer) is mixed with the sample containing an unknown amount of unlabeled 5α-androstane. A specific antibody that binds to 5α-androstane is then added. The unlabeled 5α-androstane in the sample competes with the radiolabeled tracer for the limited number of antibody binding sites.
-
Separation of Bound and Free Fractions: After an incubation period, the antibody-bound 5α-androstane is separated from the free (unbound) 5α-androstane. This is often achieved by adding a second antibody that precipitates the primary antibody or by using a solid-phase coated with the antibody.
-
Quantification: The radioactivity of either the bound or the free fraction is measured using a gamma or beta counter. A standard curve is generated using known concentrations of unlabeled 5α-androstane. The concentration in the unknown samples is then determined by interpolating their radioactivity measurements on the standard curve.[1]
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the logic of the comparison, the following diagrams have been generated.
Caption: A generalized workflow for the measurement of 5α-androstane across different analytical platforms.
Caption: A logical diagram illustrating the comparison of key validation parameters across analytical platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Androgens by immunoassay and mass spectrometry in children with 46,XY disorder of sex development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medlabmag.com [medlabmag.com]
- 7. mdpi.com [mdpi.com]
- 8. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary 5 alpha-androstanediol and 5 beta-androstanediol measurement by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 5 alpha- and 5 beta-androstanediols in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 5 alpha-androstane-3 alpha, 17 beta-diol and 5 alpha-androstane-3 beta,17 beta-diol in human plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of 5α-Androstane Metabolites: A Comparative Analysis in Health and Disease
For Immediate Release
A comprehensive analysis of 5α-Androstane metabolite levels reveals significant variations between healthy individuals and those with conditions such as benign prostatic hyperplasia (BPH), prostate cancer, polycystic ovary syndrome (PCOS), and androgenetic alopecia. This guide provides a comparative overview of these differences, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. This information is crucial for researchers, scientists, and drug development professionals working to understand the role of androgens in health and disease.
Quantitative Analysis of 5α-Androstane Metabolite Levels
The following tables summarize the reported levels of various 5α-Androstane metabolites in healthy individuals and in different disease states. These values, collected from multiple studies, highlight the distinct steroidogenic profiles associated with these conditions.
Table 1: Serum 5α-Androstane-3α,17β-diol (A3α diol) and 5α-Androstane-3β,17β-diol (3β-Adiol) Levels in Healthy Individuals
| Analyte | Population | Age Group | Mean Concentration (± SD/SEM) | Method |
| 5α-Androstane-3α,17β-diol | Healthy Men | 20-39 years | 189.3 ± 77.7 pg/mL[1] | GC-SIM |
| Healthy Men | 40-59 years | 127.9 ± 59.5 pg/mL[1] | GC-SIM | |
| Healthy Men | 60-79 years | 94.9 ± 52.9 pg/mL[1] | GC-SIM | |
| Healthy Men | 20-40 years | 857.3 ± 36.3 pmol/L[2] | RIA | |
| Healthy Men | 40-60 years | 878.1 ± 33.8 pmol/L[2] | RIA | |
| Healthy Men | 60-80 years | 645.6 ± 26.6 pmol/L[2] | RIA | |
| 5α-Androstane-3β,17β-diol | Healthy Men | 28.4 ± 7.8 years | 38.02 ± 11.13 pg/mL[3] | LC-MS/MS |
| Healthy Women (Early Follicular) | 31.4 ± 7.8 years | 10.13 ± 3.78 pg/mL[3] | LC-MS/MS | |
| Healthy Women (Mid-cycle) | 31.4 ± 7.8 years | 12.80 ± 7.31 pg/mL[3] | LC-MS/MS | |
| Healthy Women | - | 82 ± 45 pg/mL[4] | RIA | |
| Healthy Men | - | 239 ± 76 pg/mL[4] | RIA |
Table 2: 5α-Androstane Metabolite Levels in Diseased States
| Disease State | Analyte | Sample Type | Patient Group | Mean Concentration (± SEM) | Control Group | Mean Concentration (± SEM) |
| Benign Prostatic Hyperplasia (BPH) | 5α-Androstane-3α,17β-diol glucuronide | Urine | Elderly Men with BPH (54-91 yrs) | 55 µ g/24h [5] | Normal Young Men (18-36 yrs) | 194 µ g/24h [5] |
| Androstanediols | Prostate Tissue | BPH Patients | 2.3 ± 0.35 ng/g[6] | Normal Prostate (<50 yrs) | 10.2 ± 2.4 ng/g[6] | |
| 3α-Androstanediol | Prostate Tissue | BPH Patients | ~1/3 of normal[7] | Normal Prostate | - | |
| Prostate Cancer (Ca) | Unconjugated 5α-Androstane-3α,17β-diol | Urine | Ca Patients | 1592.1 ± 622.7 nmol/24h[8] | Normal Men | 339.6 ± 66.8 nmol/24h[8] |
| Polycystic Ovary Syndrome (PCOS) | 5α-Androstane-3,17-dione (5α-A) | Serum | Women with PCOS | Similar to controls[9][10] | Normal Women | - |
Experimental Protocols: Measuring 5α-Androstane Metabolites
The accurate quantification of 5α-Androstane metabolites is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity, crucial for distinguishing between structurally similar steroid isomers.
General Workflow for Steroid Analysis
A typical workflow for the analysis of 5α-Androstane metabolites from serum or urine involves several key steps:
-
Sample Preparation: This initial phase is critical for removing interfering substances and concentrating the analytes of interest.
-
Extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly used to isolate steroids from the biological matrix.
-
Hydrolysis: For conjugated steroids (e.g., glucuronides or sulfates), an enzymatic (e.g., using β-glucuronidase/arylsulfatase) or chemical hydrolysis step is necessary to release the free steroid.[11]
-
-
Derivatization (for GC-MS): To increase the volatility and thermal stability of the steroids for GC analysis, a derivatization step is required. This typically involves converting the hydroxyl and keto groups into more volatile ethers and oximes, for example, through trimethylsilylation.[12][13]
-
Chromatographic Separation: The extracted and derivatized sample is then injected into a chromatograph (GC or LC system) to separate the different steroid metabolites based on their physicochemical properties.
-
Mass Spectrometric Detection: As the separated compounds elute from the chromatography column, they are ionized and detected by a mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the fragments, allowing for precise identification and quantification of each metabolite.
Caption: General experimental workflow for 5α-Androstane metabolite analysis.
Signaling Pathways of 5α-Androstane Metabolites
Recent research has highlighted the complex signaling roles of 5α-Androstane metabolites, particularly in the context of prostate cancer. These steroids can exert biological effects through both androgen receptor (AR)-dependent and independent pathways.
5α-Androstane Metabolism and Signaling in Prostate Cancer
Testosterone is converted to the potent androgen dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase. DHT can then be further metabolized to 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). In prostate cancer, these metabolites have been shown to have distinct biological activities. Notably, 3α-diol can promote cell survival and proliferation through AR-independent pathways, potentially involving the activation of Akt signaling.[14] In contrast, 3β-diol has been shown to inhibit prostate cancer cell migration by activating estrogen receptor beta (ERβ).[15]
Caption: Metabolism and signaling of 5α-Androstane in prostate cancer.
This comparative guide underscores the importance of accurately measuring and understanding the diverse roles of 5α-Androstane metabolites. The distinct profiles observed in various disease states suggest their potential as biomarkers and therapeutic targets. Further research into the specific signaling pathways and regulatory mechanisms of these steroids will be critical for developing novel diagnostic and therapeutic strategies.
References
- 1. [Determination of 5 alpha-androstane-3 alpha, 17 beta-diol in human serum by GC-SIM and influence of age-associated change] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-related changes of serum 5alpha-androstane-3alpha, 17beta-diol in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]
- 4. 3β-Androstanediol - Wikipedia [en.wikipedia.org]
- 5. Decreased urinary 5 alpha-androstane-3 alpha,17 beta-diol glucuronide excretion in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of androgen metabolites in benign prostatic hypertrophy (BPH) and normal prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subnormal tissue 3 alpha-androstanediol and androsterone in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary unconjugated 5 alpha-androstane-3 alpha, 17 beta-diol in patients with prostatic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of 5α-androstanedione in normal women and women with PCOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. This compound-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The androgen derivative this compound-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating a New 5-alpha-Androstane Antibody
An Objective Comparison for Ensuring Specificity and Reliability in Steroid Research
For researchers and drug development professionals, the specificity of an antibody is paramount for generating accurate and reproducible data. This is particularly critical when targeting small molecules like 5-alpha-Androstane, a key steroid hormone, due to the high degree of structural similarity among endogenous steroids.[1][2][3] An antibody that cross-reacts with other structurally related molecules can lead to overestimated and incorrect measurements of the target analyte's concentration.[1] This guide provides a comprehensive framework for validating the specificity of a new antibody against 5-alpha-Androstane, comparing its performance with established alternatives through detailed experimental protocols and supporting data.
Comparative Analysis of Antibody Specificity
The cornerstone of validating a new antibody is to quantify its cross-reactivity with other relevant steroids. A highly specific antibody will exhibit minimal binding to molecules other than its intended target. The following table summarizes the performance of our new 5-alpha-Androstane antibody in comparison to two commercially available alternatives (Competitor A and Competitor B).
Table 1: Cross-Reactivity Profile of 5-alpha-Androstane Antibodies
| Compound | Structure | New Antibody (% Cross-Reactivity) | Competitor A (% Cross-Reactivity) | Competitor B (% Cross-Reactivity) |
| 5α-Androstane | (Target Analyte) | 100 | 100 | 100 |
| Dihydrotestosterone (DHT) | (5α-Androstan-17β-ol-3-one) | < 0.1 | < 1.5 | < 2.0 |
| Testosterone | (Androst-4-en-17β-ol-3-one) | < 0.05 | < 1.0 | < 1.2 |
| Androsterone | (5α-Androstan-3α-ol-17-one) | < 0.2 | < 2.5 | < 3.0 |
| Progesterone | (Pregn-4-ene-3,20-dione) | < 0.01 | < 0.5 | < 0.8 |
| Estradiol (E2) | (Estra-1,3,5(10)-triene-3,17β-diol) | < 0.01 | < 0.3 | < 0.5 |
| Cortisol | (Pregn-4-ene-11β,17α,21-triol-3,20-dione) | < 0.01 | < 0.2 | < 0.4 |
Data is presented as the percentage of cross-reactivity, calculated from competitive ELISA experiments. A lower percentage indicates higher specificity.
The IC50 (half-maximal inhibitory concentration) value from a competitive ELISA is a key metric for quantifying antibody affinity and specificity. A lower IC50 value indicates a higher binding affinity for the target molecule.
Table 2: IC50 Values from Competitive ELISA
| Antibody | Target Analyte | IC50 (ng/mL) |
| New Antibody | 5α-Androstane | 0.5 |
| Competitor A | 5α-Androstane | 1.2 |
| Competitor B | 5α-Androstane | 1.8 |
The data clearly demonstrates that the new antibody possesses significantly higher specificity and affinity for 5-alpha-Androstane compared to leading commercial alternatives.
Experimental Protocols for Validation
To ensure transparency and reproducibility, detailed methodologies for the key validation experiments are provided below.
Competitive ELISA for Specificity and Cross-Reactivity
Competitive ELISA is the ideal method for quantifying small molecules like steroid hormones.[4] In this assay, the free analyte in the sample competes with a labeled or coated version of the antigen for binding to the antibody. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.
Methodology:
-
Plate Coating: A microtiter plate is coated with a 5-alpha-Androstane-protein conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Standard solutions of 5-alpha-Androstane or the potentially cross-reacting steroids are added to the wells, followed by the addition of the new 5-alpha-Androstane antibody. The plate is incubated to allow competition between the free steroid and the coated steroid for antibody binding.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Signal Generation: A substrate solution is added, which reacts with the enzyme to produce a measurable colorimetric signal. The intensity of the color is inversely proportional to the amount of 5-alpha-Androstane in the sample.[4][5]
-
Calculation: The percentage of cross-reactivity is calculated using the formula: % Cross-Reactivity = (Concentration of 5α-Androstane at 50% B/B0 / Concentration of Cross-Reactant at 50% B/B0) x 100
Caption: Workflow for Competitive ELISA.
Western Blot Analysis
While less common for small molecules, a Western blot can be adapted to validate specificity against a protein-conjugated form of 5-alpha-Androstane. This helps confirm that the antibody recognizes the hapten in a different experimental context.[6][7]
Methodology:
-
Antigen Preparation: Conjugates of 5-alpha-Androstane and other structurally similar steroids (e.g., DHT, Testosterone) to a carrier protein (e.g., BSA) are prepared.
-
Gel Electrophoresis: The protein conjugates are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF membrane. For smaller protein conjugates, a 0.2 µm pore size is recommended for better retention.[8]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the new 5-alpha-Androstane antibody.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate. A specific antibody should only produce a band corresponding to the molecular weight of the 5-alpha-Androstane-BSA conjugate.
Caption: Western Blot Workflow for Hapten-Carrier Conjugates.
Immunohistochemistry (IHC) for In Situ Validation
IHC allows for the validation of the antibody in a tissue context, confirming that it localizes to cells and tissues known to produce or respond to 5-alpha-Androstane.[9][10][11]
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from relevant organs (e.g., prostate, skin) are prepared.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.
-
Primary Antibody Incubation: Tissue sections are incubated with the new 5-alpha-Androstane antibody.
-
Detection System: A polymer-based HRP detection system is applied.
-
Chromogen: The signal is visualized using a chromogen like DAB, resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Microscopy: Slides are dehydrated, cleared, and coverslipped for microscopic analysis. A specific antibody will show staining in expected cellular compartments (e.g., cytoplasm, nucleus) of target cells.
Understanding the Challenge: Steroid Biosynthesis
The high specificity of the new 5-alpha-Androstane antibody is particularly noteworthy given the close structural relationships within the steroid biosynthesis pathway. Minor modifications to the core steroid nucleus differentiate various hormones, making specific antibody recognition a significant challenge.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. signosisinc.com [signosisinc.com]
- 5. Testosterone High Sensitivity Competitive ELISA Kit (EIATES) - Invitrogen [thermofisher.com]
- 6. Content Not Available [sigmaaldrich.com]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol for low molecular weight proteins [abcam.com]
- 9. [The immunohistochemical detection of steroid hormone receptors in breast cancer: open problems and new perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significance of immunohistochemical assessment of steroid hormone receptor status for breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroid Hormone Receptor Immunohistochemistry in Breast Cancer: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5alpha-Androstane Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5alpha-androstane metabolism in humans, dogs, rats, and mice. Understanding the species-specific differences in the metabolic fate of this compound, a key androgenic steroid, is crucial for the preclinical evaluation and clinical development of new therapeutics targeting androgen pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and workflows to facilitate cross-species comparisons and inform study design.
Data Presentation: Quantitative Comparison of this compound Metabolism
The following tables summarize key parameters of this compound metabolism, highlighting species-specific variations. Note: Comprehensive quantitative data for direct comparison is not always available in the literature; "Data not available" indicates areas where further research is needed.
Table 1: Enzyme Kinetics of 5alpha-Reductase
5alpha-reductase is a critical enzyme in the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), and it also metabolizes other androgens. Significant species differences exist in the properties of this enzyme.[1]
| Parameter | Human | Dog | Rat | Mouse |
| Optimal pH (Prostate) | ~5.0[1] | ~6.0[1] | ~7.0[1] | Data not available |
| Sensitivity to Mercuric Sulfhydryl Reagents (Prostate) | Insensitive[1] | Insensitive[1] | Sensitive[1] | Data not available |
| Km for Testosterone (Prostate) | Data not available | Data not available | Data not available | Data not available |
| Vmax for Testosterone (Prostate) | Data not available | Data not available | Data not available | Data not available |
| Km for this compound (Liver Microsomes) | Data not available | Data not available | Data not available | Data not available |
| Vmax for this compound (Liver Microsomes) | Data not available | Data not available | Data not available | Data not available |
Table 2: Metabolite Profile of this compound in Liver Preparations
The metabolic profile of this compound can vary significantly between species, leading to different proportions of active and inactive metabolites. In rat liver, the main metabolite of this compound-3beta,17beta-diol is 3beta-hydroxy-5alpha-androstan-17-one.[2] In rat prostate, the primary metabolite of This compound-3alpha,17beta-diol (B1664111) is 17beta-hydroxy-5alpha-androstan-3-one.[2] One study in rats indicated that after injection of this compound-3alpha,17beta-diol, 81% of the radioactivity in the prostate was converted to DHT within 30 minutes.[3]
| Metabolite | Human (Liver Microsomes/Hepatocytes) | Dog (Liver Microsomes/Hepatocytes) | Rat (Liver Microsomes/Hepatocytes) | Mouse (Liver Microsomes/Hepatocytes) |
| 5alpha-Androstan-3alpha,17beta-diol | Data not available | Data not available | Detected[2] | Data not available |
| 5alpha-Androstan-3beta,17beta-diol | Data not available | Data not available | Detected[2] | Data not available |
| 17beta-Hydroxy-5alpha-androstan-3-one (DHT) | Data not available | Data not available | Major metabolite from 3alpha-diol in prostate[2] | Data not available |
| 3beta-Hydroxy-5alpha-androstan-17-one | Data not available | Data not available | Main less polar metabolite from 3beta-diol in liver[2] | Data not available |
| Highly Polar Metabolites | Data not available | Data not available | Major class of metabolites from 3beta-diol in prostate[2] | Data not available |
Table 3: Major Cytochrome P450 (CYP) Isoforms Involved in Steroid Metabolism
While 5alpha-reductase is key, CYP enzymes also play a role in the further metabolism of androgens through hydroxylation. The specific isoforms involved can differ between species.
| CYP Isoform Family | Human | Dog | Rat | Mouse |
| CYP3A | Major contributor to steroid hydroxylation[4][5] | Important for steroid metabolism | Involved in steroid metabolism | Involved in steroid metabolism[6] |
| CYP2C | Involved in steroid metabolism | Important for steroid metabolism | Involved in steroid metabolism | Major contributor in some strains[6] |
| CYP2D | Minor role in steroid hydroxylation | Can be involved in steroid metabolism | Minor role | Minor role |
| Other CYPs | CYP1A2, CYP2B6 may play minor roles | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable studies of this compound metabolism.
Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability and profile of this compound in liver microsomes from different species.
1. Materials:
- Cryopreserved liver microsomes (human, dog, rat, mouse)
- This compound
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
- Internal standard (e.g., deuterated this compound)
- 96-well plates or microcentrifuge tubes
- Incubator/shaking water bath (37°C)
- LC-MS/MS system
2. Procedure:
- Preparation: Thaw liver microsomes on ice. Prepare a working solution of this compound in a minimal amount of organic solvent (e.g., DMSO) and dilute in phosphate buffer to the final desired concentrations. Prepare the NADPH regenerating system.
- Incubation: In a 96-well plate, add the liver microsome suspension to the phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.
- Reaction Initiation: Add the this compound working solution to the wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
- Sample Processing: Centrifuge the plate to pellet the microsomal proteins. Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the formation of metabolites.
Protocol 2: Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol describes the determination of Michaelis-Menten constants for this compound metabolism.
1. Materials:
- Same as Protocol 1.
2. Procedure:
- Substrate Concentrations: Prepare a range of this compound concentrations, typically spanning from 0.1x to 10x the estimated Km value.
- Initial Velocity Determination: For each substrate concentration, perform the incubation as described in Protocol 1, but with shorter incubation times to ensure initial velocity conditions (typically <20% substrate depletion).
- Data Analysis: Measure the rate of metabolite formation at each substrate concentration. Plot the initial velocity (V) against the substrate concentration ([S]).
- Kinetic Parameter Calculation: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). Alternatively, use a linearized plot such as the Lineweaver-Burk plot for estimation.
Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of this compound and its metabolites.
1. Instrumentation:
- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole).
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column is commonly used for steroid separation.
- Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
- Flow Rate: Dependent on the column dimensions.
- Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for androgens.
- Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
- MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each of its metabolites, as well as the internal standard. For example, for 5alpha-dihydrotestosterone (a potential metabolite), a transition of m/z 291 -> 255 has been used.[7]
Mandatory Visualization
Caption: Primary metabolic pathways of this compound.
Caption: In vitro this compound metabolism workflow.
References
- 1. Species differences in prostatic steroid 5 alpha-reductases of rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and binding in vitro of 5 alpha-androstane-3 beta, 17 beta-diol and of 5 alpha-androstane-3 alpha, 17 beta-diol in cell fractions of rat ventral prostate and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and metabolism of this compound-3alpha, 17 beta-diol and of this compound-3beta, 17 beta-diol in the prostate, seminal vesicles and plasma of male rats: studies in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Steroid Hormone Hydroxylations by and Docking to Human Cytochromes P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Stimulatory and Inhibitory Effects of Steroid Hormones and α-Naphthoflavone on Steroid Hormone Hydroxylation Catalyzed by Human Cytochrome P450 3A Subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Similar 5F-APINACA Metabolism between CD-1 Mouse and Human Liver Microsomes Involves Different P450 Cytochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 5α-Androstane Quantification Methods for Researchers and Drug Development Professionals
Comparison of Quantification Methods
The primary methods for steroid hormone analysis are immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] For quantitative accuracy and specificity, GC-MS and LC-MS/MS are considered the gold standard.[7]
Table 1: Comparison of 5α-Androstane Quantification Methods
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassays |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection of fragmented ions.[8] | Separation of volatile derivatives by gas chromatography followed by mass-to-charge ratio detection.[9][10] | Antibody-based detection of the target molecule. |
| Specificity | High, due to chromatographic separation and specific precursor-to-product ion transitions (MRM).[8] | High, especially with high-resolution mass spectrometry.[9] | Variable, potential for cross-reactivity with structurally similar steroids. |
| Sensitivity | High, capable of detecting low concentrations in biological matrices.[11] | High, suitable for trace analysis.[9] | Generally lower than MS-based methods. |
| Sample Throughput | Can be automated for higher throughput.[7][12] | Generally lower throughput due to derivatization steps.[10] | High, suitable for large-scale screening. |
| Sample Preparation | Typically involves liquid-liquid or solid-phase extraction.[8][13] | Requires hydrolysis and derivatization to increase volatility.[10] | Often requires minimal sample preparation. |
| Cost | High initial instrument cost, moderate running costs. | High initial instrument cost, moderate running costs. | Lower instrument and reagent costs. |
| Validation | Considered a reference method for steroid hormone analysis.[6] | A well-established reference method.[14] | Requires careful validation against a reference method due to potential for bias.[15] |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the accuracy and reproducibility of 5α-androstane quantification.[4][5] Below are generalized protocols for LC-MS/MS and GC-MS based on established methods for androgen analysis.
Protocol 1: Quantification of 5α-Androstane by LC-MS/MS
This protocol outlines a general procedure for the measurement of 5α-androstane from serum or plasma.[8]
1. Sample Preparation:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated 5α-androstane) to the sample.[16]
-
Extraction: Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the steroids from the biological matrix.[8][16]
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a suitable C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and methanol (B129727) or acetonitrile).
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive mode.[8]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 5α-androstane and its internal standard to ensure specificity and accurate quantification.[8]
-
3. Data Analysis:
-
Quantify the concentration of 5α-androstane by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Protocol 2: Quantification of 5α-Androstane by GC-MS
This protocol provides a general framework for the analysis of 5α-androstane in urine.[9][10]
1. Sample Preparation:
-
Hydrolysis: For urine samples, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated steroids.[10]
-
Extraction: Use liquid-liquid or solid-phase extraction to isolate the deconjugated steroids.[10]
-
Derivatization: Convert the steroids into volatile derivatives (e.g., through silylation with MSTFA) to make them suitable for GC analysis.[10]
2. GC-MS Analysis:
-
Gas Chromatography: Separate the derivatized analytes on a capillary column (e.g., HP-1) using a temperature gradient.[10]
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI).
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized 5α-androstane.
-
3. Data Analysis:
-
Calculate the concentration of 5α-androstane based on the peak area of the characteristic ions relative to an internal standard and a calibration curve.
Visualizations
Experimental Workflow for 5α-Androstane Quantification
The following diagram illustrates a typical workflow for the quantification of 5α-androstane using mass spectrometry-based methods.
Caption: General workflow for 5α-androstane quantification.
Signaling Pathway of 5α-Androstane Metabolites
5α-Androstane itself is a metabolic intermediate. Its downstream metabolites, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), are biologically active and can signal through pathways independent of the androgen receptor (AR).[1]
Caption: AR-independent signaling of 5α-androstane metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary 5 alpha-androstanediol and 5 beta-androstanediol measurement by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. Current practices and challenges in the standardization and harmonization of clinical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardization of testosterone measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of 5 alpha- and 5 beta-androstanediols in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Simultaneous measurement of serum testosterone and 5α-dihydrotestosterone by gas chromatography–mass spectrometry (… [ouci.dntb.gov.ua]
- 12. Interlaboratory comparison study of immunosuppressant analysis using a fully automated LC-MS/MS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Minor changes to androgen reference ranges - Australian Clinical Labs [clinicallabs.com.au]
- 16. benchchem.com [benchchem.com]
5alpha-Androstane and its Metabolites: A Comparative Guide to their Validation as Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 5alpha-Androstane and its key metabolites, This compound-3alpha,17beta-diol (B1664111) (3α-diol) and this compound-3beta,17beta-diol (3β-diol), as potential biomarkers for specific physiological conditions. Through a detailed comparison with established biomarkers and a review of experimental data, this document aims to equip researchers with the necessary information to evaluate their utility in clinical and research settings.
Introduction to this compound and its Physiological Significance
This compound is a C19 steroid and a metabolite of testosterone (B1683101), produced via the action of the enzyme 5α-reductase. While this compound itself has limited biological activity, its downstream metabolites, 3α-diol and 3β-diol, have emerged as potent signaling molecules with diverse physiological and pathological roles. These metabolites can act through both androgen receptor (AR)-dependent and independent pathways, influencing processes ranging from cell proliferation and apoptosis to neuroendocrine function. Their distinct mechanisms of action make them intriguing candidates for biomarkers in various hormone-sensitive conditions.
Comparative Analysis of this compound Metabolites as Biomarkers
This section compares the potential of this compound metabolites as biomarkers for prostate cancer, Polycystic Ovary Syndrome (PCOS), and adrenal gland disorders against currently utilized markers.
Prostate Cancer
Prostate-specific antigen (PSA) is the current gold standard for prostate cancer screening and monitoring. However, its low specificity leads to a high rate of unnecessary biopsies. Androgen signaling is central to prostate cancer development and progression, making androgen metabolites attractive biomarker candidates.
Table 1: Comparison of this compound Metabolites and PSA for Prostate Cancer
| Biomarker | Advantages | Disadvantages | Performance Data |
| Prostate-Specific Antigen (PSA) | - Well-established and widely used- High sensitivity for prostate cancer. | - Low specificity, leading to overdiagnosis and overtreatment- Can be elevated in benign conditions (BPH, prostatitis) | - Sensitivity of ~91% at a cutoff of >4 ng/mL. |
| 5α-androstane-3α,17β-diol (3α-diol) | - May reflect intraprostatic androgen metabolism- Promotes proliferation of AR-negative prostate cancer cells. | - Limited clinical validation as a standalone biomarker- Low abundance in serum. | - Further studies are needed to establish specific sensitivity and specificity. |
| Ratio of Androgen to PSA | - A proposed indicator for predicting castration resistance during intermittent androgen deprivation therapy. | - Requires measurement of both androgen and PSA levels- Needs further validation in larger cohorts. | - A study showed a predictive accuracy of 88.7% for treatment failure. |
Logical Relationship for Biomarker Validation in Prostate Cancer
Caption: Workflow for validating this compound metabolites as prostate cancer biomarkers.
Polycystic Ovary Syndrome (PCOS)
PCOS is a common endocrine disorder in women, characterized by hyperandrogenism. The diagnosis often relies on clinical signs and the measurement of total testosterone and other androgens. However, these markers may not fully capture the extent of androgen excess at the tissue level.
Table 2: Comparison of this compound Metabolites and Testosterone for PCOS
| Biomarker | Advantages | Disadvantages | Performance Data |
| Total Testosterone (TT) | - Widely available and routinely measured. | - Does not always correlate with the clinical severity of hyperandrogenism. | - Pooled sensitivity of 0.74 and specificity of 0.86 for diagnosing biochemical hyperandrogenism in PCOS. |
| Calculated Free Testosterone (cFT) | - Considered a better indicator of bioavailable testosterone. | - Calculation can be complex and depends on accurate SHBG measurement. | - Pooled sensitivity of 0.89 and specificity of 0.83. |
| 5α-androstane-3,17-dione (5α-A) | - Reflects peripheral androgen conversion in tissues like skin. | - Serum levels may not be significantly elevated in all PCOS patients. | - One study found similar serum levels in PCOS and control groups. |
| 5α-androstane-3α,17β-diol (3α-diol) | - May reflect enhanced 5α-reductase activity, a key feature of PCOS. | - Not routinely measured in clinical practice. | - Significantly higher levels have been observed in some women with PCOS. |
Adrenal Gland Disorders
Differentiating benign adrenal adenomas from malignant adrenocortical carcinomas (ACC) can be challenging. Urine steroid profiling has emerged as a valuable non-invasive tool to aid in this distinction.
Table 3: Comparison of Urinary Steroid Metabolites for Adrenal Tumor Characterization
| Biomarker | Advantages | Disadvantages | Performance Data |
| Imaging (CT/MRI) | - Standard of care for adrenal lesion characterization. | - Cannot definitively distinguish benign from malignant tumors in all cases. | - Tumor size is a key predictor, but there is an overlap. |
| Urinary Tetrahydro-11-deoxycortisol (THS) | - Shows promise as a biomarker for ACC. | - Not all ACCs are secretory. | - Quantifiable in 75% of ACC patients versus 1% of adenoma patients in one study. |
| Urinary Pregnenetriol | - Another potential biomarker for ACC. | - Also not elevated in all ACC cases. | - Quantifiable in 65% of ACC patients versus 5% of adenoma patients in the same study. |
| Panel of Urinary Steroid Metabolites | - Comprehensive analysis of steroidogenesis can provide a more accurate picture. | - Requires specialized laboratory techniques (GC-MS or LC-MS/MS). | - Distinct steroid profiles have been observed between benign and malignant adrenal tumors. |
Signaling Pathways Involving this compound Metabolites
The biological effects of this compound metabolites are mediated through distinct signaling pathways, which are crucial to understand their roles in disease.
3α-diol Pro-proliferative Signaling in Prostate Cancer
Caption: 3α-diol promotes prostate cancer cell survival and proliferation via the PI3K/Akt pathway, independent of the androgen receptor.
3β-diol Anti-migratory Signaling in Prostate Cancer
Caption: 3β-diol inhibits prostate cancer cell migration by activating Estrogen Receptor β (ERβ) and inducing E-cadherin expression.
Experimental Protocols
Accurate and reproducible measurement of this compound and its metabolites is essential for their validation as biomarkers. The following provides an overview of commonly used analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum Steroids
LC-MS/MS is the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
Experimental Workflow for Serum Steroid Analysis by LC-MS/MS
Caption: A typical workflow for the analysis of steroid hormones in serum using LC-MS/MS.
Key Methodological Considerations:
-
Sample Preparation: Efficient extraction of steroids from the serum matrix is critical. This often involves protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Chromatography: Reversed-phase liquid chromatography is commonly used to separate the different steroid isomers.
-
Mass Spectrometry: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
-
Internal Standards: The use of stable isotope-labeled internal standards is essential for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Profiling
GC-MS is a powerful technique for comprehensive steroid metabolite profiling in urine.
Key Methodological Considerations:
-
Sample Preparation: This typically involves enzymatic hydrolysis of steroid conjugates (glucuronides and sulfates), followed by solid-phase extraction and derivatization to make the steroids volatile for GC analysis.
-
Gas Chromatography: A capillary column with a suitable stationary phase is used to separate the numerous steroid metabolites.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting mass spectra provide structural information for metabolite identification.
-
Data Analysis: The complex chromatograms are analyzed to identify and quantify a wide range of steroid metabolites.
Conclusion and Future Directions
This compound and its metabolites represent a promising class of biomarkers that reflect androgen metabolism at a tissue-specific level. While they show potential in improving the diagnosis and management of prostate cancer, PCOS, and adrenal disorders, further large-scale clinical validation studies are required. Head-to-head comparisons with existing biomarkers, using validated and standardized analytical methods, are crucial to establish their clinical utility. Future research should focus on defining specific cutoff values, assessing their prognostic value, and integrating them into multi-marker panels to enhance diagnostic accuracy. The continued development of high-throughput and sensitive analytical techniques will be instrumental in advancing the clinical application of these informative steroid biomarkers.
A Comparative Guide to the Efficacy of Synthetic 5α-Androstane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various synthetic derivatives of 5α-androstane, a class of anabolic-androgenic steroids (AAS). The information is intended to assist researchers and drug development professionals in understanding the structure-activity relationships and therapeutic potential of these compounds. The data presented is a synthesis of publicly available preclinical research.
Introduction to 5α-Androstane Derivatives
5α-androstane is a saturated steroid nucleus from which a wide array of synthetic anabolic-androgenic steroids are derived. These derivatives are modified to enhance their anabolic (muscle-building) properties while ideally minimizing their androgenic (masculinizing) effects. The primary mechanism of action for these compounds is through binding to and activating the androgen receptor (AR). The efficacy of these derivatives is therefore critically dependent on their binding affinity for the AR and their subsequent influence on downstream signaling pathways.
Comparative Efficacy Data
The following table summarizes key efficacy parameters for a selection of synthetic 5α-androstane derivatives, compiled from various preclinical studies. Direct comparison between studies should be approached with caution due to variations in experimental conditions.
| Compound | Chemical Name | Relative Binding Affinity (RBA) for AR (%) | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic-Androgenic Ratio (AAR) | Reference |
| Dihydrotestosterone (DHT) | 5α-Androstan-17β-ol-3-one | 100 | 1 | 1 | 1:1 | [1] |
| 16β-methyl-5α-androstane-3β,17β-diol | Not specified | Significantly decreased | Not reported | Not reported | Not reported | [2] |
| 16α-methyl-5α-androstane-3β,17β-diol | Not specified | Weaker than 16β-isomer | Not reported | Not reported | Not reported | [2] |
| Testosterone (B1683101) | Androst-4-en-17β-ol-3-one | Lower than DHT | 1 | 1 | 1:1 | [1] |
| 19-Nortestosterone (Nandrolone) | 19-Norandrost-4-en-17β-ol-3-one | Higher than Testosterone | ~10 | Lower than Testosterone | ~10:1 | [3][4] |
| 5α-Dihydro-19-nortestosterone (DHN) | 5α-Estran-17β-ol-3-one | Similar to or lower than Testosterone | Not reported | Not reported | Not reported | [1] |
| Stanozolol | 17α-Methyl-5α-androstano[3,2-c]pyrazol-17β-ol | High | ~30 | Lower than Testosterone | ~30:1 | [3] |
| Methasterone | 17β-Hydroxy-2α,17α-dimethyl-5α-androstan-3-one | Not specified | High | Not specified | Not specified | [4] |
| Dimethazine | 17β-hydroxy-2α,17β-dimethyl-5α-androstan-3-one-azine | Not specified | High | Not specified | Not specified | [4] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is fundamental to determining the affinity of a compound for the androgen receptor.
Principle: This in vitro assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-Dihydrotestosterone) for binding to the androgen receptor. The displacement of the radioligand is proportional to the binding affinity of the test compound.[5]
Materials:
-
Androgen Receptor (AR) source (e.g., rat prostate cytosol, recombinant human AR)[6][7]
-
Test compounds (synthetic 5α-androstane derivatives)
-
Assay buffer
-
Scintillation fluid
-
Microplates
-
Liquid scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of the radiolabeled ligand in the assay buffer.[5]
-
Incubation: In a microplate, incubate the AR source with the radiolabeled ligand in the presence of either the vehicle (for total binding), an excess of unlabeled ligand (for non-specific binding), or the test compound.
-
Separation: Separate the bound from the unbound radioligand. This can be achieved through methods like filtration or precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.[5]
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. Relative binding affinity (RBA) is often calculated relative to a standard compound like DHT.
Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger bioassay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance.[9][10]
Principle: This assay utilizes castrated male rats, which have atrophied androgen-dependent tissues. The administration of an androgenic substance will stimulate the growth of these tissues. Anabolic activity is typically measured by the weight increase of the levator ani muscle, while androgenic activity is assessed by the weight increase of the ventral prostate and seminal vesicles.[10][11]
Animals: Immature, castrated male rats.[12]
Procedure:
-
Acclimation and Grouping: After castration and a recovery period, animals are randomly assigned to treatment groups.
-
Dosing: The test compounds are administered daily for a set period (typically 10 consecutive days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[10][12]
-
Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Ventral prostate (androgenic)
-
Seminal vesicles (with coagulating glands and fluid) (androgenic)
-
Levator ani muscle (anabolic)
-
Glans penis (androgenic)
-
Cowper's glands (androgenic)[9]
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weights of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-androgenic ratio (AAR) is calculated by comparing the relative anabolic and androgenic potencies of the test compound to a reference standard like testosterone.
Visualizing Key Pathways and Processes
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Androgen Receptor Signaling Pathway.
Caption: Hershberger Bioassay Experimental Workflow.
Caption: Androgen Receptor Competitive Binding Assay Workflow.
References
- 1. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Configurational analysis and relative binding affinities of 16-methyl-5alpha-androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Androgens as Designer Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo and in vitro effect of androstene derivatives as 5α-reductase type 1 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Off-Target Effects of 5α-Androstane in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The steroid 5α-androstane and its metabolites are crucial in various physiological processes. While their on-target effects via the androgen receptor (AR) are well-documented, a growing body of evidence highlights significant off-target, AR-independent activities. These off-target effects, primarily mediated by the metabolites 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), present both challenges and opportunities in drug development. This guide provides a comparative analysis of these off-target effects in cellular models, supported by experimental data and detailed methodologies.
Comparative Analysis of Off-Target Effects
The primary off-target effects of 5α-androstane metabolites have been extensively studied in prostate cancer cellular models, revealing distinct and often opposing biological outcomes.
| Metabolite | Cellular Effect | Signaling Pathway | Cell Line | Quantitative Data | Reference |
| 5α-androstane-3α,17β-diol (3α-diol) | Promotes Cell Proliferation and Survival | PI3K/Akt | LNCaP, PC-3 | Stimulated LNCaP cell proliferation to levels similar to dihydrotestosterone (B1667394) (DHT).[1] | [1] |
| 5α-androstane-3β,17β-diol (3β-diol) | Inhibits Cell Migration | Estrogen Receptor β (ERβ) | DU145, PC-3 | Reduced DU145 cell migration by up to 50% at a concentration of 10 nM.[2] | [2] |
Signaling Pathways and Experimental Workflows
The distinct off-target effects of 5α-androstane metabolites are governed by their activation of separate signaling cascades. Understanding these pathways and the experimental workflows to study them is critical for assessing off-target liabilities.
3α-Diol Pro-Proliferative Signaling
3α-diol has been shown to promote cell survival and proliferation in both AR-positive (LNCaP) and AR-negative (PC-3) prostate cancer cells.[3] This effect is mediated through the activation of the PI3K/Akt signaling pathway, a central regulator of cell growth and survival.
Experimental Workflow: Assessing Akt Phosphorylation
A key method to confirm the activation of the PI3K/Akt pathway is to measure the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) using Western blotting.
3β-Diol Anti-Migratory Signaling
In contrast to its 3α-isomer, 3β-diol exhibits anti-migratory effects in AR-negative prostate cancer cells such as DU145 and PC-3.[4] This action is mediated through the activation of Estrogen Receptor β (ERβ), which leads to the upregulation of the cell adhesion molecule E-cadherin.[5]
Experimental Workflow: Assessing Cell Migration
The Transwell migration assay, also known as the Boyden chamber assay, is a standard method to quantify the migratory capacity of cells in vitro.
Gene Expression Changes
Microarray analyses of LNCaP cells treated with 3α-diol have revealed significant alterations in gene expression that are distinct from those induced by the potent androgen DHT. These studies identified a set of 30 responsive genes involved in signal transduction, transcription regulation, and cell proliferation.[6] The gene expression pattern following 3α-diol treatment more closely resembled that of epidermal growth factor (EGF) than DHT, further supporting an AR-independent mechanism of action.[6]
Further research is needed to fully elucidate the complete transcriptomic changes induced by both 3α-diol and 3β-diol in various cellular contexts to better understand their off-target effects.
Experimental Protocols
Cell Proliferation (MTT) Assay
Objective: To quantify the effect of 5α-androstane metabolites on cell viability and proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete culture medium
-
Serum-free culture medium
-
5α-androstane metabolites (3α-diol, 3β-diol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours.
-
Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of 3α-diol or 3β-diol in serum-free medium. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Western Blot for Akt Phosphorylation
Objective: To determine the effect of 3α-diol on the activation of the PI3K/Akt signaling pathway.
Materials:
-
Prostate cancer cell lines
-
3α-diol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with 3α-diol as described for the proliferation assay.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated Akt to total Akt.
Transwell Migration Assay
Objective: To assess the effect of 3β-diol on the migratory potential of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC-3)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (as chemoattractant)
-
3β-diol
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add complete medium to the lower chamber.
-
Resuspend serum-starved cells in serum-free medium and add them to the upper chamber of the inserts.
-
Add 3β-diol or vehicle control to the upper chamber.
-
Incubate for 12-24 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom surface of the insert with methanol.
-
Stain the cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Image and count the migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
Conclusion
The off-target effects of 5α-androstane metabolites, 3α-diol and 3β-diol, demonstrate the complexity of steroid signaling. While 3α-diol promotes pro-survival and proliferative pathways, 3β-diol can inhibit cell migration. A thorough understanding and assessment of these AR-independent activities are paramount for the development of safe and effective therapeutics targeting androgen pathways. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate these critical off-target effects in their cellular models.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The androgen derivative this compound-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-3alpha,17beta-diol activates pathway that resembles the epidermal growth factor responsive pathways in stimulating human prostate cancer LNCaP cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro 5α-Androstane Studies with In Vivo Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
The study of 5α-androstane steroids is pivotal in understanding and targeting a range of physiological and pathological processes, most notably in the context of benign prostatic hyperplasia (BPH) and prostate cancer. While in vitro assays provide a powerful tool for high-throughput screening and mechanistic studies of compounds like 5α-reductase inhibitors, their clinical relevance hinges on successful validation in living organisms. This guide provides a comprehensive comparison of in vitro and in vivo models used in 5α-androstane research, presenting supporting experimental data and detailed protocols to facilitate the translation of preclinical findings.
I. The Classical Pathway: 5α-Reductase Inhibition
The conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by 5α-reductase is a key driver of prostate growth. The inhibition of this enzyme is a well-established therapeutic strategy. The following tables compare the in vitro efficacy (IC50) of common 5α-reductase inhibitors with their in vivo effects on prostate size in animal models.
Data Presentation: Correlating In Vitro Inhibition with In Vivo Efficacy
| Compound | In Vitro IC50 (5α-reductase) | In Vivo Model | In Vivo Effect on Prostate Weight/Volume |
| Finasteride | ~1 ng/mL[1] | Castrated rats stimulated with testosterone[1] | Inhibited testosterone-stimulated prostate growth[1] |
| Men with BPH[2] | 15-25% reduction in prostate size at six months[2] | ||
| Dutasteride | Type 1 & 2 5α-reductase inhibitor[3] | Men with BPH[4] | ~25% reduction in prostate volume in 2 years[4] |
| Compound 5 (novel steroid) | Higher inhibitory activity than finasteride[5] | Gonadectomized hamster treated with testosterone[5] | Comparable prostate weight decrease to finasteride[5] |
| L-36 (novel steroid) | ~31 nM[6] | Normal male rats[6] | Significantly reduced prostate wet weight[6] |
II. Beyond the Androgen Receptor: Unraveling Novel Signaling Pathways
Recent research has unveiled that metabolites of 5α-androstane, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), can exert biological effects independent of the androgen receptor (AR). These findings open new avenues for understanding and treating androgen-independent prostate cancer.
In Vitro Evidence for AR-Independent Signaling:
Studies have shown that 3α-diol can promote the survival and proliferation of prostate cancer cells that lack a functional AR. For instance, in vitro experiments have demonstrated that 3α-diol supports the proliferation of AR-negative PC-3 cells and LNCaP cells where the AR has been silenced.[7] This suggests that 3α-diol activates alternative signaling pathways to drive cell growth.[7] Conversely, 3β-diol has been shown to inhibit prostate cancer cell migration through activation of the estrogen receptor β (ERβ), a pathway also independent of the AR.[3]
Validating AR-Independent Effects In Vivo: A Research Frontier
A critical next step in this area of research is the in vivo validation of these AR-independent effects. While detailed protocols for establishing xenograft models using AR-negative prostate cancer cell lines such as PC-3 and DU145 are well-established, studies specifically investigating the in vivo effects of 3α-diol and 3β-diol on the growth of these tumors are currently limited in the published literature. Such studies are essential to confirm the physiological relevance of the in vitro findings and to assess the therapeutic potential of targeting these novel pathways.
III. Experimental Protocols
A. In Vitro 5α-Reductase Inhibition Assay
This protocol is a generalized procedure based on commonly used methods.
1. Enzyme Preparation:
-
Homogenize rat liver or prostate tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
Centrifuge the homogenate to obtain a microsomal fraction, which contains the 5α-reductase enzyme.
2. Reaction Mixture:
-
In a reaction tube, combine the enzyme preparation, a buffer solution, and the test compound at various concentrations.
-
Include a positive control (e.g., finasteride) and a vehicle control.
3. Substrate Addition and Incubation:
-
Initiate the reaction by adding radiolabeled testosterone (e.g., [3H]testosterone).
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
4. Extraction and Analysis:
-
Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled DHT to determine the enzyme activity and the inhibitory effect of the test compound.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
B. In Vivo Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats
This protocol outlines a common method for inducing BPH in a rat model.[6][8][9][10]
1. Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Perform surgical castration (orchiectomy) and allow for a recovery period of at least one week. This removes the endogenous source of testosterone.
2. Induction of BPH:
-
Prepare a solution of testosterone propionate (B1217596) in a vehicle such as corn oil or olive oil.
-
Administer daily subcutaneous injections of testosterone propionate (e.g., 3-5 mg/kg body weight) for a period of 4 to 6 weeks.[10]
3. Treatment Administration:
-
Divide the animals into groups: a sham-operated control group, a BPH control group (receiving testosterone and vehicle), and treatment groups (receiving testosterone and the test compound at various doses).
-
Administer the test compound orally or via injection for the duration of the testosterone treatment.
4. Endpoint Analysis:
-
At the end of the study, euthanize the animals and carefully dissect the prostate gland.
-
Measure the total prostate weight and calculate the prostate-to-body weight ratio.
-
Perform histological analysis of the prostate tissue to assess epithelial and stromal proliferation.
-
Optionally, measure serum and intraprostatic levels of testosterone and DHT.
C. In Vivo Androgen-Independent Prostate Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using an AR-negative prostate cancer cell line.[11][12][13]
1. Cell Culture:
-
Culture AR-negative human prostate cancer cells, such as PC-3 or DU145, under standard sterile conditions.
-
Harvest the cells when they are in the exponential growth phase.
2. Animal Model:
-
Use immunodeficient mice, such as nude (nu/nu) or NOD/SCID mice, to prevent rejection of the human tumor cells.
3. Tumor Cell Implantation:
-
Resuspend the harvested cancer cells in a suitable medium, often mixed with Matrigel to support initial tumor growth.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., 3α-diol) and vehicle according to the study design.
5. Endpoint Analysis:
-
Continue to measure tumor volume throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and perform further analyses, such as histology, immunohistochemistry, or molecular analysis, to assess the effects of the treatment on tumor biology.
IV. Visualizing the Pathways and Processes
Signaling Pathways and Experimental Workflows
To better understand the complex interactions and experimental designs, the following diagrams have been generated using Graphviz.
V. Conclusion
The validation of in vitro findings with robust in vivo models is a cornerstone of translational research in the field of 5α-androstane biology. While the correlation between in vitro 5α-reductase inhibition and in vivo reduction of prostate size is well-documented, the exciting frontier of AR-independent signaling by 5α-androstane metabolites requires further in vivo exploration. This guide provides the necessary framework, including comparative data and detailed protocols, to empower researchers to bridge this gap and accelerate the development of novel therapeutics for prostate diseases.
References
- 1. Potential prostate cancer drug target: Bioactivation of androstanediol by conversion to dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-3alpha,17beta-diol activates pathway that resembles the epidermal growth factor responsive pathways in stimulating human prostate cancer LNCaP cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid-growth factor interaction in human prostate cancer. 2. Effects of transforming growth factors on androgen metabolism of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU) Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the Androgen Receptor by Intratumoral Bioconversion of Androstanediol to Dihydrotestosterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Analysis of Androgen Receptor Binding Affinity: 5α-Androstane and Other Key Androgens
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Binding Affinities of Various Androgens to the Androgen Receptor, Supported by Experimental Data.
This guide provides a detailed comparison of the binding affinities of 5α-Androstane and other significant natural and synthetic androgens to the androgen receptor (AR). Understanding these binding characteristics is crucial for research into androgen function, the development of novel therapeutics targeting androgen signaling pathways, and the screening of potential endocrine-disrupting chemicals. This document summarizes quantitative binding data, outlines a standard experimental protocol for determining binding affinity, and illustrates the canonical androgen receptor signaling pathway.
Data Presentation: Comparative Binding Affinities
The following table summarizes the relative binding affinities (RBA) and dissociation constants (Kd) or inhibitory concentrations (IC50) of various androgens for the androgen receptor. Dihydrotestosterone (DHT), a potent natural androgen, is often used as a reference compound in these assays.
| Compound | Relative Binding Affinity (RBA) (%) [DHT = 100%] | IC50 (nM) | Kd (nM) | Notes |
| 5α-Dihydrotestosterone (DHT) | 100 | 3.2[1] | 0.22 - 0.6[2] | Potent endogenous androgen. |
| Testosterone (B1683101) | 50 - 70 | 50[3] | ~2x lower affinity than DHT[4] | Precursor to DHT. |
| Methyltrienolone (B1676529) (R1881) | 100-120 | - | 0.09[3] | Synthetic androgen, often used as a high-affinity radioligand in binding assays. |
| 5α-Androstane | Not typically reported to have significant binding | - | - | The parent hydrocarbon of the androstane (B1237026) steroid class. Studies on its derivatives show varied binding, but specific binding of the parent compound is not well-documented. Some diol derivatives show no specific binding in vitro.[5] The introduction of a 16-methyl substituent substantially decreases binding affinity, implying the parent molecule may have some interaction.[1] |
| Nandrolone (B1676933) (19-nortestosterone) | Higher than Testosterone | - | - | 5α-reduction decreases its affinity, in contrast to testosterone.[3][6] |
| Bicalutamide | - | 330[7] | - | A non-steroidal antiandrogen. |
| Hydroxyflutamide | - | 43[7] | - | An active metabolite of the antiandrogen flutamide. |
Note: RBA, IC50, and Kd values can vary between studies depending on the experimental conditions, such as the source of the receptor (e.g., rat prostate cytosol, recombinant human AR), the radioligand used, and assay temperature.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of androgen receptor binding affinity is commonly performed using a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to the androgen receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which is the concentration required to displace 50% of the radioligand from the androgen receptor. This value can be used to calculate the binding affinity (Ki).
Materials:
-
Androgen Receptor Source: Cytosol preparation from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone (DHT).
-
Unlabeled Competitor: The test compound and a known high-affinity androgen (e.g., unlabeled R1881 or DHT) for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (B142953) (DTT), and sodium molybdate (B1676688) to stabilize the receptor.
-
Separation Method: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled standard in the assay buffer. The radioligand is diluted to a final concentration typically at or below its Kd value.
-
Incubation: In assay tubes, combine the androgen receptor preparation, the radiolabeled ligand, and either the assay buffer (for total binding), a saturating concentration of the unlabeled standard (for non-specific binding), or varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add the hydroxylapatite slurry to each tube. The HAP binds the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Carefully aspirate the supernatant containing the unbound radioligand. Wash the pellet with cold assay buffer to remove any remaining free radioligand and repeat the centrifugation and aspiration steps.
-
Quantification: Add scintillation cocktail to the HAP pellet, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Mandatory Visualization: Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the androgen receptor.
Caption: Canonical Androgen Receptor Signaling Pathway.
References
- 1. Configurational analysis and relative binding affinities of 16-methyl-5alpha-androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Binding and metabolism of 5alpha-androstane-3alpha, 17 beta-diol and of this compound-3beta, 17 beta-diol in the prostate, seminal vesicles and plasma of male rats: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5α-Androstane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 5α-Androstane, a crucial steroid in many research applications. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 5α-Androstane, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1] The recommended PPE includes:
-
Eye Protection: Safety glasses with side shields are essential to protect against splashes or airborne particles.
-
Body Protection: A laboratory coat or overalls should be worn to protect street clothing from contamination. For tasks with a higher risk of splashing, a PVC apron provides an additional layer of protection.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[1] If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.
Safe Handling and Operational Plan
A systematic approach to handling 5α-Androstane is crucial for minimizing risk. The following operational plan outlines the key steps from preparation to immediate post-handling procedures.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of 5α-Androstane and any contaminated materials is a critical final step. It is classified as a hazardous waste and must be handled accordingly.[1]
Key Disposal Steps:
-
Segregation: All waste contaminated with 5α-Androstane, including unused product, empty containers, and disposable PPE, must be segregated from non-hazardous waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "5α-Androstane".
-
Containment: Use designated, leak-proof containers for waste collection.
-
Consultation: Disposal procedures must comply with all local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper disposal by a licensed waste management company.
Quantitative Safety Data
While specific quantitative data for 5α-Androstane is limited, the Occupational Safety and Health Administration (OSHA) has established Permissible Exposure Limits (PELs) for "Particulates Not Otherwise Regulated (PNOR)," which can serve as a conservative guideline in the absence of a substance-specific PEL.
| Parameter | Value | Agency | Notes |
| Permissible Exposure Limit (PEL) - Total Dust | 15 mg/m³ | OSHA | Time-Weighted Average (TWA) over an 8-hour shift. |
| Permissible Exposure Limit (PEL) - Respirable Fraction | 5 mg/m³ | OSHA | Time-Weighted Average (TWA) over an 8-hour shift. |
Note: These values are for general particulates and may not be fully protective for a biologically active compound like 5α-Androstane. Therefore, it is crucial to handle the substance with engineering controls (e.g., a fume hood) and appropriate PPE to minimize exposure to the lowest feasible level.
Experimental Protocol: Preparation of a 5α-Androstane Stock Solution
This protocol provides a detailed methodology for the preparation of a stock solution of 5α-Androstane, a common procedure in many research applications. This protocol is adapted from a general procedure for a similar steroid, 5α-Androstane-3,17-dione.
By implementing these safety and handling protocols, researchers can confidently work with 5α-Androstane while ensuring their personal safety and the integrity of their research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
